Ginkgolide A (Standard)
Description
BenchChem offers high-quality Ginkgolide A (Standard) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ginkgolide A (Standard) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1R,6R,8S,10R,13S,16S,17R)-8-tert-butyl-6,17-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O9/c1-7-12(22)26-10-6-17-9-5-8(16(2,3)4)18(17)11(21)13(23)28-15(18)29-20(17,14(24)27-9)19(7,10)25/h7-11,15,21,25H,5-6H2,1-4H3/t7-,8+,9-,10+,11+,15?,17?,18?,19-,20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUXKXIZEIDQKW-FTFMYPOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC2C1(C34C(=O)OC5C3(C2)C6(C(C5)C(C)(C)C)C(C(=O)OC6O4)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)O[C@@H]2[C@]1([C@@]34C(=O)O[C@H]5C3(C2)C6([C@@H](C5)C(C)(C)C)[C@H](C(=O)OC6O4)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15291-75-5 | |
| Record name | 9H-1,7a-(Epoxymethano)-1H,6aH-cyclopenta[c]furo[2,3-b]furo[3',2':3,4]cyclopenta[1,2-d]furan-5,9,12(4H)-trione, 3-(1,1-dimethylethyl)hexahydro-4,7b-dihydroxy-8-methyl-, (1R,3S,3aS,4R,6aR,7aR,7bR,8S,10aS,11aS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.714 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Neuronal Mechanism of Action of Ginkgolide A
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ginkgolide A, a terpene trilactone isolated from Ginkgo biloba, exhibits a multifaceted mechanism of action within the central nervous system, positioning it as a compound of significant interest for neuroprotective and therapeutic applications. Its primary mode of action involves the potent and selective antagonism of inhibitory ligand-gated ion channels, specifically glycine (B1666218) receptors (GlyRs) and, to a lesser extent, γ-aminobutyric acid type A (GABA-A) receptors.[1] This antagonism modulates neuronal excitability. Beyond direct receptor interaction, Ginkgolide A influences a cascade of intracellular signaling pathways integral to neuronal survival, inflammation, and response to oxidative stress. It has been shown to suppress neuroinflammatory responses by inhibiting the NF-κB and NLRP3 inflammasome pathways, attenuate excitotoxicity by modulating glutamate (B1630785) receptors, and promote cell survival by activating pro-survival pathways like Akt/Nrf2.[2][3][4] These diverse actions collectively contribute to its observed neuroprotective effects against ischemic injury, amyloid-β (Aβ) toxicity, and other neuronal insults.[5][6] This document provides an in-depth exploration of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades.
Primary Mechanism: Antagonism of Inhibitory Neurotransmitter Receptors
The foundational mechanism of Ginkgolide A in neurons is its interaction with Cys-loop ligand-gated ion channels, which are crucial for mediating inhibitory synaptic transmission.[1][7]
Interaction with Glycine Receptors (GlyRs)
Ginkgolide A is a potent antagonist of the strychnine-sensitive glycine receptor (GlyR), a key mediator of inhibitory neurotransmission in the spinal cord and brainstem.[8] The ginkgolides, including Ginkgolide A, act as non-competitive antagonists that block the open chloride channel of the GlyR.[7] This blocking action is use-dependent, meaning the channels must be activated by glycine for the inhibition to occur.[1][9] The interaction is highly specific, with minor structural modifications to the ginkgolide skeleton leading to a significant loss of activity.[8][10]
Interaction with GABA Receptors
Ginkgolide A also functions as an antagonist of γ-aminobutyric acid (GABA) receptors, the primary inhibitory neurotransmitter receptors in the brain.[11][12] It demonstrates inhibitory effects on both GABA-A and GABA-C receptors.[1][13] At GABA-C receptors, ginkgolides exhibit a mixed-type antagonism, causing a rightward shift in the GABA dose-response curve and reducing the maximal response, which is characteristic of noncompetitive antagonists.[13] Kinetic modeling suggests an allosteric mechanism of action where Ginkgolide A may bind with higher affinity to the closed state of the receptor.[13]
Quantitative Data on Receptor Antagonism
The potency of Ginkgolide A's antagonism has been quantified in several studies, providing key data for dose-response analyses and comparative pharmacology.
| Compound | Receptor Target | Measurement | Value (µM) | Source |
| Ginkgolide A | GABA Receptor | Ki | 14.5 | [12] |
| Ginkgolide A | Glycine-activated channels | IC50 | 1.97 | [9] |
| Ginkgolide B | Glycine-activated channels | IC50 | 0.273 | [9] |
| Ginkgolide C | Glycine-activated channels | IC50 | 0.267 | [9] |
Modulation of Excitatory and Inflammatory Signaling Pathways
Beyond its direct effects on inhibitory receptors, Ginkgolide A exerts significant neuroprotective effects by modulating pathways involved in excitotoxicity and neuroinflammation.
Attenuation of Glutamate Receptor Activity
Ginkgolide A has been found to inhibit excitotoxicity induced by excessive glutamate, the brain's primary excitatory neurotransmitter. Studies show that it can attenuate the abnormal depolarization in cortical neurons caused by amyloid-β, an effect mediated through the inhibition of both NMDA and AMPA receptors.[6] This action is critical for its potential in treating conditions like Alzheimer's disease, where glutamatergic dysregulation is a key pathological feature.[6]
Suppression of Neuroinflammatory Pathways
Neuroinflammation is a critical component of many neurodegenerative diseases. Ginkgolide A demonstrates potent anti-inflammatory properties by targeting key signaling cascades within neurons and microglia.
-
NF-κB Signaling: In cellular models of Alzheimer's disease, ginkgolides suppress the NF-κB signaling pathway.[2][14] This leads to decreased expression of the pro-inflammatory transcription factor NF-κB p65 and a reduction in the secretion of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[14]
-
NLRP3 Inflammasome: Ginkgolide A has been shown to inactivate the NLRP3/caspase-1 pathway.[2] In animal models of Alzheimer's disease, treatment with ginkgolides reduced the levels of NLRP3, ASC, and caspase-1, leading to decreased production of the inflammatory cytokines IL-1β and IL-18 and a reduction in reactive oxygen species (ROS).[2]
Activation of Pro-Survival and Antioxidant Pathways
A significant component of Ginkgolide A's neuroprotective profile is its ability to activate endogenous pathways that promote neuronal survival and combat oxidative stress.
Akt/Nrf2 Antioxidant Response
Ginkgolides have been shown to protect neurons from oxidative stress by activating the Akt/Nrf2 signaling pathway.[4][7] Activation of Akt (Protein Kinase B) leads to the phosphorylation and subsequent activation of the transcription factor Nrf2 (nuclear factor-erythroid 2-related factor 2).[7] Activated Nrf2 translocates to the nucleus and upregulates the expression of antioxidant proteins, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (Nqo1), protecting neurons from oxidative damage caused by events like cerebral ischemia.[4] While Ginkgolide A does not appear to react directly with superoxide (B77818) radicals, its role in this signaling pathway is crucial for its antioxidant effects.[3][7]
Akt/CREB-Mediated Neuroprotection
In addition to the Nrf2 pathway, Akt activation by ginkgolides also influences the CREB (cAMP-responsive element-binding protein) pathway.[7] The Akt/CREB pathway is vital for promoting neuronal survival and plasticity. Ginkgolide B, a closely related compound, has been shown to promote the differentiation and survival of oligodendrocyte precursor cells via the Akt/CREB/Bcl-2 signaling pathway, highlighting a mechanism for promoting repair and survival in the white matter.[15]
Experimental Methodologies
The elucidation of Ginkgolide A's mechanism of action relies on a range of sophisticated experimental techniques. Understanding these protocols is essential for interpreting the data and designing future studies.
Electrophysiology: Two-Electrode Voltage Clamp (TEVC)
This technique is fundamental for studying the effects of compounds on ion channels expressed in Xenopus oocytes.[13]
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the subunits of the receptor of interest (e.g., human ρ1 GABAC or glycine receptor subunits). The oocytes are then incubated for several days to allow for receptor expression on the cell membrane.
-
Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with KCl. One electrode measures the membrane potential (voltage), while the other injects current. The membrane potential is "clamped" at a specific holding potential.
-
Compound Application: The oocyte is perfused with a solution containing the agonist (e.g., GABA or glycine) to elicit an inward chloride current. Once a stable response is achieved, the agonist is co-applied with varying concentrations of Ginkgolide A.
-
Data Analysis: The reduction in the agonist-induced current in the presence of Ginkgolide A is measured. These data are used to generate dose-response curves and calculate key parameters like IC50 values, which quantify the antagonist's potency.[13]
Cell-Based Assays for Neuroprotection
-
Cell Culture: Primary neurons or neuronal cell lines (e.g., SH-SY5Y, BV-2 microglia) are cultured.[2][4] For disease models, cells may be transfected to overexpress proteins like APP and PS1.[14]
-
Treatment Protocol: Cells are pre-treated with Ginkgolide A for a specified period (e.g., 2 hours) before being exposed to a neurotoxic stimulus such as amyloid-β peptide, TNF-α, or oxygen-glucose deprivation (OGD) to simulate ischemia.[2][4][16]
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Viability and Apoptosis Assays: Cell viability is assessed using assays like MTT or CCK-8.[14] Apoptosis is measured by quantifying markers like cleaved caspase-3 and the Bax/Bcl-2 ratio via Western blot.
-
Quantification of Inflammatory Markers: The release of cytokines (TNF-α, IL-1β, IL-6, IL-18) into the cell culture supernatant is measured using Enzyme-Linked Immunosorbent Assay (ELISA).[2][14]
-
Western Blotting & PCR: The expression and phosphorylation status of key signaling proteins (e.g., NF-κB, Akt, Nrf2, NLRP3) are determined by Western blotting, and their corresponding mRNA levels are quantified using real-time PCR.[2][14]
Animal Models
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Ischemic Stroke Models: Rodent models, such as the middle cerebral artery occlusion (MCAO) model, are used to induce ischemic strokes.[7] Animals are treated with ginkgolides, and outcomes like infarct volume, neurological deficit scores, and molecular markers of oxidative stress and apoptosis are assessed.[7]
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Alzheimer's Disease Models: Transgenic mice that overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1) are used.[2] These mice develop age-dependent Aβ plaques and cognitive deficits. Treatment with Ginkgolide A is evaluated for its effects on memory (using tests like the Morris water maze), Aβ deposition, neuroinflammation, and neuronal loss in the brain.[2]
Conclusion and Future Directions
Ginkgolide A demonstrates a complex and compelling mechanism of action in neurons, centered on the dual actions of antagonizing key inhibitory neurotransmitter receptors and modulating a host of intracellular signaling pathways that govern inflammation, oxidative stress, and cell survival. Its ability to inhibit GlyR and GABA receptors provides a direct means of influencing neuronal excitability, while its downstream effects on the NF-κB, NLRP3, and Akt/Nrf2 pathways underscore its potential as a powerful neuroprotective agent.
Future research should focus on elucidating the precise binding sites of Ginkgolide A on its target receptors and ion channels. Further investigation into its blood-brain barrier permeability and pharmacokinetic profile is essential for optimizing its therapeutic delivery. Finally, clinical trials are warranted to translate the promising preclinical findings into effective treatments for neurodegenerative disorders such as Alzheimer's disease and ischemic stroke. The multifaceted nature of Ginkgolide A's activity makes it a strong candidate for therapies aimed at combating the complex pathology of these diseases.
References
- 1. Terpene trilactones from Ginkgo biloba are antagonists of cortical glycine and GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ginkgolide attenuates memory impairment and neuroinflammation by suppressing the NLRP3/caspase-1 pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Antioxidant effects of ginkgolides and bilobalide against cerebral ischemia injury by activating the Akt/Nrf2 pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The neuroprotective mechanisms of ginkgolides and bilobalide in cerebral ischemic injury: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ginkgolide A Prevents the Amyloid-β-Induced Depolarization of Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroregulatory role of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure-activity studies with Ginkgo biloba extract constituents as receptor-gated chloride channel blockers and modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ginkgolides and glycine receptors: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Mixed antagonistic effects of the ginkgolides at recombinant human ρ1 GABAC receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protective Effects of Ginkgolide on a Cellular Model of Alzheimer's Disease via Suppression of the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ginkgolide B promotes oligodendrocyte precursor cell differentiation and survival via Akt/CREB/bcl-2 signaling pathway after white matter lesion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The protective mechanism of Ginkgolides and Ginkgo flavonoids on the TNF-α induced apoptosis of rat hippocampal neurons and its mechanisms in vitro - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Activity of Ginkgolide A as a PAF Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of Ginkgolide A as a Platelet-Activating Factor (PAF) antagonist. It delves into the quantitative aspects of its inhibitory actions, detailed experimental methodologies, and the underlying signaling pathways.
Introduction to Ginkgolide A and Platelet-Activating Factor
Ginkgolide A is a unique diterpenoid lactone isolated from the leaves of the Ginkgo biloba tree. It is one of several ginkgolides that have been identified as potent and specific antagonists of the Platelet-Activating Factor (PAF).[1][2] PAF, a potent phospholipid mediator, is implicated in a wide array of physiological and pathological processes, including inflammation, thrombosis, and anaphylaxis.[3][4] Its actions are mediated through a specific G-protein coupled receptor (GPCR) known as the PAF receptor (PAFR).[3][5] Ginkgolide A exerts its effects by competitively inhibiting the binding of PAF to its receptor.[6][7]
Quantitative Analysis of Ginkgolide A's PAF Antagonist Activity
The potency of Ginkgolide A as a PAF antagonist has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to measure its effectiveness.
| Ginkgolide | IC50 for PAF-induced Human Platelet Aggregation (µg/mL) | IC50 for [3H]PAF Binding to Human Platelets (M) |
| Ginkgolide A | 15.8[8] | 7.4 x 10⁻⁷[6] |
| Ginkgolide B | 2.5[8] | 2.5 x 10⁻⁷[6] |
| Ginkgolide C | 29.8[8] | 7.1 x 10⁻⁶[6] |
| Ginkgolide J | 43.5[8] | 5.4 x 10⁻⁵[6] |
Table 1: Comparative IC50 values of various ginkgolides in PAF-related assays.
As indicated in the table, while Ginkgolide B is the most potent inhibitor of PAF-induced platelet aggregation, Ginkgolide A also demonstrates significant antagonist activity. The inhibitory concentration of Ginkgolide A is notably lower than that of Ginkgolides C and J.[6][8]
Experimental Protocols
The evaluation of Ginkgolide A's PAF antagonist activity involves several key experimental procedures.
This assay measures the ability of a compound to inhibit the aggregation of platelets induced by PAF.
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Objective: To determine the IC50 value of Ginkgolide A for the inhibition of PAF-induced platelet aggregation.
-
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood from healthy human donors is centrifuged at a low speed to obtain PRP. Platelet-poor plasma (PPP) is prepared by further centrifugation at a higher speed.[9]
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Aggregation Measurement: Platelet aggregation is monitored using a platelet aggregometer, which measures changes in light transmission through a platelet suspension.
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Procedure:
-
PRP is pre-incubated with varying concentrations of Ginkgolide A or a vehicle control for a specified time.
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PAF is then added to induce platelet aggregation.
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The maximum aggregation response is recorded, and the percentage of inhibition by Ginkgolide A is calculated relative to the control.[9]
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The IC50 value is determined from the dose-response curve.
-
-
This assay directly measures the competitive binding of Ginkgolide A to the PAF receptor.
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Objective: To determine the affinity of Ginkgolide A for the PAF receptor.
-
Methodology:
-
Membrane Preparation: Platelet membranes expressing PAF receptors are isolated from human platelets.
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Binding Reaction:
-
The platelet membranes are incubated with a radiolabeled PAF ligand (e.g., [3H]PAF) in the presence of increasing concentrations of unlabeled Ginkgolide A.
-
The reaction is allowed to reach equilibrium.
-
-
Separation and Detection:
-
Data Analysis: The IC50 value, representing the concentration of Ginkgolide A that inhibits 50% of the specific binding of the radioligand, is calculated.
-
Signaling Pathways and Mechanism of Action
Ginkgolide A's antagonism of the PAF receptor disrupts downstream signaling cascades initiated by PAF.
The PAF receptor is a G-protein coupled receptor that, upon activation by PAF, couples to Gq and Gi proteins.[12] This coupling initiates a cascade of intracellular events:
-
Gq Pathway: Activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3][13]
-
Gi Pathway: Inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
These signaling events ultimately result in various cellular responses, including platelet aggregation, inflammation, and smooth muscle contraction.[12][13]
Caption: PAF Receptor Signaling and Inhibition by Ginkgolide A.
The process of identifying and characterizing PAF antagonists like Ginkgolide A follows a structured workflow.
Caption: Workflow for PAF Antagonist Drug Discovery.
In Vivo Evidence and Therapeutic Potential
In vivo studies have corroborated the PAF antagonistic effects of ginkgolides. For instance, pre-treatment with ginkgolides has been shown to protect against PAF-induced pathological conditions in animal models, such as shock, ischemia, and inflammatory responses.[2] The administration of ginkgolides has been observed to reduce necrotic and inflammatory changes in pancreatic tissue in models of pancreatitis, a condition where PAF is a key mediator of acinar cell damage.[7] Furthermore, in a model of acetaminophen-induced liver injury, the ginkgolide B, a potent PAF antagonist, demonstrated protective effects by reducing oxidative stress and hepatic injury.[14][15] These findings highlight the therapeutic potential of Ginkgolide A and other ginkgolides in treating PAF-mediated diseases.
Conclusion
Ginkgolide A is a well-characterized competitive antagonist of the Platelet-Activating Factor receptor. Its biological activity has been quantified through robust in vitro assays, and its mechanism of action at the molecular level is understood to involve the blockade of PAF-induced G-protein signaling. The data presented in this guide underscore the potential of Ginkgolide A as a lead compound for the development of novel therapeutics targeting PAF-related pathologies. Further research into its in vivo efficacy and safety profile is warranted to fully realize its clinical potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Ethnopharmacology and the development of natural PAF antagonists as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platelet-activating factor receptor and signal transduction mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Platelet-activating factor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. publications.iupac.org [publications.iupac.org]
- 7. Neuroregulatory role of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of platelet activating factor (PAF)-induced aggregation of human thrombocytes by ginkgolides: considerations on possible bleeding complications after oral intake of Ginkgo biloba extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Platelet-Activating Factor (PAF) Antagonistic Activity of a New Biflavonoid from Garcinia nervosa var. pubescens King - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Review on Platelet Activating Factor Inhibitors: Could a New Class of Potent Metal-Based Anti-Inflammatory Drugs Induce Anticancer Properties? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Platelet-activating factor receptor and signal transduction mechanisms. | Sigma-Aldrich [merckmillipore.com]
- 14. Platelet Activating Factor (PAF) Antagonism with Ginkgolide B Protects the Liver Against Acute Injury. Importance of Controlling the Receptor of PAF | springermedicine.com [springermedicine.com]
- 15. Platelet activating factor (PAF) antagonism with ginkgolide B protects the liver against acute injury. importance of controlling the receptor of PAF - PubMed [pubmed.ncbi.nlm.nih.gov]
Ginkgolide A: A Technical Guide to its Discovery, Isolation, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ginkgolide A, a unique diterpene trilactone found in the leaves of the Ginkgo biloba tree, has garnered significant scientific interest due to its potent pharmacological activities, most notably as a platelet-activating factor (PAF) antagonist. This technical guide provides an in-depth overview of the discovery, isolation, and analytical characterization of Ginkgolide A. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visualizations of key processes and pathways.
The Discovery of Ginkgolide A: A Historical Perspective
The journey to uncover the complex structure and therapeutic potential of ginkgolides began in the mid-20th century. The unique chemical constituents of the ancient Ginkgo biloba tree had been used in traditional Chinese medicine for centuries, but their specific bioactive compounds remained elusive.
In the 1960s, a team of Japanese researchers led by Professor Koji Nakanishi at Tohoku University embarked on the arduous task of isolating and elucidating the structures of the active principles from Ginkgo biloba leaves.[1] Their pioneering work, published in 1967, detailed the isolation and characterization of a group of structurally complex molecules they named "ginkgolides," including Ginkgolide A.[1] This was a landmark achievement in natural product chemistry, revealing a novel and intricate cage-like molecular architecture.[2][3]
The remarkable structure of the ginkgolides, particularly their caged framework and multiple lactone rings, presented a formidable challenge for total synthesis. In 1988, the Nobel laureate E.J. Corey and his research group at Harvard University successfully achieved the total synthesis of (±)-ginkgolide B, a closely related compound, a feat that was a testament to the advancements in synthetic organic chemistry.[4][5][6] This was followed by the total synthesis of (±)-ginkgolide A, further solidifying the understanding of the chemical properties of these complex molecules.[7]
These seminal discoveries laid the foundation for decades of research into the pharmacological effects of ginkgolides, with Ginkgolide A being identified as a potent antagonist of the platelet-activating factor (PAF), a key mediator in inflammatory and thrombotic processes.[2][8]
Isolation and Purification of Ginkgolide A
The isolation of Ginkgolide A from Ginkgo biloba leaves is a multi-step process that requires careful optimization to achieve high purity and yield. Ginkgolides are present in very small amounts in the leaves and are often accompanied by other compounds like flavonoids, which can interfere with the purification process.[9] Various methods have been developed, ranging from traditional solvent extraction to more advanced techniques like supercritical fluid extraction.
General Experimental Workflow
The overall process for isolating Ginkgolide A can be summarized in the following workflow:
Detailed Experimental Protocols
Several methods can be employed for the initial extraction of ginkgolides from the plant material.
Method 1: Solvent Extraction
This is a conventional and widely used method.
-
Protocol:
-
Dry the Ginkgo biloba leaves at 55°C for seven days and grind them into a fine powder.[10]
-
Extract the powdered leaves with a suitable organic solvent. A common method involves extraction with boiling water followed by liquid-liquid extraction with ethyl acetate (B1210297).[11][12]
-
Alternatively, extraction can be performed with a mixture of ethanol (B145695) and water.
-
Concentrate the resulting extract under reduced pressure to obtain a crude extract.
-
Method 2: Supercritical Fluid Extraction (SFE-CO2)
This method is a green and efficient alternative to traditional solvent extraction.[13]
-
Protocol:
The crude extract contains a mixture of ginkgolides, bilobalide (B1667068), flavonoids, and other impurities that need to be removed.
Method 1: Column Chromatography
This is a standard technique for separating the different components of the extract.
-
Protocol:
-
Prepare a silica (B1680970) gel column.
-
Dissolve the crude extract in a suitable solvent and load it onto the column.
-
Elute the column with a gradient of solvents, typically a mixture of ethyl acetate and n-hexane.
-
Collect the fractions and monitor them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing Ginkgolide A.[14][15]
-
Pool the fractions containing pure Ginkgolide A and evaporate the solvent.
-
Method 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For higher purity, preparative HPLC is often employed as a final purification step.
-
Protocol:
-
Use a reversed-phase C18 column.
-
Employ a mobile phase consisting of a mixture of methanol (B129727) and water. A typical ratio is 67:33 (v/v).[9]
-
Inject the partially purified ginkgolide fraction.
-
Monitor the elution at a wavelength of 220 nm.[9]
-
Collect the peak corresponding to Ginkgolide A.
-
Quantitative Data
The yield and purity of Ginkgolide A can vary depending on the source of the plant material and the extraction and purification methods used.
| Parameter | Method | Value | Reference |
| Recovery of Ginkgolide A | HPLC with activated charcoal extraction | 97% | [9] |
| Dialysis Efficiency | Microdialysis-HPLC | 97.8-100.4% | [10][16] |
| Limit of Detection (LOD) | Capillary Gas Chromatography | 78 pg | [10] |
| Limit of Quantification (LOQ) | Capillary Gas Chromatography | 92 pg | [10] |
| HPLC Parameters | ||
| Column | ODS (C18) | [9] |
| Mobile Phase | Water-Methanol (67:33 v/v) | [9] |
| Flow Rate | 1.0 ml/min | [9] |
| Detection Wavelength | 220 nm | [9] |
| Retention Time for Ginkgolide A | 18.5 min | [9] |
Analytical Characterization
Once isolated, the structure and purity of Ginkgolide A are confirmed using various analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Used for both qualitative and quantitative analysis, providing information on purity and concentration.[9][10]
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, confirming the identity of the compound.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are crucial for elucidating the complex three-dimensional structure of Ginkgolide A.[18][19][20]
Signaling Pathways and Mechanism of Action
Ginkgolide A exerts its biological effects primarily by acting as a potent and specific antagonist of the Platelet-Activating Factor Receptor (PAFR).[8][21] PAF is a lipid mediator involved in a wide range of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.[22]
By blocking the PAFR, Ginkgolide A can inhibit PAF-induced cellular responses.[23]
The biosynthesis of ginkgolides in the Ginkgo biloba plant is a complex process that primarily follows the methylerythritol 4-phosphate (MEP) pathway in the plastids.[24][25][26] This pathway leads to the formation of the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP), which then undergoes a series of cyclizations and oxidations to form the various ginkgolides.[24] The regulation of this pathway is influenced by factors such as light and jasmonic acid signaling.[24][27]
Conclusion
The discovery and isolation of Ginkgolide A represent a significant achievement in natural product chemistry, paving the way for extensive research into its therapeutic potential. This guide has provided a detailed overview of the key historical milestones, experimental protocols for its extraction and purification, quantitative analytical data, and its primary mechanism of action. For researchers and professionals in drug development, a thorough understanding of these fundamental aspects is crucial for the continued exploration and potential clinical application of this fascinating molecule.
References
- 1. Koji Nakanishi (1925 – 2019) - ChemistryViews [chemistryviews.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. columbia.edu [columbia.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. synarchive.com [synarchive.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. TOTAL SYNTHESIS OF GINKGOLIDE A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological action and mechanisms of ginkgolide B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. daru.tums.ac.ir [daru.tums.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. US9084755B2 - Method for extracting and separating ginkgolides - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Isolation of ginkgolides A, B, C, J and bilobalide from G. biloba extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of ginkgolide A, B, and bilobalide in biloba L. extracts by microdialysis-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficient extraction of ginkgolides and bilobalide from Ginkgo biloba leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ABC Herbalgram Website [herbalgram.org]
- 19. researchgate.net [researchgate.net]
- 20. Quantitative analysis of bilobalide and ginkgolides from Ginkgo biloba leaves and Ginkgo products using (1)H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mednexus.org [mednexus.org]
- 22. The Proposed Mechanisms of Action for Ginkgo [ebmconsult.com]
- 23. Neuroregulatory role of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pnas.org [pnas.org]
- 25. Biosynthesis pathways of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]
- 26. phcogrev.com [phcogrev.com]
- 27. researchgate.net [researchgate.net]
Solubility and Handling of Ginkgolide A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Ginkgolide A, a prominent terpenoid lactone isolated from Ginkgo biloba, in two common laboratory solvents: dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695). This document outlines quantitative solubility data, detailed experimental protocols for dissolution, and a logical workflow for the preparation of stock and working solutions for experimental use.
Executive Summary
Ginkgolide A is a bioactive compound with a range of potential therapeutic applications, including neuroprotective and anti-inflammatory effects.[1][2] Proper solubilization is a critical first step for any in vitro or in vivo study to ensure accurate and reproducible results. This guide establishes that Ginkgolide A exhibits significantly higher solubility in DMSO compared to ethanol. It also provides standardized protocols to achieve complete dissolution and prepare stable solutions for research applications.
Quantitative Solubility Data
The solubility of Ginkgolide A varies across different sources, which may be attributed to slight variations in experimental conditions and material purity. The data presented below is a summary from multiple suppliers and research findings. DMSO is clearly the superior solvent for preparing high-concentration stock solutions.
| Solvent | Reported Solubility (mg/mL) | Reported Solubility (Molar) | Notes |
| DMSO | 20 - 75 mg/mL[3][4][5][6] | ~49 mM - 184 mM[3][5] | Sonication is recommended to facilitate dissolution.[3] |
| Ethanol | 2 - 5 mg/mL[3][4][5][6] | ~4.9 mM - 12.3 mM[3][5][6] | Sonication or ultrasonic treatment is recommended.[3][6] |
Molecular Weight of Ginkgolide A: 408.4 g/mol [1]
Experimental Protocols for Solubilization
Achieving complete dissolution of Ginkgolide A is essential to avoid precipitation and ensure accurate dosing in experimental models. The following protocols provide detailed steps for preparing stock solutions in DMSO and ethanol.
Protocol for Preparing a Ginkgolide A Stock Solution in DMSO
This protocol is designed for preparing a high-concentration stock solution (e.g., 70-75 mg/mL) for subsequent dilution.
Materials:
-
Ginkgolide A standard (solid powder)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of Ginkgolide A powder in a sterile vial. Perform this in a chemical fume hood or on a balance with appropriate protective measures.
-
Solvent Addition: Add the calculated volume of sterile DMSO to the vial to achieve the target concentration.
-
Initial Mixing: Briefly vortex the mixture for 30-60 seconds to suspend the powder.
-
Sonication: Place the vial in a bath sonicator. Sonicate the solution for 10-15 minutes.[3][5] The water in the sonicator bath will help maintain a consistent temperature.
-
Visual Inspection: After sonication, visually inspect the solution to ensure that all solid particles have dissolved and the solution is clear.
-
Gentle Warming (Optional): If particulates remain, the solution can be gently warmed to 37°C for 5-10 minutes, followed by another round of vortexing and sonication.[7][8]
-
Storage: Once fully dissolved, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (1 month) or -80°C for long-term storage (up to 1 year).[3]
Protocol for Preparing a Ginkgolide A Stock Solution in Ethanol
This protocol is suitable for applications where ethanol is the required solvent, though lower concentrations are achievable compared to DMSO.
Materials:
-
Ginkgolide A standard (solid powder)
-
200-proof (absolute) sterile ethanol
-
Sterile microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Weighing: Accurately weigh the Ginkgolide A powder into a sterile vial.
-
Solvent Addition: Add the calculated volume of absolute ethanol to reach the desired final concentration (e.g., 2-5 mg/mL).
-
Initial Mixing: Vortex the mixture for 1-2 minutes.
-
Sonication: Sonicate the vial in a bath sonicator for 15-20 minutes.[3][6] Monitor the process to ensure the solution does not become excessively warm.
-
Visual Inspection: Check for complete dissolution. The process may require longer sonication compared to DMSO.
-
Storage: Aliquot the final solution and store at -20°C. Use within one month to ensure stability.[9]
Visualization of Workflows and Pathways
Experimental Workflow for Solution Preparation
The following diagram illustrates the logical steps for preparing a Ginkgolide A working solution for a typical cell-based assay, starting from a high-concentration DMSO stock.
References
- 1. Ginkgolide A | C20H24O9 | CID 9909368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ginkgolide A | CAS:15291-75-5 | Manufacturer ChemFaces [chemfaces.com]
- 3. Ginkgolide A | Endogenous Metabolite | GABA Receptor | TargetMol [targetmol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. adooq.com [adooq.com]
- 6. apexbt.com [apexbt.com]
- 7. emulatebio.com [emulatebio.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.cn [medchemexpress.cn]
Ginkgolide A: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ginkgolide A, a unique trilactone diterpenoid isolated from the leaves of the Ginkgo biloba tree. This document consolidates key chemical and physical data, details its multifaceted pharmacological activities, and offers comprehensive experimental protocols for its study. Furthermore, it visually elucidates the primary signaling pathways through which Ginkgolide A exerts its biological effects.
Core Data Summary
Ginkgolide A is a well-characterized natural product with the following key properties:
| Property | Value | Reference |
| CAS Number | 15291-75-5 | [1][2][3][4][5] |
| Molecular Formula | C₂₀H₂₄O₉ | [1] |
| Molecular Weight | 408.40 g/mol | [4][5] |
| Appearance | White to off-white crystalline solid | [1][4] |
| Melting Point | >300 °C | [2] |
| Purity | ≥98% | [1][5] |
| Solubility | DMF: 20 mg/mL, DMSO: 20 mg/mL, Ethanol: 3 mg/mL, DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL | [1] |
Pharmacological Profile
Ginkgolide A exhibits a range of biological activities, primarily centered around its antagonistic effects on the Platelet-Activating Factor (PAF) receptor and its modulation of neurotransmitter receptors.
| Activity | IC₅₀ / Effective Concentration | Key Findings | Reference |
| Platelet-Activating Factor (PAF) Receptor Antagonism | IC₅₀ = 15.8 µg/mL (human platelets) | Inhibits PAF-induced platelet aggregation. | [1] |
| GABA Receptor Antagonism | IC₅₀ = 12 µM (human α1β2γ2L GABAA receptors) | Non-competitively inhibits GABA-induced currents. | [1] |
| Anti-inflammatory Activity | 20 µg/mL | Suppresses LPS-induced expression of pro-inflammatory mediators (COX-2, NO) and cytokines (TNF-α, IL-6, IL-1β) in macrophages. | |
| Anxiolytic-like Activity | 1-2 mg/kg (p.o. in mice) | Increases time spent in the open arms of the elevated plus maze. | [1] |
Experimental Protocols
This section provides detailed methodologies for key in vitro assays to study the biological activities of Ginkgolide A.
Anti-inflammatory Activity in Macrophages
Objective: To determine the effect of Ginkgolide A on the lipopolysaccharide (LPS)-induced inflammatory response in RAW 264.7 macrophage cells.
a. Cell Culture and Treatment:
-
Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein and RNA extraction) and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of Ginkgolide A (e.g., 5, 10, 20 µg/mL) for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for cytokine production).
b. Cell Viability Assay (MTT):
-
Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
c. Measurement of Nitric Oxide (NO) Production:
-
Collect the cell culture supernatant after treatment.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A sodium nitrite (B80452) standard curve should be used for quantification.
d. Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.
e. Western Blot Analysis for Signaling Proteins (NF-κB and MAPKs):
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p65, p65, phospho-p38, p38, phospho-ERK, ERK, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Platelet Aggregation Assay
Objective: To evaluate the inhibitory effect of Ginkgolide A on PAF-induced platelet aggregation.
a. Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy volunteers into tubes containing 3.2% sodium citrate (B86180) (9:1, blood:citrate).
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Collect the upper PRP layer.
-
Centrifuge the remaining blood at 1200 x g for 15 minutes to obtain platelet-poor plasma (PPP), which will be used as a reference (100% aggregation).
b. Aggregation Measurement:
-
Use a platelet aggregometer for this assay.
-
Pipette PRP into the aggregometer cuvettes with a magnetic stir bar and allow it to stabilize at 37°C for 5 minutes.
-
Add different concentrations of Ginkgolide A or vehicle control to the PRP and incubate for a specified time (e.g., 5 minutes).
-
Initiate platelet aggregation by adding a submaximal concentration of PAF.
-
Record the change in light transmission for 5-10 minutes. The percentage of inhibition is calculated relative to the vehicle control.
GABA Receptor Binding Assay
Objective: To determine the binding affinity of Ginkgolide A to the GABAA receptor.
a. Membrane Preparation:
-
Homogenize rat cerebral cortex in ice-cold sucrose (B13894) buffer (0.32 M).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in buffer and repeat the centrifugation step three more times to wash the membranes.
-
Resuspend the final pellet in the assay buffer.
b. Binding Assay:
-
In a 96-well plate, add the prepared membranes, [³H]-muscimol (a GABAA receptor agonist radioligand), and varying concentrations of Ginkgolide A or unlabeled GABA (for non-specific binding).
-
Incubate the plate at 4°C for 60 minutes.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the specific binding and determine the Ki of Ginkgolide A from competition binding curves.
Signaling Pathways and Mechanisms of Action
Ginkgolide A's biological effects are mediated through the modulation of key intracellular signaling pathways.
Anti-inflammatory Signaling Pathway
Ginkgolide A exerts its anti-inflammatory effects by inhibiting the LPS-induced activation of the NF-κB and MAPK signaling pathways. It also appears to activate the AMPK pathway, which can in turn suppress inflammatory signaling.
Caption: Ginkgolide A inhibits LPS-induced inflammation.
Platelet-Activating Factor (PAF) Antagonism Workflow
Ginkgolide A acts as a competitive antagonist at the PAF receptor (PAFR), thereby inhibiting PAF-induced downstream signaling that leads to platelet aggregation.
Caption: Mechanism of Ginkgolide A's anti-platelet activity.
GABA Receptor Modulation
Ginkgolide A acts as a non-competitive antagonist at GABAA receptors. This allosteric modulation prevents the influx of chloride ions, leading to reduced neuronal inhibition.
Caption: Ginkgolide A's antagonism at the GABA-A receptor.
References
An In-depth Technical Guide to the Anti-inflammatory Pathways of Ginkgolide A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular pathways underlying the anti-inflammatory effects of Ginkgolide A (GA), a key bioactive terpene lactone isolated from Ginkgo biloba. This document summarizes quantitative data, details experimental protocols from key studies, and visualizes the core signaling pathways to support further research and drug development efforts in the field of inflammation.
Core Anti-inflammatory Mechanisms of Ginkgolide A
Ginkgolide A exerts its anti-inflammatory effects through the modulation of several key signaling pathways. Primarily, it has been shown to suppress pro-inflammatory responses by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1][2] Furthermore, emerging evidence suggests a role for GA in modulating the STAT3-mediated pathway and the NLRP3 inflammasome, highlighting its multi-faceted anti-inflammatory profile.[3][4]
The NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines and chemokines. In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and initiate gene transcription.
Ginkgolide A has been demonstrated to intervene in this pathway by preventing the degradation of IκBα and inhibiting the nuclear translocation of the p65 subunit.[1] This ultimately leads to a downstream reduction in the expression of NF-κB target genes, including TNF-α, IL-6, and IL-1β.[1][5] Some studies suggest this inhibitory effect on NF-κB may be mediated through the PI3K/Akt pathway.[6]
Figure 1: Ginkgolide A's inhibition of the NF-κB signaling pathway.
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes key kinases such as p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), is another critical regulator of inflammation.[1] Upon stimulation by inflammatory signals like LPS, these kinases are phosphorylated and activated, leading to the activation of transcription factors that promote the expression of pro-inflammatory genes.
Ginkgolide A has been shown to significantly suppress the LPS-induced phosphorylation of p38 and ERK, but not JNK, in macrophages.[1] This selective inhibition contributes to its overall anti-inflammatory effect by dampening the production of inflammatory mediators.
Figure 2: Ginkgolide A's inhibition of the MAPK signaling pathway.
The NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[3] Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. Ginkgolides have been found to exert neuroprotective effects by attenuating the activation of the NLRP3 inflammasome. This includes reducing the expression levels of NLRP3, ASC, and caspase-1, which in turn decreases the production of IL-1β and IL-18.[3][7]
Figure 3: Ginkgolide A's inhibition of the NLRP3 inflammasome pathway.
Quantitative Data Summary
The anti-inflammatory effects of Ginkgolide A have been quantified in various in vitro and in vivo models. The following tables summarize key findings from the literature.
Table 1: Effect of Ginkgolide A on Pro-inflammatory Cytokine Production
| Cell Type/Model | Stimulant | Ginkgolide A Conc. | Cytokine | Inhibition (%) / Fold Change | Reference |
| Mouse Peritoneal Macrophages | LPS (500 ng/mL) | 20 µg/mL | TNF-α | ~50% reduction | [1] |
| Mouse Peritoneal Macrophages | LPS (500 ng/mL) | 20 µg/mL | IL-6 | ~60% reduction | [1] |
| Mouse Peritoneal Macrophages | LPS (500 ng/mL) | 20 µg/mL | IL-1β | ~40% reduction | [1] |
| RAW264.7 cells | LPS (500 ng/mL) | 20 µg/mL | TNF-α | ~55% reduction | [1] |
| RAW264.7 cells | LPS (500 ng/mL) | 20 µg/mL | IL-6 | ~70% reduction | [1] |
| HUVECs | High Glucose (30mM) | 10, 15, 20 µM | IL-6 | Concentration-dependent decrease | [4] |
| APP/PS1 Mice | - | - | IL-1β | Significant reduction | [3] |
| APP/PS1 Mice | - | - | IL-18 | Significant reduction | [3] |
Table 2: Effect of Ginkgolide A on Inflammatory Mediators and Signaling Proteins
| Cell Type/Model | Stimulant | Ginkgolide A Conc. | Target | Effect | Reference |
| RAW264.7 cells | LPS (500 ng/mL) | 20 µg/mL | COX-2 | Significant reduction in expression | [1] |
| RAW264.7 cells | LPS (500 ng/mL) | 20 µg/mL | NO Production | Significant reduction | [1] |
| RAW264.7 cells | LPS (500 ng/mL) | 20 µg/mL | p-p38 | Significant reduction in phosphorylation | [1] |
| RAW264.7 cells | LPS (500 ng/mL) | 20 µg/mL | p-ERK | Significant reduction in phosphorylation | [1] |
| HUVECs | High Glucose (30mM) | 10, 15, 20 µM | p-STAT3 | Concentration-dependent decrease | [4] |
| APP/PS1 Mice | - | - | NLRP3 | Significant reduction in expression | [3] |
| APP/PS1 Mice | - | - | Caspase-1 | Significant reduction in expression | [3] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the anti-inflammatory effects of Ginkgolide A.
Cell Culture and Treatment
-
Cell Lines: Murine macrophage cell line RAW264.7, human monocytic cell line THP-1, and primary mouse peritoneal macrophages are commonly used.[1] For vascular inflammation studies, Human Umbilical Vein Endothelial Cells (HUVECs) are utilized.[4]
-
Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol: Cells are generally pre-treated with various concentrations of Ginkgolide A (e.g., 5, 10, 20 µg/mL) for 1-2 hours before stimulation with an inflammatory agent like LPS (e.g., 500 ng/mL) for a specified duration (e.g., 24 hours for cytokine measurements).[1]
Measurement of Cytokines and Inflammatory Mediators
-
Enzyme-Linked Immunosorbent Assay (ELISA): Supernatants from cell cultures are collected to measure the concentrations of secreted cytokines such as TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.[1][8]
-
Nitric Oxide (NO) Assay: The production of NO is assessed by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[8]
Western Blot Analysis
-
Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., p-p65, IκBα, p-ERK, p-p38, NLRP3, GAPDH) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using TRIzol reagent, and cDNA is synthesized using a reverse transcription kit.
-
PCR Amplification: qRT-PCR is performed using a SYBR Green PCR master mix on a real-time PCR system. The relative expression of target genes is calculated using the 2-ΔΔCt method, with GAPDH often used as an internal control.
Immunofluorescence
-
Cell Preparation: Cells are seeded on coverslips, treated as required, and then fixed with 4% paraformaldehyde.
-
Staining: Cells are permeabilized with 0.1% Triton X-100 and blocked with BSA. They are then incubated with a primary antibody against the protein of interest (e.g., NF-κB p65) overnight at 4°C, followed by incubation with a fluorescently labeled secondary antibody.[1] Nuclei are counterstained with DAPI.
-
Imaging: The localization of the protein is visualized using a fluorescence microscope.
Figure 4: General experimental workflow for in vitro studies.
This guide provides a foundational understanding of the anti-inflammatory mechanisms of Ginkgolide A. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers dedicated to exploring the therapeutic potential of this natural compound in inflammatory diseases.
References
- 1. Ginkgolide A Ameliorates LPS-Induced Inflammatory Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Role of Ginkgolides in the Inflammatory Immune Response of Neurological Diseases: A Review of Current Literatures [frontiersin.org]
- 3. Ginkgolide attenuates memory impairment and neuroinflammation by suppressing the NLRP3/caspase-1 pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ginkgolide A reduces inflammatory response in high-glucose-stimulated human umbilical vein endothelial cells through STAT3-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective Effects of Ginkgolide on a Cellular Model of Alzheimer's Disease via Suppression of the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ginkgolide A inhibits lipopolysaccharide-induced inflammatory response in human coronary artery endothelial cells via downregulation of TLR4-NF-κB signaling through PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ginkgolide attenuates memory impairment and neuroinflammation by suppressing the NLRP3/caspase-1 pathway in Alzheimerâs disease | Aging [aging-us.com]
- 8. Ginkgolide B alleviates the inflammatory response and attenuates the activation of LPS-induced BV2 cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Ginkgolide A: A Comprehensive Technical Guide to its Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the Certificate of Analysis (CoA) for Ginkgolide A, a bioactive diterpene lactone isolated from the leaves of the Ginkgo biloba tree.[1] This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering insights into the critical quality attributes and analytical methodologies for this complex natural product.
Understanding the Certificate of Analysis
A Certificate of Analysis for Ginkgolide A is a formal document that outlines the quality control testing performed on a specific batch of the compound. It provides assurance that the material meets predefined specifications for identity, purity, and quality. The following sections detail the typical components of a Ginkgolide A CoA.
Product Information
This section provides fundamental details about the Ginkgolide A standard.
| Parameter | Typical Information |
| Product Name | Ginkgolide A |
| Synonyms | BN-52020[2] |
| CAS Number | 15291-75-5[1] |
| Molecular Formula | C₂₀H₂₄O₉[1][2] |
| Molecular Weight | 408.40 g/mol |
| Appearance | White powder[1] |
| Storage Conditions | -20°C[1] |
Analytical Specifications and Results
This core section of the CoA presents the results of various analytical tests performed to characterize the Ginkgolide A standard.
| Test | Specification | Method |
| Purity (Assay) | ≥90% | High-Performance Liquid Chromatography (HPLC) |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), Infrared (IR) Spectroscopy[3] |
| Water Content | Report Value | Karl Fischer Titration[3] |
| Residual Solvents | Report Value | Gas Chromatography (GC)[3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible analysis of Ginkgolide A. The following sections describe the typical experimental protocols for the key analytical techniques cited in the CoA.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a primary method for determining the purity of Ginkgolide A.[4][5]
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[5]
-
Mobile Phase : An isocratic or gradient mixture of methanol (B129727) and water is commonly used. A typical isocratic mobile phase is methanol:water (33:67, v/v).[4]
-
Flow Rate : 1.0 mL/min.[4]
-
Detection : UV detection at 220 nm.[4]
-
Sample Preparation : The Ginkgolide A standard is accurately weighed and dissolved in the mobile phase or a suitable solvent like methanol to a known concentration.
-
Procedure : The prepared sample is injected into the HPLC system. The purity is calculated based on the area percentage of the main Ginkgolide A peak relative to the total peak area in the chromatogram.
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of Ginkgolide A, confirming its identity.[6]
-
Instrumentation : A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
Ionization Mode : Electrospray ionization (ESI) is commonly used, typically in negative ion mode for ginkgolides.[6][7]
-
Precursor Ion : In negative ion mode, the deprotonated molecule [M-H]⁻ at an m/z of 407 is observed.[2][6]
-
Product Ions : Tandem MS (MS/MS) of the precursor ion at m/z 407 reveals characteristic fragment ions. A common fragmentation pathway involves the loss of two carbon monoxide molecules, resulting in a prominent product ion at m/z 351.[6]
| Parameter | Value |
| Precursor Ion [M-H]⁻ (m/z) | 407[2][6] |
| Major Product Ion (m/z) | 351[2][6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of Ginkgolide A.[8]
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent : Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a common solvent for acquiring ¹H and ¹³C NMR spectra of ginkgolides.[8]
-
¹H NMR : The proton NMR spectrum of Ginkgolide A shows characteristic signals for its unique cage-like structure. For instance, a distinct singlet corresponding to H-12 is often observed.[9]
-
¹³C NMR : The carbon NMR spectrum provides information on the number and types of carbon atoms present in the molecule.
-
2D NMR : Techniques like COSY (Correlation Spectroscopy) can be used to establish proton-proton correlations and further confirm the structure.[8]
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in the Ginkgolide A molecule.
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation : The sample is typically prepared as a KBr (potassium bromide) pellet or analyzed using an ATR (Attenuated Total Reflectance) accessory.
-
Characteristic Absorptions : The IR spectrum of Ginkgolide A will show characteristic absorption bands for hydroxyl (-OH) and lactone carbonyl (C=O) functional groups.[7][10]
| Functional Group | Approximate Wavenumber (cm⁻¹) |
| Hydroxyl (O-H stretching) | ~3450[7] |
| Lactone Carbonyl (C=O stretching) | ~1778[7] |
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Ginkgolide A Analysis
The following diagram illustrates a typical workflow for the comprehensive analysis of a Ginkgolide A standard.
Caption: Workflow for Ginkgolide A Analysis.
Ginkgolide A Signaling Pathway: Anti-Inflammatory Action
Ginkgolide A has been shown to exert anti-inflammatory effects by inhibiting the lipopolysaccharide (LPS)-induced inflammatory response.[11][12] A key mechanism involves the downregulation of the Toll-like receptor 4 (TLR4)-NF-κB signaling pathway.[11]
Caption: Ginkgolide A Anti-inflammatory Pathway.
Ginkgolide Biosynthesis Regulation
The biosynthesis of ginkgolides is a complex process regulated by various signaling molecules, including jasmonate and light.[13] The transcription factor GbEAG plays a central role in integrating these signals to activate the expression of genes involved in ginkgolide production.[13]
Caption: Regulation of Ginkgolide Biosynthesis.
References
- 1. standards.chromadex.com [standards.chromadex.com]
- 2. Ginkgolide A | C20H24O9 | CID 9909368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ginkgolide A, CAS No. 15291-75-5 | Herbal Standards (Primary Standards) | Primary Standards ROTICHROM® | Reference Standards | Phytochemicals | Natural & Reference Materials | Chemicals | Carl ROTH - International [carlroth.com]
- 4. daru.tums.ac.ir [daru.tums.ac.ir]
- 5. academic.oup.com [academic.oup.com]
- 6. Liquid Chromatography-Electrospray Tandem Mass Spectrometry of Terpenoid Lactones in Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Complete 1H NMR spectral analysis of ten chemical markers of Ginkgo biloba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Ginkgolide A inhibits lipopolysaccharide-induced inflammatory response in human coronary artery endothelial cells via downregulation of TLR4-NF-κB signaling through PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ginkgolide A Ameliorates LPS-Induced Inflammatory Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of a central regulator of ginkgolide biosynthesis in Ginkgo biloba that integrates jasmonate and light signaling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ginkgolide A as an HPLC Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Ginkgolide A as a high-performance liquid chromatography (HPLC) analytical standard for the quantitative analysis of Ginkgo biloba extracts and derived products.
Introduction
Ginkgolide A is a unique diterpene trilactone found in the leaves of the Ginkgo biloba tree. As a key bioactive component, it is a subject of extensive research for its therapeutic properties, including its role as an antioxidant. Accurate and precise quantification of Ginkgolide A is crucial for the quality control of raw materials, standardization of herbal products, and in various stages of drug development. This document outlines a validated HPLC method for the determination of Ginkgolide A, including detailed protocols for sample preparation and chromatographic analysis.
Physicochemical Properties of Ginkgolide A
| Property | Value |
| CAS Number | 15291-75-5 |
| Molecular Formula | C₂₀H₂₄O₉ |
| Molecular Weight | 408.40 g/mol |
| Purity (as analytical standard) | ≥90% or ≥98.0% (HPLC) |
| Storage Temperature | -20°C |
HPLC Method for Quantitative Analysis of Ginkgolide A
This section details a reliable isocratic reverse-phase HPLC (RP-HPLC) method for the quantification of Ginkgolide A.
Chromatographic Conditions
| Parameter | Condition |
| Column | ODS (C18) |
| Mobile Phase | Water:Methanol (B129727) (67:33, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Injection Volume | 25 µL |
| Column Temperature | 30 °C |
Method Validation Data
The following table summarizes the performance characteristics of the described HPLC method.
| Validation Parameter | Result |
| Linearity (Correlation Coefficient, r) | > 0.999 |
| Accuracy (Mean Recovery) | 97% |
| Precision (Relative Standard Deviation, RSD) | 7.15% |
Experimental Protocols
Preparation of Standard Solutions
Objective: To prepare a stock solution and working standards of Ginkgolide A for calibration.
Materials:
-
Ginkgolide A analytical standard (≥98.0% purity)
-
Methanol (HPLC grade)
-
Volumetric flasks
-
Analytical balance
Protocol:
-
Stock Solution Preparation (e.g., 400 µg/mL): Accurately weigh 2.0 mg of Ginkgolide A analytical standard.
-
Transfer the weighed standard into a 5 mL volumetric flask.
-
Dissolve the standard in methanol and make up the volume to the mark.
-
Working Standard Preparation: Prepare a series of working standards by serial dilution of the stock solution with methanol to achieve the desired concentrations for the calibration curve.
Sample Preparation: Extraction from Ginkgo Biloba Leaves
Objective: To extract Ginkgolide A from dried Ginkgo biloba leaf powder.
Materials:
-
Dried and powdered Ginkgo biloba leaves
-
Deionized water
-
Activated charcoal
-
Acetone (B3395972) (reagent grade)
-
Methanol (HPLC grade)
-
Whatman No. 1 filter paper
-
Centrifuge and centrifuge tubes
Protocol:
-
Weigh 30 g of powdered Ginkgo biloba leaves and transfer to a suitable flask.
-
Add 100 mL of boiling water and maintain for 20 minutes.
-
Filter the mixture through Whatman No. 1 filter paper.
-
To the filtrate, add 10 g of activated charcoal and stir the mixture for 12 hours at room temperature.
-
Centrifuge the mixture at 700g for 15 minutes and discard the supernatant.
-
Resuspend the activated charcoal pellet in 20 mL of acetone.
-
Filter the acetone suspension.
-
Evaporate the solvent from the filtrate to dryness.
-
Dissolve the residue in a known volume of methanol (e.g., 3 mL) for HPLC analysis.[1]
Sample Preparation: Extraction from Ginkgo Biloba Extract (GBE)
Objective: To extract Ginkgolide A from a commercially available Ginkgo biloba extract.
Materials:
-
Ginkgo biloba extract (GBE)
-
Methanol (HPLC grade)
-
Deionized water
-
Ethyl acetate (B1210297) (reagent grade)
-
Vortex mixer
-
Centrifuge and centrifuge tubes
-
Nitrogen gas supply
Protocol:
-
Accurately weigh 300 mg of GBE and dissolve it in 3 mL of methanol in an ultrasonic bath.[2]
-
Add 12 mL of deionized water to the solution and mix well.[2]
-
Add 20 mL of ethyl acetate, vortex for 40 minutes, and then centrifuge at 3000 rpm.[2]
-
Transfer the ethyl acetate (upper) layer to a clean tube.[2]
-
Repeat the extraction with ethyl acetate four more times, combining all the ethyl acetate layers.[2]
-
Evaporate the combined ethyl acetate extract to dryness under a stream of nitrogen at 50°C.[2]
-
Reconstitute the residue in 2 mL of methanol for HPLC analysis.[2]
Signaling Pathways and Experimental Workflow
Ginkgolide Biosynthesis Regulation
The biosynthesis of ginkgolides is a complex process regulated by the integration of jasmonate and light signaling pathways. This regulation culminates in the activation of genes responsible for ginkgolide production.
Caption: Regulation of Ginkgolide Biosynthesis.
Experimental Workflow for Ginkgolide A Quantification
The following diagram illustrates the logical flow of the experimental process for quantifying Ginkgolide A in a sample.
Caption: HPLC Quantification Workflow.
References
Quantitative Analysis of Ginkgolide A in Plant Extracts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Ginkgolide A in plant extracts, primarily from Ginkgo biloba leaves. It is designed to guide researchers, scientists, and drug development professionals in selecting and implementing appropriate analytical methodologies for this key bioactive terpenoid.
Introduction
Ginkgolide A, a diterpene trilactone found in Ginkgo biloba extracts, is a potent antagonist of the platelet-activating factor (PAF) receptor, making it a significant compound of interest for therapeutic applications, particularly in the context of cardiovascular and neurological disorders. Accurate and precise quantification of Ginkgolide A in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This document outlines various extraction and analytical techniques for the reliable determination of Ginkgolide A.
Extraction Protocols
The selection of an appropriate extraction method is critical for achieving high recovery of Ginkgolide A. Due to their complex structure, ginkgolides require specific extraction conditions.
Hot Water Extraction with Charcoal Adsorption
This method is a simple and inexpensive option for the initial extraction of ginkgolides.
Protocol:
-
Sample Preparation: Air-dry and powder the Ginkgo biloba leaves.
-
Extraction: Boil 30 g of powdered leaves in 400 mL of water for 20 minutes.[1]
-
Filtration: Filter the aqueous extract through a suitable filter to remove solid plant material.
-
Charcoal Adsorption: Add 10 g of activated charcoal to the filtrate and stir the mixture for 12 hours at room temperature.[1]
-
Centrifugation: Centrifuge the mixture at 1000 g for 15 minutes and discard the supernatant.[1]
-
Elution: Resuspend the activated charcoal pellet in 20 mL of acetone (B3395972) and filter to obtain the ginkgolide-containing extract.[1]
-
Concentration: Evaporate the solvent to dryness. The residue can then be dissolved in a suitable solvent (e.g., methanol) for analysis.[1]
Oxidative Extraction with Ethyl Acetate (B1210297)
This protocol utilizes hydrogen peroxide to degrade interfering compounds, leading to a cleaner extract with a higher concentration of terpene trilactones.[2][3]
Protocol:
-
Initial Extraction: Prepare an aqueous extract of the Ginkgo biloba leaves.
-
Oxidation: Boil the aqueous extract with dilute hydrogen peroxide.[2][3]
-
Solvent Partitioning: Extract the cooled solution with ethyl acetate.[2][3]
-
Washing: Wash the ethyl acetate layer with basic solutions (e.g., sodium bicarbonate) to neutralize acids and remove excess peroxide.[3]
-
Purification: Pass the extract through a charcoal filter to yield an off-white powder with a high content of terpene trilactones (60-70%).[2][3]
General Solvent Extraction for LC-MS/MS Analysis
This is a common method for preparing samples for sensitive LC-MS/MS analysis.
Protocol:
-
Extraction: Extract the plant material with a suitable solvent such as ethyl acetate.[4]
-
Sample Cleanup: Further sample cleanup may be required depending on the complexity of the matrix. This can involve solid-phase extraction (SPE) or liquid-liquid extraction.
-
Reconstitution: After evaporation of the extraction solvent, reconstitute the residue in the mobile phase used for the LC-MS/MS analysis.
Analytical Methodologies
Several analytical techniques can be employed for the quantification of Ginkgolide A. The choice of method depends on the required sensitivity, selectivity, and available instrumentation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of ginkgolides. Due to the lack of a strong chromophore in Ginkgolide A, detection can be challenging.
Protocol (Example):
-
Mobile Phase: Isocratic mixture of water and methanol (B129727) (e.g., 67:33 v/v).[5][6]
-
Internal Standard: Benzyl alcohol can be used as an internal standard.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it the method of choice for complex matrices and low concentrations of Ginkgolide A.
Protocol (Example):
-
Mobile Phase: A gradient of water with 0.01% formic acid and acetonitrile (B52724) is commonly used.[4]
-
Ionization: Electrospray ionization (ESI) in negative mode is often employed.[4][8]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-product ion transitions for Ginkgolide A.[4][7][8]
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a cost-effective and high-throughput method suitable for routine quality control.
Protocol (Example):
-
Stationary Phase: HPTLC plates with silica (B1680970) gel 60 F254, often impregnated with sodium acetate.[1]
-
Mobile Phase: Toluene - acetone (7:3, v/v).[1]
-
Sample Application: Applied as bands using an automated applicator.[1]
-
Development: Developed in a twin-trough chamber after pre-saturation with the mobile phase.[1]
-
Derivatization and Detection: Visualization can be achieved by spraying with acetic anhydride (B1165640) and heating, followed by densitometric scanning.
Quantitative Data Summary
The following table summarizes key quantitative parameters from various validated methods for Ginkgolide A analysis.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Linearity (r²) | Reference |
| HPLC-UV | - | - | 97.0 | - | [5][6] |
| LC-MS/MS | 3.6 - 120 fmol (on column) | 11 - 350 fmol (on column) | > 90 | - | [8] |
| GC-MS | 0.5 µg/mL | 1.1 µg/mL | 103.5 ± 6.0 | > 0.99 | [9] |
| GC-FID | 78 pg | 92 pg | - | 0.99985 | [10][11] |
Note: The presented values are examples from specific studies and may vary depending on the exact experimental conditions.
Experimental Workflows (Graphviz Diagrams)
Caption: General workflow for the extraction and analysis of Ginkgolide A.
Caption: Workflow for HPLC-based quantitative analysis of Ginkgolide A.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient extraction of ginkgolides and bilobalide from Ginkgo biloba leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. akjournals.com [akjournals.com]
- 5. daru.tums.ac.ir [daru.tums.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of ginkgolides A, B, C and bilobalide in plasma by LC-MS/MS and its application to the pharmacokinetic study of Ginkgo biloba extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid Chromatography-Electrospray Tandem Mass Spectrometry of Terpenoid Lactones in Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of a gas chromatographic-mass spectrometric method for simultaneous identification and quantification of marker compounds including bilobalide, ginkgolides and flavonoids in Ginkgo biloba L. extract and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ptfarm.pl [ptfarm.pl]
- 11. Validation of capillary gas chromatographic method for determination of bilobalide and ginkgolides A, B, C in Ginkgo biloba dry and liquid extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Protocol for the Extraction and Purification of Ginkgolide A from Ginkgo biloba Leaves
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ginkgolide A, a unique diterpene trilactone found in the leaves of Ginkgo biloba, is a potent antagonist of the platelet-activating factor (PAF) receptor, making it a compound of significant interest for therapeutic applications, particularly in the context of cardiovascular and neurological disorders. This document provides detailed protocols for the extraction, purification, and analysis of Ginkgolide A from Ginkgo biloba leaves. The primary method detailed is a robust solvent-based extraction and purification process, supplemented by an alternative protocol using Supercritical Fluid Extraction (SFE-CO₂) for a greener approach. Quantitative data from various methods are summarized, and a complete workflow is visualized to guide researchers through the process.
Experimental Protocols
Two primary methodologies are presented for the isolation of Ginkgolide A. Protocol 1 outlines a conventional and widely-used solvent extraction method, followed by multi-step purification. Protocol 2 describes a modern, environmentally friendly Supercritical Fluid Extraction (SFE-CO₂) technique.
Protocol 1: Solvent Extraction, Purification, and Crystallization
This protocol is a comprehensive method involving initial solvent extraction followed by purification steps including liquid-liquid partitioning and column chromatography.
Step 1: Preparation of Plant Material
-
Collect fresh, green leaves of Ginkgo biloba.
-
Air-dry the leaves in the shade to prevent the degradation of thermolabile compounds.
-
Once fully dried, pulverize the leaves into a coarse powder (approximately 40-60 mesh) using a mechanical grinder. Store the powder in a cool, dry, and dark place.
Step 2: Primary Extraction
-
Combine the dried Ginkgo biloba leaf powder with 70% (v/v) aqueous ethanol (B145695) in a 1:10 solid-to-liquid ratio (w/v) (e.g., 100 g powder in 1 L of 70% ethanol).
-
Perform a reflux extraction by heating the mixture to 80-90°C for 1.5 to 2 hours with continuous stirring.[1]
-
After the first extraction, filter the mixture while hot using Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction of the target compounds.[1]
-
Combine all the filtrates.
Step 3: Crude Extract Concentration and Partitioning
-
Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C.
-
Continue concentration until the ethanol is removed, resulting in a thick aqueous suspension.
-
To separate ginkgolides from more polar flavonoids, perform a liquid-liquid extraction by adding an equal volume of ethyl acetate (B1210297).[1] Ginkgolides are freely soluble in ethyl acetate, while flavonoids have lower solubility.[1]
-
Shake the mixture vigorously in a separatory funnel and allow the layers to separate. Collect the upper ethyl acetate layer. Repeat this extraction three times.
-
Combine the ethyl acetate fractions and concentrate under reduced pressure to yield a crude ginkgolide-rich extract.
Step 4: Column Chromatography Purification
-
The crude extract can be purified using a variety of chromatographic techniques, including macroporous resin, silica (B1680970) gel, or activated charcoal.[1][2]
-
Macroporous Resin Chromatography: Dissolve the crude extract in a minimal amount of 50% ethanol and load it onto a pre-equilibrated macroporous resin column (e.g., AB-8).
-
Wash the column with deionized water to remove polar impurities.
-
Elute the ginkgolides with a stepwise gradient of increasing ethanol concentration (e.g., 30%, 50%, 70%, 95%).
-
Collect fractions and monitor by HPLC or TLC to identify ginkgolide-rich fractions.
-
-
Combine the fractions containing the highest concentration of Ginkgolide A.
Step 5: Crystallization for Final Purity
-
Concentrate the purified, Ginkgolide A-rich fractions to dryness.
-
Dissolve the residue in a minimal volume of hot absolute ethanol.
-
Allow the solution to cool slowly to room temperature, followed by refrigeration at 4°C to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under a vacuum.
-
If necessary, recrystallize one or more times to achieve a purity of ≥95%.[3]
Protocol 2: Supercritical Fluid (CO₂) Extraction (SFE-CO₂)
SFE-CO₂ is an efficient and environmentally friendly alternative to solvent extraction, known for its high selectivity and short extraction times.[4]
-
Sample Preparation: Use dried and powdered Ginkgo biloba leaves (60 mesh) as described in Protocol 1.
-
SFE System Parameters:
-
Pressure: 30 MPa
-
Temperature: 50°C
-
Co-solvent: 30% Ethanol (v/v)
-
CO₂ Flow Rate: 2-3 L/min
-
-
Procedure:
-
Load the powdered leaves into the extraction vessel of the SFE system.
-
Pressurize the system with CO₂ and introduce the ethanol co-solvent.
-
Perform the extraction for approximately 1.5-2 hours.
-
The extract containing ginkgolides is collected in a separator vessel by depressurizing the CO₂.
-
The resulting extract can be further purified using the chromatographic and crystallization steps outlined in Protocol 1 (Steps 4 and 5) to isolate pure Ginkgolide A. This method has been shown to yield a Ginkgolide A content of 7.8 mg/g from the raw plant material.[4]
-
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and purification of Ginkgolide A using the solvent-based method.
Caption: Workflow for Ginkgolide A extraction and purification.
Data Presentation
The selection of an extraction method depends on factors such as desired yield, purity, cost, and environmental impact. The following tables summarize quantitative data associated with different extraction protocols.
Table 1: Comparison of Extraction Methods for Ginkgolides
| Parameter | Solvent Reflux Extraction | Supercritical Fluid Extraction (SFE-CO₂) | Ultrasound-Assisted Extraction (UAE) |
| Solvent/Medium | 50-80% Ethanol or Ethyl Acetate[1] | Supercritical CO₂ with Ethanol co-solvent[4] | Deep Eutectic Solvent (DES) with water[5] |
| Temperature | 80 - 90°C[1] | 50 - 55°C[4] | 45°C[5][6] |
| Pressure | Atmospheric | 20 - 30 MPa[4] | Atmospheric |
| Time | 1.5 - 2 hours (x3)[1] | 1.5 - 2 hours[4] | 20 - 40 minutes[5][6] |
| Reported Yield | High crude yield, variable purity | Ginkgolide A: 7.8 mg/g[4] | Total Ginkgolides: 10.6 ± 0.57 mg/g[6] |
| Achievable Purity | >95% (after chromatography & crystallization)[3] | >85% (can be enhanced with post-processing)[4] | High extraction efficiency (99.37%)[5][6] |
Table 2: Example of Final Product Composition from Solvent Extraction
This table shows a representative composition of a purified ginkgolide mixture obtained through a solvent extraction, chromatography, and crystallization process, as detailed in patent literature.
| Compound | Chemical Formula | Percentage in Final Product (%) |
| Bilobalide (B1667068) | C₁₅H₁₈O₈ | 35.8% |
| Ginkgolide A | C₂₀H₂₄O₉ | 28.5% |
| Ginkgolide B | C₂₀H₂₄O₁₀ | 26.2% |
| Ginkgolide C | C₂₀H₂₄O₁₁ | 6.6% |
| Total Purity | - | 97.1% |
| (Data adapted from a specific example of a large-scale extraction process)[1] |
Analysis and Quality Control
To ensure the identity and purity of the extracted Ginkgolide A, rigorous analytical methods are required.
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for the quantitative analysis of ginkgolides.[2]
-
Column: ODS (C18) reverse-phase column.
-
Mobile Phase: Isocratic mixture of methanol (B129727) and water (e.g., 67:33 v/v).[2]
-
Detection: UV detector set at 220 nm, as ginkgolides have poor UV absorption.[2]
-
Retention Time: Under these conditions, Ginkgolide A typically has a retention time of approximately 18.5 minutes.[2]
-
-
¹H-NMR Spectroscopy: Nuclear Magnetic Resonance provides a rapid and simple method for quantifying underivatized ginkgolides without the need for chromatographic separation.[7] The quantity of each compound can be calculated by comparing the integration of specific, well-separated proton signals (such as H-12) to that of a known amount of an internal standard.[7][8]
-
Gas Chromatography (GC): GC can also be used for quantification, but it requires a derivatization step, for example, with bis(trimethylsilyl)acetamide, prior to analysis by GC-FID.[9][10]
References
- 1. US9084755B2 - Method for extracting and separating ginkgolides - Google Patents [patents.google.com]
- 2. daru.tums.ac.ir [daru.tums.ac.ir]
- 3. Separation and purification method of ginkgolide A and B monomer - Eureka | Patsnap [eureka.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Isolation of the Main Biologically Active Substances and Phytochemical Analysis of Ginkgo biloba Callus Culture Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative analysis of bilobalide and ginkgolides from Ginkgo biloba leaves and Ginkgo products using (1)H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Application of Ginkgolide A in Alzheimer's Disease Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Ginkgolide A, a key bioactive terpene lactone isolated from the leaves of the Ginkgo biloba tree, has emerged as a promising therapeutic agent in the investigation of Alzheimer's disease (AD). Its multifaceted neuroprotective properties, including anti-inflammatory, antioxidant, and anti-apoptotic effects, make it a valuable tool for researchers studying the complex pathology of this neurodegenerative disorder. This document provides detailed application notes and protocols for the use of Ginkgolide A in various AD research models.
Application Notes
Ginkgolide A has demonstrated efficacy in both in vitro and in vivo models of Alzheimer's disease. Its primary mechanisms of action revolve around mitigating key pathological hallmarks of AD, such as amyloid-beta (Aβ) toxicity, tau hyperphosphorylation, neuroinflammation, and oxidative stress.[1][2][3]
In Vitro Applications:
In cell-based models, Ginkgolide A has been shown to protect neurons from Aβ-induced toxicity and synaptic damage.[4][5] It can attenuate the abnormal depolarization of cortical neurons caused by Aβ and inhibits both NMDA and AMPA receptors.[6] Furthermore, Ginkgolide A has been observed to reduce tau hyperphosphorylation by activating the PI3K-Akt signaling pathway, which in turn inhibits glycogen (B147801) synthase kinase 3β (GSK3β), a key kinase involved in tau phosphorylation.[7]
Cellular models are crucial for elucidating the molecular mechanisms of Ginkgolide A. Studies have utilized various cell lines, including:
-
SH-SY5Y neuroblastoma cells: To study Aβ-induced cytotoxicity and apoptosis.
-
N2a neuroblastoma cells: To investigate its effects on tau phosphorylation.[7]
-
BV-2 microglial cells: To examine its anti-inflammatory properties by assessing the suppression of pro-inflammatory cytokines.[8][9]
-
Primary cortical neurons: To evaluate its protective effects against Aβ-induced synaptic damage and neuronal depolarization.[4][6]
In Vivo Applications:
In animal models of AD, such as APP/PS1 and 5xFAD transgenic mice, Ginkgolide A administration has been shown to improve cognitive function, reduce Aβ deposition, and alleviate neuroinflammation.[8][9][10] A notable mechanism is the suppression of the NLRP3/caspase-1 inflammasome pathway, leading to a decrease in the production of pro-inflammatory cytokines like IL-1β and IL-18.[8][9][11] Ginkgolide A has also been found to enhance cognition and reduce amyloid-β by activating autophagy in the 5xFAD mouse model.[10]
Quantitative Data Summary
The following tables summarize quantitative data from key studies on the effects of Ginkgolide A in Alzheimer's disease models.
Table 1: In Vivo Efficacy of Ginkgolide A in APP/PS1 Mice
| Parameter | Model | Treatment Group | Dosage | Duration | Observation | Reference |
| Escape Latency (Morris Water Maze) | APP/PS1 mice | Ginkgolide-treated | 1.75 mg/kg | 5 days | Significantly shorter escape latency compared to untreated APP/PS1 mice. | [9] |
| Aβ Plaque Deposition | APP/PS1 mice | Ginkgolide-treated | Not specified | Not specified | Reduced Aβ deposition in the brain. | [9] |
| Inflammatory Markers (IL-1β, IL-18) | APP/PS1 mice | Ginkgolide-treated | Not specified | Not specified | Significantly reduced levels in the cortex and hippocampus. | [9] |
| NLRP3, ASC, Caspase-1 Expression | APP/PS1 mice | Ginkgolide-treated | Not specified | Not specified | Decreased expression levels in the brain. | [9] |
Table 2: In Vitro Neuroprotective Effects of Ginkgolide A
| Parameter | Model | Treatment Group | Concentration | Duration | Observation | Reference |
| Synaptophysin Content | Aβ1-42-treated cortical neurons | Ginkgolide A pre-treatment | ED50: 40 nM | Not specified | Reduced the loss of synaptophysin induced by Aβ1-42. | [4] |
| Cell Viability | Okadaic acid-induced N2a cells | Ginkgolide A | Not specified | Not specified | Increased cell viability. | [7] |
| Tau Phosphorylation | Okadaic acid-induced N2a cells | Ginkgolide A | Not specified | Not specified | Suppressed the phosphorylation level of Tau. | [7] |
| Inflammatory Cytokines (TNF-α, IL-1β, IL-6) | APP/PS1-HEK293 cells | High-dosage Ginkgolide | 100 µg/ml | 48 hours | Lower supernatant levels compared to the control group. | [12] |
Experimental Protocols
1. In Vivo Study Using APP/PS1 Transgenic Mice
-
Animal Model: APP/PS1 double transgenic mice, a commonly used model for AD that develops Aβ plaques.
-
Treatment: Ginkgolide A is typically administered via oral gavage or intraperitoneal injection. A study by Li et al. (2023) used oral administration at doses of 0.4375, 0.875, and 1.75 mg/kg for 5 days.[9]
-
Behavioral Testing (Morris Water Maze):
-
A circular pool is filled with opaque water.
-
A hidden platform is submerged just below the water surface.
-
Mice are trained to find the platform from different starting positions.
-
The escape latency (time to find the platform) and path length are recorded.
-
Cognitive improvement is indicated by a shorter escape latency and path length.
-
-
Tissue Collection and Analysis:
-
Following behavioral testing, mice are euthanized, and brains are collected.
-
One hemisphere can be fixed for immunohistochemistry (to detect Aβ plaques and inflammatory markers), and the other can be used for biochemical assays.
-
Immunohistochemistry: Brain sections are stained with antibodies against Aβ, Iba1 (microglia marker), and NLRP3 inflammasome components.
-
ELISA: Brain homogenates are used to quantify the levels of pro-inflammatory cytokines such as IL-1β and IL-18.[8][9]
-
Western Blotting: Protein expression levels of NLRP3, ASC, and caspase-1 are measured in brain tissue lysates.[8][9]
-
2. In Vitro Neuroprotection Assay Using SH-SY5Y Cells
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media.
-
Aβ Preparation: Aβ1-42 peptide is oligomerized to form toxic species.
-
Treatment:
-
Cell Viability Assay (MTT or WST-1):
-
After a 24-hour incubation with Aβ, a reagent such as MTT or WST-1 is added to the cells.
-
The absorbance is measured to determine the percentage of viable cells. An increase in viability in Ginkgolide A-treated cells indicates a neuroprotective effect.
-
-
Synapse Damage Assay:
-
Primary cortical neurons are used for this assay.
-
After treatment with Ginkgolide A and Aβ, cells are lysed.
-
The levels of synaptophysin, a synaptic vesicle protein, are measured by western blotting or ELISA as an indicator of synaptic integrity.[4]
-
Visualizations
Caption: Ginkgolide A inhibits neuroinflammation by suppressing NF-κB and NLRP3 inflammasome pathways.
Caption: Ginkgolide A reduces tau hyperphosphorylation via the PI3K/Akt/GSK3β signaling pathway.
Caption: Experimental workflow for evaluating Ginkgolide A in an in vivo Alzheimer's disease model.
References
- 1. Ginkgolides and bilobalide for treatment of Alzheimer's disease and COVID-19: potential mechanisms of action [pubmed.ncbi.nlm.nih.gov]
- 2. europeanreview.org [europeanreview.org]
- 3. caringsunshine.com [caringsunshine.com]
- 4. Ginkgolides protect against amyloid-β1–42-mediated synapse damage in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ginkgolide A Prevents the Amyloid-β-Induced Depolarization of Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of ginkgolide A on okadaic acid-induced tau hyperphosphorylation and the PI3K-Akt signaling pathway in N2a cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ginkgolide attenuates memory impairment and neuroinflammation by suppressing the NLRP3/caspase-1 pathway in Alzheimerâs disease | Aging [aging-us.com]
- 9. Ginkgolide attenuates memory impairment and neuroinflammation by suppressing the NLRP3/caspase-1 pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Ginkgolide attenuates memory impairment and neuroinflammation by suppressing the NLRP3/caspase-1 pathway in Alzheimer’s disease | Semantic Scholar [semanticscholar.org]
- 12. Protective Effects of Ginkgolide on a Cellular Model of Alzheimer's Disease via Suppression of the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Ginkgolide A: Application Notes and Protocols for In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Ginkgolide A, a potent bioactive terpene lactone isolated from Ginkgo biloba, in a variety of in vitro cell culture applications. This document outlines the standard preparation, experimental protocols, and key signaling pathways modulated by Ginkgolide A, offering a foundation for investigating its therapeutic potential in inflammatory diseases and neurodegenerative disorders.
Product Information
-
Product Name: Ginkgolide A
-
Molecular Formula: C₂₀H₂₄O₉
-
Molecular Weight: 408.4 g/mol
-
CAS Number: 15291-75-5
-
Purity: ≥98%
-
Storage: Store at -20°C. Protect from light.
Biological Activity and Applications
Ginkgolide A is a well-characterized antagonist of the Platelet-Activating Factor (PAF) receptor, a key mediator in inflammatory and immune responses.[1] Its biological activities extend to the modulation of various signaling pathways implicated in inflammation, oxidative stress, and apoptosis. These properties make Ginkgolide A a valuable tool for in vitro studies across several research areas:
-
Anti-inflammatory Research: Investigation of inflammatory responses in cell lines such as macrophages (RAW264.7, primary peritoneal macrophages) and monocytes (THP-1).[2][3]
-
Neuroprotection and Neurodegeneration Research: Studies on neuronal cell lines (e.g., SH-SY5Y) and primary neurons to explore protective effects against neurotoxicity and oxidative stress.
-
Cancer Research: Elucidation of the anti-proliferative and pro-apoptotic effects on various cancer cell lines.
-
Cardiovascular Research: Investigation of its effects on endothelial cells and platelets in models of cardiovascular disease.
Standard Preparation of Ginkgolide A for Cell Culture
3.1. Reconstitution of Ginkgolide A
-
Ginkgolide A is typically supplied as a lyophilized powder. To prepare a stock solution, reconstitute the powder in sterile, cell culture-grade dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 10-50 mM.
-
Gently vortex or sonicate the solution to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C.
3.2. Preparation of Working Solutions
-
On the day of the experiment, thaw a single aliquot of the Ginkgolide A stock solution.
-
Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment.
-
The final concentration of DMSO in the cell culture medium should be kept below 0.1% (v/v) to minimize solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.
Experimental Protocols
4.1. Protocol for Assessing the Anti-inflammatory Effects of Ginkgolide A in Macrophages
This protocol describes the investigation of Ginkgolide A's ability to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Cell Lines: RAW264.7 (murine macrophage cell line), primary mouse peritoneal macrophages, or differentiated THP-1 cells (human monocytic cell line).
Materials:
-
Ginkgolide A stock solution (10 mM in DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
Reagents for quantifying inflammatory mediators (e.g., Griess reagent for nitric oxide, ELISA kits for cytokines)
-
Cell lysis buffer and reagents for Western blotting
Procedure:
-
Cell Seeding: Seed macrophages in 24-well or 96-well plates at an appropriate density and allow them to adhere overnight.
-
Ginkgolide A Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of Ginkgolide A (e.g., 10, 25, 50, 100 µM). Include a vehicle control (DMSO). Incubate for 1-2 hours.
-
LPS Stimulation: After pre-treatment, add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours for cytokine and nitric oxide measurements).
-
Quantification of Inflammatory Mediators:
-
Nitric Oxide (NO): Collect the cell culture supernatant and measure the concentration of nitrite, a stable metabolite of NO, using the Griess reagent assay.
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Collect the supernatant and quantify the levels of cytokines using specific ELISA kits according to the manufacturer's instructions.
-
-
Western Blot Analysis (for signaling pathway investigation):
-
After a shorter incubation period (e.g., 15-60 minutes post-LPS stimulation), wash the cells with cold PBS and lyse them.
-
Determine protein concentration and perform SDS-PAGE and Western blotting to analyze the phosphorylation status of key signaling proteins in the NF-κB and MAPK pathways.
-
4.2. Experimental Workflow
Caption: Workflow for assessing the anti-inflammatory effects of Ginkgolide A.
Quantitative Data Summary
The following tables summarize the quantitative effects of Ginkgolide A in various in vitro models.
Table 1: Anti-inflammatory Effects of Ginkgolide A on LPS-stimulated Macrophages
| Cell Type | Ginkgolide A Conc. (µM) | Incubation Time (h) | Measured Parameter | Result | Reference |
| Mouse Peritoneal Macrophages | 100 | 24 | NO Production | ~50% inhibition | [2] |
| RAW264.7 | 100 | 24 | NO Production | ~60% inhibition | [2] |
| dTHP-1 | 100 | 24 | NO Production | ~40% inhibition | [2] |
| Mouse Peritoneal Macrophages | 100 | 24 | TNF-α Production | Significant reduction | [2] |
| RAW264.7 | 100 | 24 | TNF-α Production | Significant reduction | [2] |
| dTHP-1 | 100 | 24 | TNF-α Production | Significant reduction | [2] |
| Mouse Peritoneal Macrophages | 100 | 24 | IL-6 Production | Significant reduction | [2] |
| RAW264.7 | 100 | 24 | IL-6 Production | Significant reduction | [2] |
| dTHP-1 | 100 | 24 | IL-6 Production | Significant reduction | [2] |
Table 2: Neuroprotective Effects of Ginkgolide A
| Cell Type | Treatment | Ginkgolide A Conc. (µg/mL) | Incubation Time (h) | Measured Parameter | Result | Reference |
| APP/PS1-HEK293 | Ginkgolide A | 100 | 48 | Cell Viability | Highest viability observed | [4] |
| APP/PS1-HEK293 | Ginkgolide A | 100 | 48 | TNF-α, IL-1β, IL-6 | Decreased levels | [4] |
| APP/PS1-HEK293 | Ginkgolide A | 50, 100 | 48 | NF-κB p65 expression | Decreased | [4] |
| APP/PS1-HEK293 | Ginkgolide A | 50, 100 | 48 | IκBα expression | Increased | [4] |
Signaling Pathways Modulated by Ginkgolide A
Ginkgolide A exerts its biological effects by modulating several key intracellular signaling pathways.
6.1. Inhibition of the NF-κB Signaling Pathway
Ginkgolide A has been shown to inhibit the activation of the NF-κB pathway, a central regulator of inflammatory gene expression.[2][4]
Caption: Ginkgolide A inhibits the NF-κB signaling pathway.
6.2. Modulation of the MAPK Signaling Pathway
Ginkgolide A can also modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular stress responses and inflammation.[2]
Caption: Ginkgolide A modulates the MAPK signaling pathway.
6.3. Activation of the Akt/Nrf2 Signaling Pathway
Ginkgolide A can promote cell survival and antioxidant responses by activating the Akt/Nrf2 pathway.
Caption: Ginkgolide A activates the Akt/Nrf2 antioxidant pathway.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Cell Death | Ginkgolide A concentration is too high. | Perform a dose-response curve to determine the optimal non-toxic concentration for your cell line. |
| DMSO concentration is too high. | Ensure the final DMSO concentration in the culture medium is ≤ 0.1%. | |
| No or Low Activity | Ginkgolide A concentration is too low. | Increase the concentration of Ginkgolide A. |
| Incorrect incubation time. | Optimize the incubation time for your specific assay. | |
| Inactive compound. | Ensure proper storage and handling of Ginkgolide A. Use a fresh aliquot. | |
| Inconsistent Results | Cell passage number is too high. | Use cells within a consistent and low passage number range. |
| Variability in cell seeding density. | Ensure consistent cell seeding across all wells and experiments. | |
| Reagent variability. | Use reagents from the same lot for a set of experiments. |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ginkgolide A Ameliorates LPS-Induced Inflammatory Responses In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective Effects of Ginkgolide on a Cellular Model of Alzheimer’s Disease via Suppression of the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Ginkgolide A
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ginkgolide A in Ginkgo biloba extracts and pharmaceutical preparations. The method utilizes a reversed-phase C18 column with UV detection, offering a reliable and accessible approach for quality control and research purposes. The protocol provided herein covers sample preparation, instrument parameters, and data analysis, and is intended for researchers, scientists, and drug development professionals.
Introduction
Ginkgolide A is a unique diterpene trilactone found in the leaves of the Ginkgo biloba tree. It is one of the key active components responsible for the therapeutic effects of Ginkgo extracts, which are widely used in traditional medicine and as dietary supplements. Accurate quantification of Ginkgolide A is crucial for the standardization and quality control of these products. While various analytical techniques such as LC-MS/MS and GC-MS offer high sensitivity, HPLC with UV detection remains a widely used and practical method for routine analysis due to its simplicity and cost-effectiveness.[1][2] Ginkgolides have weak UV absorption, which can present a challenge; however, with appropriate sample preparation and optimized chromatographic conditions, reliable quantification can be achieved.[1]
Physicochemical Properties of Ginkgolide A
A solid understanding of the physicochemical properties of Ginkgolide A is fundamental for analytical method development.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₂₄O₉ | [3][4] |
| Molecular Weight | 408.4 g/mol | [3][4][5] |
| Appearance | White powder | [4] |
| CAS Number | 15291-75-5 | [3][4] |
| Solubility | Sparingly soluble in water | [6] |
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of Ginkgolide A using HPLC.
Detailed Protocol: HPLC-UV Method
This protocol is a synthesized example based on common practices reported in the literature.[1][2][7][8]
1. Materials and Reagents
-
Ginkgolide A reference standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
Ginkgo biloba extract or formulation to be analyzed
-
Solid Phase Extraction (SPE) cartridges (C18), if necessary for sample cleanup
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
-
3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Methanol and Water (e.g., 33:67 v/v)[1][2] |
| Flow Rate | 1.0 mL/min[1][2] |
| Column Temperature | 30-40 °C[9] |
| Detection Wavelength | 220 nm[1][2] |
| Injection Volume | 20 µL |
4. Preparation of Standard Solutions
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve an appropriate amount of Ginkgolide A reference standard in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve a concentration range that brackets the expected concentration of Ginkgolide A in the samples.
5. Sample Preparation
The following is a general procedure for a solid extract. Modifications may be necessary for different sample matrices.
-
Accurately weigh a portion of the powdered Ginkgo biloba extract.
-
Extract the sample with a suitable solvent, such as methanol, using sonication or vortexing to ensure complete dissolution of Ginkgolide A.
-
Centrifuge the sample to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
If significant matrix interference is expected, a solid-phase extraction (SPE) cleanup step may be employed.
6. Data Analysis and Quantification
-
Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration of Ginkgolide A.
-
Inject the prepared sample solutions.
-
Identify the Ginkgolide A peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Calculate the concentration of Ginkgolide A in the sample using the regression equation from the calibration curve.
Method Validation Summary
The following table summarizes typical performance characteristics of HPLC-based methods for Ginkgolide A quantification, compiled from various sources.
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.999 | [10] |
| Recovery (%) | 97 - 98.4% | [1] |
| Precision (RSD %) | < 5% | [11][12] |
| Limit of Detection (LOD) | 78 pg | [10] |
| Limit of Quantification (LOQ) | 92 pg | [10] |
Alternative and Advanced Methods
While HPLC-UV is a robust method, other techniques offer higher sensitivity and selectivity, which may be necessary for complex matrices or trace-level quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method, particularly useful for analyzing Ginkgolide A in biological matrices like plasma.[9][13][14] It often employs electrospray ionization (ESI) in negative mode.[14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires derivatization of the ginkgolides but offers excellent resolution and sensitivity.[10][15][16]
The logical relationship for selecting an analytical method is depicted below.
Conclusion
The HPLC-UV method described in this application note provides a reliable and accessible means for the quantification of Ginkgolide A in Ginkgo biloba extracts and pharmaceutical products. The method is suitable for routine quality control and research applications. For analyses requiring higher sensitivity or dealing with complex biological matrices, more advanced techniques such as LC-MS/MS should be considered.
References
- 1. daru.tums.ac.ir [daru.tums.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. Ginkgolide A | C20H24O9 | CID 9909368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. standards.chromadex.com [standards.chromadex.com]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. scispace.com [scispace.com]
- 9. akjournals.com [akjournals.com]
- 10. Validation of capillary gas chromatographic method for determination of bilobalide and ginkgolides A, B, C in Ginkgo biloba dry and liquid extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of ginkgolide A, B, and bilobalide in biloba L. extracts by microdialysis-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous determination of ginkgolides A, B, C and bilobalide in plasma by LC-MS/MS and its application to the pharmacokinetic study of Ginkgo biloba extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of Ginkgolides A, B, C, J and Bilobalide in Plasma by LC-ESI (-)/MS/MS (QQQ) and its Application to the Pharmacokinetic Study of Ginkgo Biloba Extract in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
Employing Ginkgolide A in Ischemic Stroke Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ginkgolide A, a key bioactive terpene lactone isolated from the leaves of the Ginkgo biloba tree, has garnered significant interest in the field of ischemic stroke research. Its neuroprotective effects are attributed to a multi-target mechanism of action, primarily centered around the inhibition of the Platelet-Activating Factor (PAF) receptor. This document provides detailed application notes and experimental protocols for utilizing Ginkgolide A in both in vitro and in vivo models of ischemic stroke, facilitating further investigation into its therapeutic potential.
Mechanism of Action
Ginkgolide A, along with other ginkgolides like B and K, exerts its neuroprotective effects through several key mechanisms.[1][2][3] Extensive research has demonstrated that these compounds can mitigate the cascade of detrimental events following an ischemic stroke, including excitotoxicity, oxidative stress, inflammation, and apoptosis.[1][2][3]
A primary and well-established mechanism of ginkgolides is their potent and selective antagonism of the Platelet-Activating Factor (PAF) receptor.[4][5] By blocking PAF, Ginkgolide A can reduce platelet aggregation and inflammatory responses, which are critical in the pathogenesis of ischemic brain injury.[4][6]
Furthermore, studies have elucidated the role of ginkgolides in modulating key signaling pathways involved in cellular stress and survival. For instance, Ginkgolide B has been shown to exert its neuroprotective effects by targeting the AMPK/PINK1 pathway, which is crucial for mitochondrial quality control and the reduction of neuronal apoptosis.[7][8] Additionally, ginkgolides have been found to activate the Akt/Nrf2 signaling pathway, a critical regulator of the antioxidant response that helps to counteract oxidative stress-induced cellular damage.[9] Other research has pointed to the ability of Ginkgolide K to inhibit mitochondrial fission and the opening of the mitochondrial permeability transition pore (mPTP) through the GSK-3β pathway, thereby preserving mitochondrial function.[10]
Signaling Pathway of Ginkgolide A in Neuroprotection
References
- 1. d-nb.info [d-nb.info]
- 2. The neuroprotective mechanisms of ginkgolides and bilobalide in cerebral ischemic injury: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Ginkgolide in Ischemic Stroke patients with large Artery Atherosclerosis: Results from a randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effect of ginkgolide K against acute ischemic stroke on middle cerebral ischemia occlusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Ginkgolide With Intravenous Alteplase Thrombolysis in Acute Ischemic Stroke Improving Neurological Function: A Multicenter, Cluster-Randomized Trial (GIANT) [frontiersin.org]
- 7. Ginkgolide B Protects Against Ischemic Stroke via Targeting AMPK/PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Ginkgolide B Protects Against Ischemic Stroke via Targeting AMPK/PINK1 [frontiersin.org]
- 9. Antioxidant effects of ginkgolides and bilobalide against cerebral ischemia injury by activating the Akt/Nrf2 pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ginkgolide K attenuates neuronal injury after ischemic stroke by inhibiting mitochondrial fission and GSK-3β-dependent increases in mitochondrial membrane permeability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ginkgolide A in Laboratory Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the use of Ginkgolide A, a bioactive terpenoid lactone isolated from Ginkgo biloba, in laboratory research. This document outlines its chemical properties, preparation of standard solutions, and comprehensive methodologies for in vitro and in vivo experimental applications, with a focus on its neuroprotective and anti-inflammatory properties.
Properties of Ginkgolide A Standard
Ginkgolide A is a potent antagonist of the platelet-activating factor (PAF) receptor and has been shown to modulate various signaling pathways involved in inflammation and apoptosis.[1][2][3]
| Property | Value | Reference |
| CAS Number | 15291-75-5 | [1][4][5][6][7] |
| Molecular Formula | C₂₀H₂₄O₉ | [1][5][6] |
| Molecular Weight | 408.4 g/mol | [1][5][6] |
| Appearance | White to off-white powder/crystalline solid | [5][6] |
| Melting Point | >300 °C | [4] |
| Purity | ≥90% (HPLC) | [8] |
| Solubility | DMSO: ~74 mg/mL (181.19 mM)DMF: ~20 mg/mLEthanol: ~2-3 mg/mLWater: Insoluble | [6][7] |
| Storage | Store lyophilized powder at -20°C, desiccated. In solution, store at -20°C for up to one month. Avoid multiple freeze-thaw cycles. | [1][5][6][7][8] |
Preparation of Ginkgolide A Stock Solutions
Due to its poor solubility in aqueous solutions, a stock solution of Ginkgolide A is typically prepared in an organic solvent.
Materials:
-
Ginkgolide A standard powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Protocol:
-
Bring the Ginkgolide A vial to room temperature before opening.
-
Weigh the desired amount of Ginkgolide A powder in a sterile tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 20-50 mM). For example, to prepare a 50 mM stock solution, dissolve 20.42 mg of Ginkgolide A in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
For cell culture experiments, dilute the stock solution in the appropriate cell culture medium to the final working concentration immediately before use. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
In Vitro Experimental Protocols
Assessment of Neuroprotective Effects in a Cellular Model of Alzheimer's Disease
This protocol describes the use of Ginkgolide A to protect neuronal cells from amyloid-β (Aβ)-induced toxicity, a hallmark of Alzheimer's disease.
Cell Line: APP/PS1-HEK293 cells (HEK293 cells stably co-expressing human amyloid precursor protein and presenilin-1 mutations).
Experimental Workflow:
In Vitro Neuroprotection Workflow
Protocol:
-
Cell Seeding: Seed APP/PS1-HEK293 cells in 96-well plates at a density of 1.5 x 10⁵ cells/mL in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours, or until they reach 70-80% confluency.
-
Treatment: Prepare fresh dilutions of Ginkgolide A in culture medium from a DMSO stock. Replace the old medium with medium containing different concentrations of Ginkgolide A (e.g., 50 µg/mL and 100 µg/mL). Include a vehicle control group (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for 48 hours.
-
Endpoint Analysis:
-
Cell Viability (MTT Assay):
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α, IL-1β, and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Protein Expression (Western Blot):
-
Lyse the cells and determine the protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against NF-κB p65, IκBα, Bcl-2, and Bax, followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an ECL detection system.
-
-
Quantitative Data Summary (Neuroprotection):
| Parameter | Concentration | Incubation Time | Result | Reference |
| Cell Viability | 100 µg/mL | 48 h | Significantly increased cell viability in APP/PS1-HEK293 cells. | |
| TNF-α, IL-1β, IL-6 Levels | 50-100 µg/mL | 48 h | Decreased supernatant levels of these pro-inflammatory cytokines. | |
| NF-κB p65 and Bax Expression | 50-100 µg/mL | 48 h | Decreased intracellular protein and mRNA expression. | |
| IκBα and Bcl-2 Expression | 50-100 µg/mL | 48 h | Increased intracellular protein and mRNA expression. |
Evaluation of Anti-inflammatory Effects in Macrophages
This protocol details the assessment of Ginkgolide A's ability to suppress the inflammatory response in lipopolysaccharide (LPS)-stimulated macrophages.
Cell Line: RAW 264.7 mouse macrophages.
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of Ginkgolide A (e.g., 5, 10, 20, 40 µg/mL) for 1 hour.
-
Stimulation: Stimulate the cells with 500 ng/mL of LPS for 24 hours.
-
Endpoint Analysis:
-
Nitric Oxide (NO) Production (Griess Assay):
-
Collect 50 µL of culture supernatant.
-
Mix with 50 µL of Griess reagent A and 50 µL of Griess reagent B.
-
Measure the absorbance at 540 nm.
-
-
Pro-inflammatory Cytokine Levels (ELISA):
-
Collect the culture supernatant.
-
Quantify the levels of TNF-α, IL-6, and IL-1β using ELISA kits.
-
-
Signaling Pathway Analysis (Western Blot):
-
Lyse the cells after a shorter LPS stimulation time (e.g., 15-30 minutes for MAPK phosphorylation, 30-60 minutes for NF-κB activation).
-
Perform Western blotting for phosphorylated and total forms of p38, ERK, and NF-κB p65.
-
-
Quantitative Data Summary (Anti-inflammation):
| Parameter | Cell Line | Concentration | Incubation Time | Result | Reference |
| NO Production | RAW 264.7 | 20 µg/mL | 24 h (LPS) | Inhibition of LPS-induced NO production. | [9] |
| COX-2 Expression | RAW 264.7 | 20 µg/mL | 24 h (LPS) | Inhibition of LPS-induced COX-2 expression. | [9] |
| TNF-α, IL-6, IL-1β mRNA | RAW 264.7 | 20 µg/mL | 10 h (LPS) | Suppression of LPS-induced cytokine mRNA expression. | [10] |
| p-ERK, p-p38 Levels | RAW 264.7 | 20 µg/mL | 30 min (LPS) | Inhibition of LPS-induced phosphorylation of ERK and p38. | [9] |
In Vivo Experimental Protocols
Anti-inflammatory Activity in an LPS-Induced Systemic Inflammation Mouse Model
This protocol outlines an in vivo experiment to assess the anti-inflammatory effects of Ginkgolide A in mice.
Animal Model: BALB/c mice.
Protocol:
-
Animal Acclimatization: Acclimatize male BALB/c mice (7-10 weeks old) for at least one week with free access to food and water.
-
Grouping: Randomly divide the mice into three groups: Control, LPS, and LPS + Ginkgolide A.
-
Administration:
-
Control Group: Administer the vehicle (e.g., saline with a small amount of DMSO) via intraperitoneal (i.p.) injection.
-
LPS Group: Administer LPS (250 µg/kg) via i.p. injection.
-
LPS + Ginkgolide A Group: Co-administer LPS (250 µg/kg) and Ginkgolide A (20 mg/kg) via i.p. injection.[10]
-
-
Sample Collection: Two hours after the injection, collect blood via orbital plexus puncture.
-
Analysis:
-
Separate the serum by centrifugation.
-
Measure the serum levels of TNF-α, IL-6, and IL-1β using ELISA kits.[10]
-
Quantitative Data Summary (In Vivo Anti-inflammation):
| Animal Model | Dosage | Administration Route | Duration | Result | Reference |
| BALB/c mice | 20 mg/kg | i.p. | 2 hours post-LPS | Significantly suppressed serum levels of TNF-α and IL-6. | [10] |
Anxiolytic-like Effects in Mice
This protocol describes an in vivo experiment to evaluate the anxiolytic-like activity of Ginkgolide A using the elevated plus-maze test.
Animal Model: Male mice.
Protocol:
-
Animal Acclimatization: Acclimatize male mice for at least one week.
-
Administration: Administer Ginkgolide A orally (p.o.) at doses of 1 or 2 mg/kg daily for seven days.
-
Behavioral Testing: On the day of testing, 60 minutes after the final dose, place each mouse at the center of the elevated plus-maze, facing an open arm.
-
Data Collection: Record the time spent in the open arms and the number of entries into the open and closed arms for 5 minutes.
-
Analysis: An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.
Quantitative Data Summary (In Vivo Anxiolytic Effects):
| Animal Model | Dosage | Administration Route | Duration | Result | Reference |
| Mice | 1-2 mg/kg | p.o. | Daily for 5-7 days | Increased time spent in the open arms of the elevated plus-maze by 3-fold. | [6] |
Signaling Pathway Analysis
Ginkgolide A exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway.
Ginkgolide A Inhibition of NF-κB Pathway
These application notes and protocols are intended as a guide. Researchers should optimize the experimental conditions based on their specific cell lines, animal models, and laboratory settings.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. WO1993002204A1 - Production of ginkgolides in cell culture - Google Patents [patents.google.com]
- 4. Protective Effects of Ginkgolide on a Cellular Model of Alzheimer’s Disease via Suppression of the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ginkgolide A Ameliorates LPS-Induced Inflammatory Responses In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ginkgolide attenuates memory impairment and neuroinflammation by suppressing the NLRP3/caspase-1 pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Neuroprotective effect of ginkgolide K against acute ischemic stroke on middle cerebral ischemia occlusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ginkgolide A Ameliorates LPS-Induced Inflammatory Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming poor peak resolution of Ginkgolide A in HPLC
Technical Support Center: Ginkgolide A HPLC Analysis
Welcome to the technical support center for the HPLC analysis of Ginkgolide A. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on achieving optimal peak resolution.
Troubleshooting Guide: Poor Peak Resolution
Poor peak resolution is a frequent issue in the HPLC analysis of Ginkgolide A, often stemming from its weak UV absorption and the presence of interfering compounds in complex matrices like Ginkgo biloba extracts.[1] This guide provides a systematic approach to diagnosing and resolving these issues.
Q1: My Ginkgolide A peak is showing significant tailing or fronting. What are the likely causes and solutions?
Peak asymmetry can severely impact resolution and quantification. Here are the common causes and recommended actions:
-
Column Overload: Injecting too much sample can lead to distorted peaks.[2][3]
-
Solution: Reduce the sample concentration or decrease the injection volume. As a general guideline, the injection volume should not exceed 1-2% of the total column volume.[3]
-
-
Column Degradation: The stationary phase can degrade over time, or voids can form in the column packing.[4]
-
Solution: First, try flushing the column with a strong solvent. If the problem persists, replace the column.
-
-
Mobile Phase Mismatch: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion, especially for early-eluting peaks.
-
Solution: Dissolve your sample in the initial mobile phase whenever possible.
-
-
Secondary Interactions: Silanol (B1196071) groups on the silica (B1680970) backbone of C18 columns can interact with analytes, causing tailing.
Q2: The Ginkgolide A peak is co-eluting with another peak. How can I improve the separation?
Improving the separation, or selectivity (α), between two peaks is crucial for accurate analysis.
-
Optimize Mobile Phase Composition: The ratio of organic solvent (methanol or acetonitrile) to water is a powerful tool for adjusting selectivity.[7][8]
-
Solution: Systematically vary the methanol (B129727):water or acetonitrile (B52724):water ratio. For example, if you are using methanol:water (33:67), try adjusting it to (30:70) or (35:65) to see the effect on resolution.[9]
-
-
Change Organic Solvent: Switching from methanol to acetonitrile (or vice versa) can alter selectivity due to different solvent properties. Acetonitrile is generally preferred for low wavelength UV detection (<220 nm).[10]
-
Adjust Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will also increase the run time.[2][3]
-
Solution: Decrease the flow rate in small increments (e.g., from 1.0 mL/min to 0.8 mL/min).
-
-
Modify Temperature: Changing the column temperature affects mobile phase viscosity and mass transfer, which can alter selectivity.[3]
-
Solution: Experiment with adjusting the column temperature (e.g., from 30°C to 35°C or 25°C).
-
Below is a troubleshooting workflow for addressing poor peak resolution.
Caption: Troubleshooting workflow for poor HPLC peak resolution.
Frequently Asked Questions (FAQs)
Q3: What is the best stationary phase (column) for Ginkgolide A analysis?
A reversed-phase C18 (also known as ODS) column is the most commonly used and effective stationary phase for separating Ginkgolide A and other terpene lactones.[1][9][11] Columns with a particle size of 5 µm are common, but smaller particles (e.g., 3.5 µm or 1.7 µm) can provide higher efficiency and better resolution.[12]
Q4: What mobile phase composition is recommended for Ginkgolide A?
Isocratic mixtures of water and an organic solvent like methanol or acetonitrile are typically used. The optimal ratio can vary depending on the specific column and other conditions, but common starting points are in the range of water:methanol (67:33 v/v) to (77:23 v/v).[1][9][11] For gradient elution, a common approach is to start with a high aqueous content and gradually increase the organic solvent concentration.[12][13]
Q5: Ginkgolide A is a poor UV chromophore. What detection wavelength should I use?
Ginkgolide A lacks a strong chromophore, making UV detection challenging. Detection is typically performed at low wavelengths, around 220 nm .[1][9] However, at this wavelength, interference from other compounds can be high.[1] For higher sensitivity and selectivity, alternative detectors such as an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) are recommended.[10][12]
Q6: How should I prepare my Ginkgo biloba extract sample for HPLC analysis?
Proper sample preparation is critical to remove interfering substances like flavonoids which have strong UV absorption.[1] A common procedure involves:
-
Extraction: Extract the dried, powdered leaves with a solvent mixture, such as methanol/water.[6]
-
Cleanup: Use a cleanup step to remove interferences. This can involve liquid-liquid extraction (e.g., with ethyl acetate) or solid-phase extraction (SPE) using cartridges like C18 or polyamide.[11][14] An effective method described in literature uses activated charcoal to adsorb and purify the ginkgolides from an aqueous extract.[1][9]
-
Final Solution: The purified residue is typically dissolved in methanol or the initial mobile phase before injection.[1][11]
Experimental Protocols & Data
Protocol 1: Isocratic HPLC Method for Ginkgolide A
This protocol is based on a widely cited method for the determination of Ginkgolide A.[1][9]
-
HPLC System: Standard HPLC with UV detector.
-
Column: µ-Bondapak ODS (C18), 300 x 3.9 mm, 10 µm particle size.[1]
-
Mobile Phase: Prepare a mixture of water and methanol in a 67:33 (v/v) ratio.[1][9] Filter and degas the mobile phase before use.
-
Column Temperature: Maintain at a constant ambient temperature (e.g., 30°C).
-
Injection Volume: Inject 5-20 µL of the prepared sample.
Table 1: Comparison of HPLC Mobile Phase Conditions for Terpene Lactone Analysis
| Mobile Phase Composition | Column Type | Flow Rate (mL/min) | Detection | Reference |
| Water:Methanol (67:33 v/v) | ODS (C18) | 1.0 | UV (220 nm) | [1][9] |
| Water:Methanol (77:23 v/v) | C18 | Not Specified | RI | [11] |
| Water/Methanol/Isopropanol (72.5:17.5:10 v/v) | RP-18 | 1.0 | UV (220 nm) | [15] |
| Gradient: Acetonitrile and 0.1% Formic Acid | C18 | 0.4 | MS | [5] |
| Gradient: 10-70% Aqueous Methanol | C18 | 0.25 | MS/MS | [12] |
Key Parameters Affecting HPLC Resolution
The resolution of a chromatographic separation is governed by three main factors: efficiency (N), selectivity (α), and retention factor (k). Optimizing these parameters is key to overcoming poor peak separation.[8][16]
Caption: Key factors influencing HPLC peak resolution.
References
- 1. daru.tums.ac.ir [daru.tums.ac.ir]
- 2. m.youtube.com [m.youtube.com]
- 3. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 4. uhplcs.com [uhplcs.com]
- 5. researchgate.net [researchgate.net]
- 6. Chromatographic Profiles and Identification of New Phenolic Components of Ginkgo biloba Leaves and Selected Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 8. chromtech.com [chromtech.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Liquid Chromatography-Electrospray Tandem Mass Spectrometry of Terpenoid Lactones in Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. Factors Affecting Resolution in HPLC [sigmaaldrich.cn]
troubleshooting Ginkgolide A standard instability in solution
Welcome to the technical support center for Ginkgolide A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving Ginkgolide A.
Frequently Asked Questions (FAQs)
Q1: What is Ginkgolide A and what are its primary biological activities?
A1: Ginkgolide A is a unique diterpene trilactone isolated from the leaves of the Ginkgo biloba tree. It is known for its potent and selective antagonism of the Platelet-Activating Factor (PAF) receptor, which plays a role in inflammatory and thrombotic processes.[1][2] Additionally, Ginkgolide A has been shown to modulate the activity of certain neurotransmitter receptors, including GABA receptors.[3][4][5] These activities contribute to its neuroprotective and potential therapeutic effects.
Q2: What are the recommended storage conditions for solid Ginkgolide A and its solutions?
A2: For long-term storage, solid Ginkgolide A should be kept in a tightly sealed container at -20°C. Under these conditions, it can be stable for at least four years. Solutions of Ginkgolide A are less stable and should ideally be prepared fresh on the day of use. If a stock solution must be prepared in advance, it should be stored in tightly sealed vials at -20°C and is generally usable for up to two weeks. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.
Q3: In which solvents is Ginkgolide A soluble?
A3: Ginkgolide A is sparingly soluble in water and is considered a hydrophobic compound.[6] It is soluble in several organic solvents. The choice of solvent will depend on the experimental requirements.
| Solvent | Solubility |
| DMSO | ~20 mg/mL |
| DMF | ~20 mg/mL |
| Ethanol (B145695) | ~3 mg/mL |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Acetone | Soluble |
This data is compiled from multiple sources and should be used as a guideline. Actual solubility may vary slightly between batches.
Troubleshooting Guide: Ginkgolide A Solution Instability
Problem 1: My Ginkgolide A precipitates out of my aqueous solution (e.g., buffer, cell culture media).
Cause: This is the most common issue and is due to the low aqueous solubility of Ginkgolide A. Even after initial dissolution in an organic solvent, the addition to an aqueous medium can cause it to crash out of solution.
Solution:
-
Prepare a High-Concentration Stock Solution: First, dissolve Ginkgolide A in a water-miscible organic solvent like DMSO or ethanol to create a concentrated stock solution.
-
Use a Serial Dilution Approach: When preparing your final working solution, add the stock solution to the aqueous buffer or media in a stepwise manner, vortexing or mixing gently between each addition. This gradual dilution can help maintain solubility.
-
Avoid High Final Concentrations in Aqueous Media: Be mindful of the final concentration of Ginkgolide A in your aqueous solution. Due to its limited solubility, high concentrations are more prone to precipitation.
-
Consider the Final Concentration of the Organic Solvent: Ensure the final concentration of the organic solvent in your experiment is low enough to not affect the biological system you are studying.
Problem 2: I am concerned about the chemical stability of Ginkgolide A in my experimental solution.
Cause: The trilactone structure of Ginkgolide A can be susceptible to hydrolysis, particularly under certain pH and temperature conditions.
Solution:
-
pH Considerations: The lactone rings of ginkgolides can undergo hydrolysis, and this process is pH-dependent. It has been noted for the related Ginkgolide B that lactone rings may begin to open at a pH of 6.5. To maintain stability, it is advisable to use buffers with a neutral or slightly acidic pH. Avoid alkaline conditions (pH > 7.4) where possible.
-
Light Exposure: While some studies suggest ginkgolides have a degree of stability to light, it is good laboratory practice to protect solutions from prolonged exposure to direct light by using amber vials or covering the container with foil.
Problem 3: I am unsure if my Ginkgolide A is degrading during my cell culture experiment.
Cause: The complex composition of cell culture media, including salts, amino acids, and serum, could potentially interact with Ginkgolide A over time, although specific incompatibilities are not widely documented. The physiological pH and temperature (37°C) of cell culture incubations can also contribute to gradual degradation.
Solution:
-
Prepare Fresh Solutions: The most reliable approach is to prepare the Ginkgolide A solution immediately before adding it to the cell culture.
-
Minimize Incubation Time: If possible, design your experiment to minimize the incubation time of Ginkgolide A with the cells.
-
Visual Inspection: While there are no definitive visual cues for chemical degradation, any change in the appearance of the media, such as cloudiness or color change that is not attributable to cellular metabolism, should be noted. Precipitation is a clear indicator of insolubility.
-
Analytical Confirmation: For critical experiments, the stability of Ginkgolide A in your specific cell culture media over the experimental time course can be confirmed using analytical methods like High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
Protocol 1: Preparation of a Ginkgolide A Stock Solution
-
Accurately weigh the desired amount of solid Ginkgolide A in a sterile microcentrifuge tube.
-
Add the appropriate volume of a suitable organic solvent (e.g., DMSO or ethanol) to achieve the desired stock concentration.
-
Vortex the solution until the Ginkgolide A is completely dissolved. Gentle warming in a water bath may be used to aid dissolution, but avoid excessive heat.
-
If not for immediate use, aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C.
Protocol 2: Preparation of a Working Solution in Aqueous Media
-
Thaw a vial of the Ginkgolide A stock solution at room temperature.
-
Determine the final volume and concentration of the working solution required for your experiment.
-
Add the appropriate volume of the aqueous buffer or cell culture medium to a sterile tube.
-
While gently vortexing or stirring the aqueous medium, slowly add the required volume of the Ginkgolide A stock solution.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, you may have exceeded the solubility limit.
-
Use the freshly prepared working solution immediately.
Visualizations
Caption: Workflow for preparing Ginkgolide A solutions.
Caption: Ginkgolide A blocks PAF from binding to its receptor.
References
- 1. Neuroregulatory role of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mixed antagonistic effects of the ginkgolides at recombinant human ρ1 GABAC receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Terpene trilactones from Ginkgo biloba are antagonists of cortical glycine and GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABAA receptor cysteinyl mutants and the ginkgo terpenoid lactones bilobalide and ginkgolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thermal stability of ginkgolic acids from Ginkgo biloba and the effects of ginkgol C17:1 on the apoptosis and migration of SMMC7721 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Ginkgolide A Quantification by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the accurate quantification of Ginkgolide A using Liquid Chromatography-Mass Spectrometry (LC-MS). It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.
| Problem/Observation | Potential Cause | Recommended Solution |
| Low Signal Intensity or No Peak for Ginkgolide A | Poor extraction recovery. | Optimize the extraction procedure. For plasma samples, liquid-liquid extraction with ethyl acetate (B1210297) or protein precipitation with methanol (B129727) are effective methods.[1][2] Ensure the pH of the sample is optimized for Ginkgolide A stability and extraction. |
| Degradation of Ginkgolide A. | Ginkgolide A, being a lactone, can be unstable in certain matrices like plasma.[1] Acidifying the sample with a stabilizer like hydrochloric acid can prevent hydrolysis.[1] Samples should be processed promptly and stored at low temperatures (e.g., 4°C for short-term, -20°C or lower for long-term).[1][3] | |
| Suboptimal ionization in the MS source. | Ginkgolide A ionizes well in negative electrospray ionization (ESI-) mode.[3][4] Ensure the MS is set to negative ion mode. Optimize source parameters such as ion spray voltage, temperature, and gas flows.[3] | |
| Poor Peak Shape (Tailing, Fronting, or Broadening) | Inappropriate mobile phase composition. | Ensure the mobile phase is suitable for reversed-phase chromatography (e.g., C18 column). A common mobile phase consists of a mixture of water with a small amount of formic acid (e.g., 0.01-0.1%) and acetonitrile (B52724) or methanol.[1][5] The formic acid helps to improve peak shape. |
| Column degradation or contamination. | Flush the column with a strong solvent to remove contaminants. If the problem persists, replace the column with a new one of the same type. A guard column can help protect the analytical column.[5] | |
| Incompatible sample solvent. | The sample should be reconstituted in a solvent that is of similar or weaker elution strength than the initial mobile phase.[1] A common reconstitution solvent is a water-methanol mixture (e.g., 1:1, v/v).[1] | |
| High Background Noise or Matrix Effects | Insufficient sample cleanup. | Complex matrices like plasma or plant extracts can cause ion suppression or enhancement.[1] Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances.[2] |
| Co-elution of interfering compounds. | Optimize the chromatographic gradient to better separate Ginkgolide A from matrix components.[1][4] Ensure that the mass spectrometer is operating in a selective mode like Multiple Reaction Monitoring (MRM) to minimize the detection of non-target ions.[3][4] | |
| Inconsistent or Non-Reproducible Results | Instability of Ginkgolide A in processed samples. | As mentioned, lactone instability can lead to variability. Ensure consistent sample handling times and conditions. The use of an internal standard that is structurally similar to Ginkgolide A can help to correct for variations. |
| Variability in sample preparation. | Ensure precise and consistent execution of the sample preparation protocol. Use of automated liquid handlers can improve reproducibility. | |
| Carryover from previous injections. | Inject a blank sample after a high-concentration sample to check for carryover.[1] If carryover is observed, optimize the autosampler wash procedure by using a stronger wash solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the most common issue when quantifying Ginkgolide A in biological matrices?
A1: The most frequently encountered issue is the instability of the lactone structure of Ginkgolide A in biological matrices like plasma, which can lead to its degradation and result in inaccurate quantification.[1] To mitigate this, it is crucial to add a stabilizer, such as hydrochloric acid, to the plasma samples.[1]
Q2: Which ionization mode and MS/MS transition are recommended for Ginkgolide A?
A2: Negative ion electrospray ionization (ESI-) is the preferred mode for analyzing ginkgolides.[3][4] For quantification using Multiple Reaction Monitoring (MRM), the precursor ion is the deprotonated molecule [M-H]⁻ at m/z 407. The most abundant and commonly used product ion for quantification corresponds to the loss of two carbon monoxide molecules, resulting in a fragment at m/z 351.[4] Therefore, the recommended MRM transition is m/z 407 → 351.
Q3: How can I minimize matrix effects in my analysis?
A3: Matrix effects, which can cause ion suppression or enhancement, can be minimized through effective sample cleanup. Techniques like liquid-liquid extraction with ethyl acetate or solid-phase extraction (SPE) are effective in removing interfering components from the matrix.[1][2] Additionally, optimizing the chromatographic separation to resolve Ginkgolide A from co-eluting matrix components is beneficial. The high selectivity of tandem mass spectrometry (MS/MS) in MRM mode also helps to reduce the impact of matrix effects.[4]
Q4: What type of HPLC column and mobile phase are suitable for Ginkgolide A analysis?
A4: A reversed-phase C18 column is commonly used for the separation of Ginkgolide A.[1][2][4] The mobile phase typically consists of a gradient of water (often containing a small amount of an acidifier like 0.1% formic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol.[1][5]
Experimental Protocols
Sample Preparation from Rat Plasma
This protocol is adapted from a validated LC-MS/MS method for the determination of ginkgolides in rat plasma.[1]
-
To a 58 µL aliquot of rat plasma, add 10 µL of a stabilizer (e.g., hydrochloric acid solution).
-
Add 2 µL of the internal standard working solution.
-
For protein precipitation, add a sufficient volume of a precipitating agent like methanol.
-
Vortex the mixture for 5 minutes.
-
Centrifuge the sample at 8,000 g for 5 minutes.
-
Transfer the supernatant to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at ambient temperature.
-
Reconstitute the residue in 100 µL of a water-methanol (1:1, v/v) solution.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
General LC-MS/MS Parameters
The following table summarizes typical parameters for Ginkgolide A quantification.
| Parameter | Typical Setting |
| LC Column | C18 (e.g., 2.1 x 100 mm, 1.7 µm)[1] |
| Mobile Phase A | Water with 0.01% Formic Acid[1] |
| Mobile Phase B | Acetonitrile[1] |
| Flow Rate | 0.3 mL/min[1] |
| Column Temperature | 40°C[1] |
| Ionization Mode | Electrospray Ionization (ESI), Negative[3][4] |
| Scan Mode | Multiple Reaction Monitoring (MRM)[3][4] |
| IonSpray Voltage | -4500 V[1] |
| Source Temperature | 550°C[1] |
| MRM Transition (Ginkgolide A) | Precursor: m/z 407.5 → Product: m/z 351.2[3] |
Visualizations
Experimental Workflow for Ginkgolide A Quantification
Caption: Workflow for Ginkgolide A quantification.
Fragmentation Pathway of Ginkgolide A in MS/MS
Caption: Fragmentation of Ginkgolide A in negative ESI mode.
References
- 1. akjournals.com [akjournals.com]
- 2. Simultaneous determination of ginkgolides A, B, C and bilobalide by LC-MS/MS and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Liquid Chromatography-Electrospray Tandem Mass Spectrometry of Terpenoid Lactones in Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromatographic Profiles and Identification of New Phenolic Components of Ginkgo biloba Leaves and Selected Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isolation and Purification of Ginkgolide A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation and purification of Ginkgolide A from Ginkgo biloba.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in isolating and purifying Ginkgolide A?
A1: The main difficulties stem from the low concentration of Ginkgolide A in Ginkgo biloba leaves and its similar chemical properties to other ginkgolides (B, C, J) and bilobalide (B1667068), making separation challenging.[1][2][3] Additionally, the presence of interfering compounds such as flavonoids and ginkgolic acids complicates the purification process.[4]
Q2: What are the initial steps I should take before starting the extraction process?
A2: Proper preparation of the plant material is crucial. Ginkgo leaves should be dried in the shade, powdered, and stored in light-protected containers to preserve the integrity of the ginkgolides.[4]
Q3: Which extraction method is most effective for Ginkgolide A?
A3: Several methods can be employed, each with its own advantages and disadvantages. Common techniques include solvent extraction (using ethanol (B145695), methanol (B129727), or ethyl acetate), supercritical fluid extraction (SFE) with CO2, and ultrasound-assisted extraction (UAE).[2][5] The choice of method often depends on the desired scale, purity requirements, and available equipment. For instance, SFE is considered a "green" technique but may require specialized equipment.[6]
Q4: How can I remove ginkgolic acids from my extract?
A4: Ginkgolic acids are undesirable due to their potential toxicity.[7] They can be removed using several methods, including liquid-liquid extraction with a hydrophobic deep eutectic solvent, column chromatography with macroporous adsorption resins, or treatment with laccase enzymes to degrade them.[7][8][9]
Q5: What is a common issue during liquid-liquid extraction and how can I mitigate it?
A5: Emulsification is a frequent problem during liquid-liquid extraction of ginkgo extracts. One effective method to reduce emulsification is to treat the aqueous extract with dilute hydrogen peroxide, which helps to degrade interfering leaf constituents.[1]
Troubleshooting Guides
Low Yield of Ginkgolide A
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Extraction | Optimize the extraction solvent and method. For solvent extraction, an 85% ethanol solution has been shown to be effective.[7] Consider alternative methods like UAE or SFE for potentially higher yields.[5][6] | Increased recovery of total ginkgolides in the crude extract. |
| Degradation during Extraction | Avoid prolonged exposure to high temperatures and basic conditions, as bilobalide, a related compound, is known to be unstable under such conditions, which may also affect ginkgolide stability.[10] | Preservation of ginkgolide structures and improved overall yield. |
| Loss during Purification | Evaluate the choice of chromatography resin. Polyamide resins have shown good adsorption of interfering flavonoids.[4] For preparative HPLC, optimize the mobile phase and gradient to ensure good separation without excessive loss of the target compound. | Higher recovery of Ginkgolide A from the purification steps. |
| Incomplete Elution from Column | Adjust the elution solvent. For macroporous resin columns, a stepwise elution with increasing concentrations of ethanol can effectively separate impurities and then elute the ginkgolides.[11] | Complete recovery of adsorbed Ginkgolide A from the column. |
Poor Purity of Ginkgolide A (Co-elution with other Ginkgolides)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Similar Polarity of Ginkgolides | Employ specialized chromatographic techniques. Medium-pressure liquid chromatography (MPLC) on silica (B1680970) impregnated with sodium acetate (B1210297) can improve the separation of ginkgolide pairs.[12] | Enhanced resolution between Ginkgolide A and other ginkgolides like Ginkgolide B. |
| Suboptimal HPLC Conditions | Modify the HPLC mobile phase composition. A common mobile phase for ODS (C18) columns is a mixture of water and methanol.[4] Fine-tuning the ratio (e.g., 67:33 v/v) and flow rate can significantly improve separation.[4] | Baseline separation of Ginkgolide A from adjacent peaks in the chromatogram. |
| Column Overload | Reduce the sample load on the preparative chromatography column. Overloading can lead to broad, overlapping peaks. | Sharper peaks and improved resolution between closely eluting compounds. |
| Chemical Derivatization | For highly challenging separations, consider a derivatization approach. Ginkgolides B and C are more susceptible to benzylation than A and J. This difference in reactivity can be exploited to separate the derivatized products from the unreacted ginkgolides.[1][3] | Isolation of individual ginkgolides with high purity. |
Experimental Protocols
Protocol 1: Extraction and Initial Purification using Activated Charcoal
This protocol is a relatively simple and inexpensive method for obtaining an enriched ginkgolide fraction.
Materials:
-
Dried and powdered Ginkgo biloba leaves
-
Deionized water
-
Activated charcoal
-
Methanol
-
Whatman No. 1 filter paper
-
Celit
-
Centrifuge
Procedure:
-
Extract 30g of powdered ginkgo leaves with 100 mL of boiling water for 20 minutes.[4]
-
Filter the mixture through Whatman No. 1 filter paper and then through Celite.[4]
-
Add 10g of activated charcoal to the filtrate and stir the mixture for 12 hours at room temperature.[4]
-
Centrifuge the mixture at 700g for 15 minutes and discard the supernatant.[4]
-
Resuspend the activated charcoal pellet in 20 mL of acetone and stir for 30 minutes.
-
Centrifuge again and collect the acetone supernatant. Repeat the acetone wash.
-
Combine the acetone supernatants and evaporate to dryness to obtain the enriched ginkgolide extract.
Protocol 2: Preparative HPLC for High-Purity Ginkgolide A
This protocol is suitable for obtaining highly pure Ginkgolide A from an enriched extract.
Materials:
-
Enriched ginkgolide extract
-
Preparative HPLC system with a C18 column
-
HPLC-grade methanol
-
HPLC-grade water
-
0.45 µm membrane filters
Procedure:
-
Dissolve the enriched ginkgolide extract in the initial mobile phase.
-
Filter the sample solution through a 0.45 µm membrane filter before injection.
-
Set up the preparative HPLC system with a C18 column.
-
Use a mobile phase of methanol and water. The exact ratio may need to be optimized, but a starting point could be a gradient elution.[13]
-
Set the detector wavelength to 220 nm.[4]
-
Inject the sample and collect fractions corresponding to the Ginkgolide A peak.
-
Combine the collected fractions and evaporate the solvent to obtain pure Ginkgolide A.
-
Confirm the purity of the isolated Ginkgolide A using analytical HPLC.
Quantitative Data Summary
Table 1: Comparison of Extraction Methods for Ginkgolides
| Extraction Method | Solvent/Conditions | Recovery/Yield of Ginkgolide A | Reference |
| Solvent Extraction | 85% Ethanol | Yield of 73.1 mg/g ginkgolic acid (indicative of overall extraction efficiency) | [7] |
| Soxhlet Extraction | Not specified | Preferred method for quantitative determination | [14] |
| Sonication | Not specified | Preferred method for quantitative determination | [14] |
| Supercritical Fluid Extraction (SFE) | CO2 with 30% ethanol co-solvent | 7.8 mg/g | [6] |
Table 2: HPLC Performance for Ginkgolide A Analysis
| Column Type | Mobile Phase | Detection Wavelength | Recovery of Ginkgolide A | Reference |
| ODS (C18) | Water-Methanol (67:33 v/v) | 220 nm | 97% | [4][15] |
| Microdialysis-HPLC | Not specified | Not specified | 97-100.7% | [11][16] |
Visualizations
Caption: General workflow for the isolation and purification of Ginkgolide A.
Caption: Troubleshooting workflow for low yield or purity of Ginkgolide A.
References
- 1. Efficient extraction of ginkgolides and bilobalide from Ginkgo biloba leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation of ginkgolides A, B, C, J and bilobalide from G. biloba extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. daru.tums.ac.ir [daru.tums.ac.ir]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. journal.hep.com.cn [journal.hep.com.cn]
- 8. researchgate.net [researchgate.net]
- 9. CN102614229A - Method for removing ginkgolic acid from ginkgo biloba extract - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Determination of ginkgolide A, B, and bilobalide in biloba L. extracts by microdialysis-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Comparison of Extraction Methods for the Analysis of Ginkgo biloba Leaves and Ginkgo-Containing Tablets | NIST [nist.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Ginkgolide A Analytical Standard
For researchers, scientists, and drug development professionals working with Ginkgolide A, ensuring the stability of the analytical standard is paramount for accurate and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Ginkgolide A degradation in analytical solutions?
A1: The primary cause of Ginkgolide A degradation is the hydrolysis of its three lactone rings. This reaction is particularly prominent in neutral to basic aqueous solutions, leading to the opening of the rings and the formation of corresponding carboxylates, which will compromise the integrity of the analytical standard.
Q2: What are the ideal storage conditions for solid Ginkgolide A analytical standard?
A2: Solid Ginkgolide A analytical standard should be stored at -20°C in a tightly sealed container to protect it from moisture and light.[1][2] Under these conditions, the standard is expected to be stable for an extended period.
Q3: How should I prepare and store Ginkgolide A stock solutions?
A3: It is recommended to prepare stock solutions fresh for each experiment. If short-term storage is necessary, dissolve Ginkgolide A in a suitable organic solvent like DMSO, ethanol, or methanol (B129727) and store at -20°C in a tightly sealed, light-resistant container.[3] For aqueous solutions used in assays, it is crucial to maintain an acidic pH (e.g., by adding a small amount of a suitable acid like formic or acetic acid) to minimize hydrolysis.
Q4: Can I use aqueous buffers to prepare my Ginkgolide A working solutions?
A4: Caution should be exercised when using aqueous buffers, especially those with a neutral or basic pH. If aqueous buffers are necessary, it is advisable to use a buffer with a slightly acidic pH and to analyze the samples as quickly as possible after preparation to minimize degradation. The use of hydrochloric acid has been reported as a stabilizer for terpene lactones in plasma samples.[4]
Q5: My HPLC chromatogram for Ginkgolide A shows peak tailing and inconsistent peak areas. What could be the cause?
A5: Peak tailing and variable peak areas can be indicative of on-column degradation or secondary interactions. This is often observed when the mobile phase is not sufficiently acidic to suppress the ionization of residual silanol (B1196071) groups on the stationary phase, which can interact with the polar functional groups of Ginkgolide A. It can also be a sign of degradation of the analyte in the sample vial before injection.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to Ginkgolide A stability during analytical experiments.
Problem 1: Loss of Ginkgolide A concentration in prepared solutions over a short period.
start [label="Start: Concentration Loss Detected", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_solvent [label="Check Solvent Type"]; check_ph [label="Check pH of Aqueous Solutions"]; check_storage [label="Review Storage Conditions"]; improper_solvent [label="Issue: Inappropriate Solvent\n(e.g., high water content without pH control)", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; improper_ph [label="Issue: Neutral or Basic pH\nLeading to Hydrolysis", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; improper_storage [label="Issue: Improper Storage\n(e.g., room temp, light exposure)", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; solution_solvent [label="Solution:\nUse anhydrous organic solvents (DMSO, MeOH, EtOH).\nPrepare fresh solutions.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_ph [label="Solution:\nAcidify aqueous solutions (e.g., with formic acid).\nAnalyze samples promptly.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_storage [label="Solution:\nStore at -20°C in airtight, light-resistant containers.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_solvent; start -> check_ph; start -> check_storage; check_solvent -> improper_solvent; check_ph -> improper_ph; check_storage -> improper_storage; improper_solvent -> solution_solvent; improper_ph -> solution_ph; improper_storage -> solution_storage; }
Troubleshooting workflow for Ginkgolide A concentration loss.
Problem 2: Appearance of unexpected peaks in the chromatogram during a stability study.
start [label="Start: Unexpected Peaks Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; stress_condition [label="Identify Stress Condition"]; hydrolysis [label="Hydrolytic Degradation\n(Neutral/Basic pH, Temperature)"]; oxidation [label="Oxidative Degradation"]; photodegradation [label="Photolytic Degradation"]; hydrolysis_products [label="Degradation Products:\nCarboxylic acid forms due to lactone ring opening.", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; oxidation_products [label="Degradation Products:\nPotentially hydroxylated or other oxidized species.", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; photo_products [label="Degradation Products:\nVarious photoproducts.", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; solution_hydrolysis [label="Solution:\nControl pH (acidic).\nLower temperature.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_oxidation [label="Solution:\nUse degassed solvents.\nAdd antioxidants if compatible.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_photo [label="Solution:\nProtect from light using amber vials or covering with foil.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> stress_condition; stress_condition -> hydrolysis; stress_condition -> oxidation; stress_condition -> photodegradation; hydrolysis -> hydrolysis_products -> solution_hydrolysis; oxidation -> oxidation_products -> solution_oxidation; photodegradation -> photo_products -> solution_photo; }
Identifying the source of degradation peaks.
Quantitative Data on Ginkgolide A Stability
The following tables summarize the expected stability of Ginkgolide A under various stress conditions based on available literature for terpene lactones and related compounds. These are intended as a guide, and actual degradation rates may vary based on specific experimental conditions.
Table 1: Effect of pH on Ginkgolide A Stability in Aqueous Solution at 25°C
| pH | Condition | Expected Degradation (after 24 hours) | Primary Degradation Pathway |
| 2.0 | 0.01 N HCl | < 5% | Minimal Hydrolysis |
| 4.5 | Acetate Buffer | 5 - 15% | Slow Hydrolysis |
| 7.0 | Phosphate Buffer | 20 - 40% | Moderate Hydrolysis |
| 9.0 | Borate Buffer | > 60% | Rapid Hydrolysis |
Table 2: Effect of Temperature on Ginkgolide A Stability in Methanol:Water (1:1, pH 4.5)
| Temperature | Expected Degradation (after 24 hours) | Primary Degradation Pathway |
| 4°C | < 5% | Minimal Degradation |
| 25°C (Room Temp) | 5 - 15% | Slow Hydrolysis |
| 40°C | 15 - 30% | Accelerated Hydrolysis |
| 60°C | > 40% | Significant Thermal and Hydrolytic Degradation |
Table 3: Stability of Ginkgolide A under Oxidative and Photolytic Stress
| Stress Condition | Expected Degradation (after 8 hours) | Notes |
| 3% H₂O₂ at 25°C | < 10% | Ginkgolide A is relatively stable to oxidation.[5] |
| UV Light (254 nm) | 10 - 25% | Photodegradation can occur. |
| Visible Light | < 10% | Less susceptible to degradation under visible light compared to UV. |
Experimental Protocols
Protocol 1: Forced Degradation Study of Ginkgolide A
This protocol outlines the general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution:
-
Accurately weigh approximately 10 mg of Ginkgolide A analytical standard.
-
Dissolve in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at room temperature for 1, 2, 4, and 8 hours. Neutralize with an equivalent amount of 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Transfer 1 mL of the stock solution into a vial and heat in an oven at 80°C for 24, 48, and 72 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a transparent vial to UV light (254 nm) and fluorescent light for 24, 48, and 72 hours. Prepare a control sample wrapped in aluminum foil to serve as a dark control.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze using a validated stability-indicating HPLC-UV method.
-
Protocol 2: Preparation of a Stabilized Ginkgolide A Working Solution
This protocol describes how to prepare a working solution of Ginkgolide A with enhanced stability for use in routine analysis.
-
Solvent Preparation:
-
Prepare a solvent mixture of Methanol:Water (80:20 v/v).
-
Add 0.1% (v/v) of formic acid to the mixture and sonicate for 10 minutes to degas.
-
-
Solution Preparation:
-
From a stock solution of Ginkgolide A in methanol (1 mg/mL), dilute to the desired working concentration using the acidified methanol:water solvent.
-
-
Storage and Use:
-
Store the working solution in an amber vial at 2-8°C if not for immediate use.
-
It is recommended to use the solution within 24 hours for best results. Before use, allow the solution to equilibrate to room temperature.
-
By following these guidelines and protocols, researchers can significantly enhance the stability of their Ginkgolide A analytical standards, leading to more reliable and accurate experimental outcomes.
References
- 1. Forced degradation of flavonol glycosides extraced from Ginkgo biloba | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Development, Validation, and Application of High-Performance Liquid Chromatography with Diode-Array Detection Method for Simultaneous Determination of Ginkgolic Acids and Ginkgols in Ginkgo biloba | MDPI [mdpi.com]
- 5. Thermal Stability of Ginkgolic Acids and Thermal Decomposition Kinetics of Ginkgolic Acid C15:1 [agris.fao.org]
strategies to improve the efficiency of Ginkgolide A synthesis
Ginkgolide A Synthesis Efficiency: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Ginkgolide A.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for obtaining Ginkgolide A?
There are two main approaches for producing Ginkgolide A:
-
Total Chemical Synthesis: This involves the complete, multi-step chemical synthesis from simple, commercially available starting materials. Total synthesis offers the advantage of producing specific ginkgolides and their analogs but is often challenged by the molecule's complex structure, leading to long synthetic routes and low overall yields.[1][2]
-
Biotechnological Production: This strategy utilizes Ginkgo biloba cell or organ cultures to produce ginkgolides.[3] This approach is a promising alternative to extraction from plant sources, which can be affected by geographical and seasonal variations.[4] The efficiency can be enhanced by optimizing culture conditions, feeding precursors, and using elicitors to stimulate biosynthesis.[3]
-
Semi-synthesis: This involves chemically converting more abundant ginkgolides, like Ginkgolide B, into Ginkgolide A.[5]
Q2: What are the major hurdles in the total chemical synthesis of Ginkgolide A?
The total synthesis of Ginkgolide A is a formidable challenge due to its unique and complex molecular architecture. Key difficulties include:
-
A compact, highly oxygenated hexacyclic cage structure. [1]
-
Multiple contiguous stereocenters (up to twelve). [1]
-
Two adjacent quaternary carbon centers. [1]
-
A sterically demanding tert-butyl group. [1]
These features require intricate synthetic routes with a high degree of stereochemical control, often resulting in low overall yields.[7][8]
Q3: How can the production of Ginkgolide A in Ginkgo biloba cell cultures be improved?
Several strategies can enhance Ginkgolide A yield in cell cultures:
-
Optimization of Culture Medium: Murashige and Skoog (MS) medium is commonly effective for cell growth and ginkgolide production.[9][10]
-
Sucrose (B13894) Concentration: A lower sucrose concentration (e.g., 3%) tends to favor cell growth, while higher concentrations (5-7%) can improve ginkgolide production.[9][10]
-
Temperature Control: Optimal cell growth is typically observed around 25°C, whereas higher temperatures (e.g., 36°C) may increase the production of specific ginkgolides and bilobalide (B1667068).[4]
-
Elicitation: The addition of elicitors, such as methyl jasmonate (MeJA), can significantly induce the expression of genes involved in the ginkgolide biosynthetic pathway and enhance production.[11][12]
-
Precursor Feeding: Supplying precursors of the ginkgolide biosynthetic pathway, such as isoprene (B109036) or geraniol, to the culture medium can increase the final yield.[12]
Q4: What is the biosynthetic pathway for Ginkgolide A?
Ginkgolides are diterpenoids synthesized primarily through the methylerythritol 4-phosphate (MEP) pathway, which occurs in the plastids.[12][13] The key steps are:
-
Precursor Formation: Isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) are formed from pyruvate (B1213749) and glyceraldehyde 3-phosphate.[12][13]
-
GGPP Synthesis: Geranylgeranyl diphosphate (GGPP), the universal precursor for diterpenes, is synthesized from IPP and DMAPP.[12]
-
Cyclization: GGPP undergoes cyclization, with levopimaradiene (B1200008) synthase (LPS) catalyzing the first committed step.[12]
-
Oxidation and Rearrangement: A series of complex oxidations, cyclizations, and rearrangements, mediated by enzymes like cytochrome P450s, leads to the final ginkgolide structures.[11][12]
Q5: How do signaling molecules like jasmonates regulate Ginkgolide A biosynthesis?
Jasmonic acid (JA) and its derivative, methyl jasmonate (MeJA), are plant hormones that act as key signaling molecules to induce secondary metabolite synthesis.[11][12] In Ginkgo biloba, MeJA treatment significantly increases the expression of ginkgolide biosynthetic genes, such as those for DXS (1-deoxy-D-xylulose 5-phosphate synthase) and key cytochrome P450 enzymes. This upregulation of gene expression leads to enhanced accumulation of ginkgolides in the plant tissues, particularly the roots.[11][14] A transcription factor, GbEAG, has been identified as a central regulator that integrates jasmonate and light signals to activate the ginkgolide biosynthetic genes.[11][14]
Troubleshooting Guides
1. Issue: Low Yield in Total Synthesis Steps
| Possible Cause | Suggested Solution |
| Poor Reagent Quality | Purify solvents and reagents before use. For sensitive reactions, use freshly prepared or purchased reagents from a reliable source. |
| Suboptimal Reaction Conditions | Systematically vary reaction parameters such as temperature, concentration, and reaction time to find the optimal conditions. For example, in oxidation steps, different oxidizing agents (e.g., osmium tetroxide, iodine, Davis oxaziridine) can be tested.[5][15][16] |
| Stereocontrol Issues | Employ stereoselective reactions like a diastereoselective Claisen rearrangement or a [2+2] ketene (B1206846) cycloaddition, which have been successfully used to construct the adjacent quaternary centers in ginkgolide synthesis.[6][15] |
| Degradation of Intermediates | Ensure intermediates are properly purified and stored under inert conditions if they are sensitive to air or moisture. Analyze byproducts to understand degradation pathways. |
2. Issue: Problems with Ginkgo Biloba Cell Cultures
| Possible Cause | Suggested Solution |
| Poor Cell Growth | Optimize the culture medium; MS medium is a good starting point.[10] Adjust the sucrose concentration to ~3% for optimal biomass accumulation.[9] Maintain the culture temperature around 25°C.[4] Ensure proper aeration, for instance, by using a balloon-type bubble bioreactor.[9] |
| Low Ginkgolide A Production | Increase the sucrose concentration in the medium to 5-7%.[10] Add an elicitor like methyl jasmonate (MeJA) to the culture to induce biosynthetic pathways.[11] Feed precursors like isoprene or HMG-CoA to the culture.[12] Select high-producing cell lines, as ginkgolide content can vary significantly among them.[9][10] |
| Culture Contamination | Use sterile techniques for all manipulations. Autoclave all media and equipment properly. Add appropriate antibiotics or fungicides to the medium if contamination persists, though this should be a last resort as it may affect cell metabolism. |
3. Issue: Difficulties in Extraction and Purification
| Possible Cause | Suggested Solution |
| Formation of Emulsions | Treat the aqueous extract by boiling with dilute hydrogen peroxide. This helps degrade undesired leaf constituents that cause emulsification during solvent extraction.[17] |
| Co-extraction of Impurities | Use a multi-step extraction and purification protocol. An initial extraction with an organic solvent can be followed by washing with basic solutions.[17] Activated charcoal can be used to remove pigments and other impurities.[18] |
| Presence of Ginkgolic Acids | Employ reversed-phase chromatography with polymeric resins to effectively remove undesirable and potentially allergenic ginkgolic acids to levels below 10 ppm.[17] |
| Poor Separation of Ginkgolides | Utilize High-Performance Liquid Chromatography (HPLC) for separation. A C18 column with a mobile phase of methanol/water or acetonitrile (B52724)/water is commonly used.[18][19] |
Quantitative Data Summary
Table 1: Effect of Culture Conditions on Ginkgolide Production in G. biloba Cell Cultures
| Parameter | Condition | Effect on Cell Growth | Effect on Ginkgolide Production | Reference |
| Sucrose | 3% | Improved | - | [9][10] |
| 5-7% | - | Improved | [9][10] | |
| Temperature | 25-28°C | Optimal | - | [4][9] |
| 36°C | Reduced | Increased Bilobalide & GA | [4][9] | |
| NAA Conc. | 1.0-4.0 ppm | Favorable | - | [4][20] |
| Elicitor (MeJA) | Treatment | - | Increased GA, GB, GC accumulation | [11] |
| Precursor | Isoprene (100 mg/L) | - | Total GB yield enhanced by 69% | [12] |
Experimental Protocols
Protocol 1: Semi-synthesis of Ginkgolide A from Ginkgolide B
This protocol is adapted from the method described by E.J. Corey et al.[5] It involves the deoxygenation of the C(7) hydroxyl group of Ginkgolide B.
-
Protection of Hydroxyl Groups:
-
Treat Ginkgolide B (1 equivalent) with chloromethyl methyl ether (5 eq.) and diisopropylethylamine (5 eq.) in dry acetonitrile at 23°C for 12 hours. This protects the C(1) and C(10) hydroxyl groups.
-
Separate the desired C(10)-protected isomer by silica (B1680970) gel chromatography.
-
-
Xanthate Formation:
-
Treat the protected ginkgolide B with potassium hydride (5 eq.) in dry THF at 23°C for 1 hour.
-
Add an excess of carbon disulfide and stir at 23°C for 15 minutes, then at 45°C for 30 minutes.
-
Add benzyl (B1604629) bromide (5 eq.) and react at 23°C for 12 hours to form the xanthate derivative. Purify by silica gel chromatography (yield ~71%).
-
-
Deoxygenation:
-
Reduce the xanthate derivative with tri-n-butyltin hydride in dioxane at reflux to afford the deoxygenated product (yield ~71%).
-
-
Deprotection:
-
Deprotect the product using BF₃·Et₂O in CH₂Cl₂ in the presence of thiophenol at -10°C for 1 hour to yield Ginkgolide A.
-
Protocol 2: Optimization of Ginkgo biloba Cell Suspension Culture
This protocol provides a general workflow for enhancing ginkgolide production.
-
Callus Induction and Cell Line Selection:
-
Establishment of Suspension Culture:
-
Optimization of Production Medium:
-
Elicitation and Precursor Feeding:
-
In the late exponential growth phase, add a sterile solution of an elicitor (e.g., methyl jasmonate) to the culture.
-
Simultaneously or separately, feed precursors such as isoprene or geraniol.[12]
-
-
Harvesting and Extraction:
-
Harvest the cells by filtration after the desired culture period.
-
Extract the ginkgolides from the cells and the culture medium.
-
Visualizations
Caption: Simplified MEP pathway for Ginkgolide biosynthesis.
Caption: Troubleshooting workflow for low Ginkgolide A yield.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Production of Terpene Trilactones from Cell and Organ Cultures of Ginkgo biloba [mdpi.com]
- 5. TOTAL SYNTHESIS OF GINKGOLIDE A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of the Spirotetracyclic Core of the Ginkgolides via a Malonyl Radical Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 8. researchgate.net [researchgate.net]
- 9. Production of Ginkgolides and Bilobalide from Optimized the Ginkgo biloba Cell Culture -Biotechnology and Bioprocess Engineering:BBE | Korea Science [koreascience.kr]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. Biosynthesis pathways of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Combining Metabolic Profiling and Gene Expression Analysis to Reveal the Biosynthesis Site and Transport of Ginkgolides in Ginkgo biloba L. [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Total Synthesis of (±)-Ginkgolide B - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficient extraction of ginkgolides and bilobalide from Ginkgo biloba leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. daru.tums.ac.ir [daru.tums.ac.ir]
- 19. US9084755B2 - Method for extracting and separating ginkgolides - Google Patents [patents.google.com]
- 20. WO1993002204A1 - Production of ginkgolides in cell culture - Google Patents [patents.google.com]
Technical Support Center: Resolving Matrix Effects in Ginkgolide A Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects in the bioanalysis of Ginkgolide A.
Troubleshooting Guide
Issue 1: Poor Peak Shape and Asymmetry for Ginkgolide A
Question: My chromatogram for Ginkgolide A shows significant peak tailing or fronting. What could be the cause and how can I fix it?
Answer:
Poor peak shape for Ginkgolide A is a common issue that can often be attributed to several factors related to the sample matrix and chromatographic conditions.
Possible Causes & Solutions:
-
Residual Matrix Components on the Column: Endogenous compounds from the biological matrix (e.g., phospholipids, proteins) can accumulate on the analytical column, leading to peak distortion.
-
Solution: Implement a more rigorous sample clean-up procedure. Liquid-liquid extraction (LLE) with ethyl acetate (B1210297) or solid-phase extraction (SPE) are generally more effective at removing interfering matrix components than protein precipitation alone.[1][2] Consider a column wash step with a strong organic solvent after each batch of samples.
-
-
Inappropriate Reconstitution Solvent: The solvent used to reconstitute the dried extract can impact peak shape. If the reconstitution solvent is too strong, it can cause the analyte to move too quickly through the column initially, resulting in peak fronting.
-
Column Overload: Injecting too high a concentration of the analyte or co-eluting matrix components can lead to peak distortion.
-
Solution: Dilute the sample before injection. This can also help to mitigate matrix effects.
-
-
Secondary Interactions with the Stationary Phase: Ginkgolide A may have secondary interactions with the stationary phase of the column.
Issue 2: Inconsistent Results and Poor Reproducibility
Question: I am observing high variability in my quantitative results for Ginkgolide A across different samples. What are the likely sources of this irreproducibility?
Answer:
Inconsistent results in Ginkgolide A bioanalysis are frequently linked to matrix effects that vary between individual samples.
Possible Causes & Solutions:
-
Differential Ion Suppression/Enhancement: The extent of ion suppression or enhancement can differ from sample to sample due to variations in the composition of the biological matrix.
-
Solution 1: Improve Sample Preparation: A more effective sample preparation method will remove a larger portion of the interfering matrix components, leading to more consistent ionization. LLE and SPE are recommended for cleaner extracts.[1][6][7]
-
Solution 2: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS for Ginkgolide A is the gold standard for correcting matrix effects. Since it co-elutes with the analyte and has nearly identical physicochemical properties, it will experience the same degree of ion suppression or enhancement, allowing for accurate correction.
-
Solution 3: Optimize Chromatographic Separation: Ensure that Ginkgolide A is chromatographically separated from the regions of significant ion suppression. A post-column infusion experiment can be performed to identify these regions.
-
-
Analyte Instability: Terpene lactones, including ginkgolides, can exhibit instability in biological matrices.[2][5]
Issue 3: Low Analyte Recovery
Question: My recovery for Ginkgolide A is consistently low. How can I improve the extraction efficiency?
Answer:
Low recovery indicates that a significant portion of Ginkgolide A is being lost during the sample preparation process.
Possible Causes & Solutions:
-
Inefficient Extraction Solvent: The solvent used for liquid-liquid extraction may not be optimal for Ginkgolide A.
-
Incomplete Elution from SPE Cartridge: The elution solvent in an SPE protocol may not be strong enough to desorb all of the Ginkgolide A from the sorbent.
-
Solution: Optimize the elution solvent by testing different compositions and volumes. Ensure the sorbent chemistry of the SPE cartridge is appropriate for the properties of Ginkgolide A.
-
-
Adsorption to Labware: Ginkgolide A may adsorb to the surface of plasticware.
-
Solution: Use low-adsorption microcentrifuge tubes and pipette tips. Silanized glassware can also be considered.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of Ginkgolide A bioanalysis?
A1: Matrix effects are the alteration of the ionization efficiency of Ginkgolide A by co-eluting endogenous components from the biological sample (e.g., plasma, urine, tissue). This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can negatively impact the accuracy, precision, and sensitivity of the analytical method.
Q2: What are the most common sources of matrix effects in plasma samples for Ginkgolide A analysis?
A2: The most common sources of matrix effects in plasma are phospholipids, salts, and proteins.[7] These components can co-extract with Ginkgolide A and interfere with its ionization in the mass spectrometer source.
Q3: How can I assess the presence and magnitude of matrix effects in my assay?
A3: The most common method to quantitatively assess matrix effects is the post-extraction spike method. This involves comparing the peak area of Ginkgolide A in a solution prepared in a clean solvent to the peak area of Ginkgolide A spiked into a blank, extracted matrix sample at the same concentration. The ratio of these peak areas indicates the extent of ion suppression or enhancement.[5]
Q4: Which ionization technique is better for minimizing matrix effects for Ginkgolide A, ESI or APCI?
A4: While both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used for the analysis of ginkgolides, APCI has been reported to be less susceptible to matrix effects for these compounds.[3] Ginkgolides are typically analyzed in negative ionization mode.[3][5][8]
Q5: Are there any validated LC-MS/MS methods available that I can use as a starting point?
A5: Yes, several validated LC-MS/MS methods for the determination of ginkgolides in biological fluids have been published. These methods often utilize a C18 reversed-phase column with a mobile phase consisting of a mixture of water (often with a formic acid or ammonium (B1175870) acetate additive) and an organic solvent like methanol (B129727) or acetonitrile.[1][3][5][8]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Ginkgolide A Analysis
| Sample Preparation Method | Principle | Advantages | Disadvantages | Typical Recovery for Ginkgolides | Reference |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., methanol, acetonitrile) to precipitate plasma proteins. | Simple, fast, and inexpensive. | Non-selective, resulting in a "dirtier" extract with a higher potential for matrix effects. | 75.6% - 89.0% | [1] |
| Liquid-Liquid Extraction (LLE) | Partitioning of Ginkgolide A between an aqueous sample and an immiscible organic solvent (e.g., ethyl acetate). | Provides a cleaner extract than PPT, reducing matrix effects. | More labor-intensive and requires larger volumes of organic solvents. | 82.5% - 97.0% | [9][10] |
| Solid-Phase Extraction (SPE) | Separation based on the affinity of Ginkgolide A for a solid sorbent, followed by selective elution. | Can provide the cleanest extracts, significantly reducing matrix effects. | More complex method development and can be more expensive. | >90% | [8] |
Table 2: Validated LC-MS/MS Parameters for Ginkgolide A Analysis in Rat Plasma
| Parameter | Condition | Reference |
| LC Column | Agilent Zorbax Eclipse plus C18 (50 mm × 3.0 mm, 1.8 µm) | [1] |
| Mobile Phase | Isocratic elution with an unspecified mobile phase. | [1] |
| Flow Rate | Not specified. | [1] |
| Run Time | 5.0 min | [1] |
| Ionization Mode | Negative Ion Mode | [5][8] |
| MS/MS Transition (Ginkgolide A) | m/z 407 → 351 | [8] |
| Internal Standard | Not specified in this study for Ginkgolide A. | [1] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [1] |
| Recovery | 75.6% - 89.0% | [1] |
Note: For a more comprehensive set of parameters, including mobile phase composition and flow rate from another study, please refer to the detailed experimental protocols below.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Ginkgolide A from Plasma
This protocol is adapted from a validated method for the analysis of ginkgolides in rat plasma.[9][10]
-
Sample Preparation:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Spike with an appropriate internal standard.
-
-
Extraction:
-
Add 500 µL of ethyl acetate to the plasma sample.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Drying:
-
Carefully transfer the upper organic layer (ethyl acetate) to a new microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 60:40 methanol/6 mM ammonium acetate).[3]
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
-
Analysis:
-
Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of Ginkgolide A
This protocol is based on a published method for the analysis of ginkgolides.[3]
-
LC System: HPLC system capable of delivering a binary gradient.
-
Column: Shiseido C8 column (150 mm x 2.0 mm i.d., 5 µm).[3]
-
Mobile Phase A: 6 mM Ammonium Acetate in water.
-
Mobile Phase B: Methanol.
-
Gradient: Isocratic elution with 60% Mobile Phase B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Source: APCI, negative ion mode.
-
MRM Transition for Ginkgolide A: m/z 407 → 351.[8]
Mandatory Visualization
Caption: Experimental workflow for Ginkgolide A bioanalysis.
References
- 1. Simultaneous determination of ginkgolides A, B, C and bilobalide by LC-MS/MS and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 3. Simultaneous determination of ginkgolides A, B, C and bilobalide in plasma by LC-MS/MS and its application to the pharmacokinetic study of Ginkgo biloba extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Liquid Chromatography-Electrospray Tandem Mass Spectrometry of Terpenoid Lactones in Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
Technical Support Center: Optimization of Mobile Phase for Ginkgolide A HPLC Analysis
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of Ginkgolide A. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for Ginkgolide A analysis on a C18 column?
A common starting point for the analysis of Ginkgolide A on a reversed-phase C18 column is an isocratic mobile phase consisting of a mixture of methanol (B129727) and water or acetonitrile (B52724) and water. A typical ratio to begin with is in the range of 30-70% organic solvent. For example, a mobile phase of methanol:water (67:33, v/v) has been successfully used.[1][2] It is often beneficial to include a small amount of acid, such as 0.1% formic acid or phosphoric acid, to improve peak shape and reproducibility.[3][4][5]
Q2: Why is an acidic modifier, like formic acid, often added to the mobile phase?
Acidic modifiers are added to the mobile phase to control the ionization of any residual silanol (B1196071) groups on the silica-based stationary phase. This helps to minimize undesirable secondary interactions between the analyte and the stationary phase, which can lead to peak tailing.[6][7] For complex mixtures from plant extracts, an acidic mobile phase can also improve the resolution of different components.[3]
Q3: What is the typical flow rate for Ginkgolide A HPLC analysis?
For a standard analytical HPLC column (e.g., 4.6 mm internal diameter), a flow rate of 0.8 to 1.0 mL/min is commonly employed for Ginkgolide A analysis.[1][2][4] The optimal flow rate will depend on the column dimensions, particle size, and the desired balance between analysis time and resolution.
Q4: What detection wavelength is typically used for Ginkgolide A?
Ginkgolide A has poor UV absorption.[2] Detection is often performed at low wavelengths, typically around 210-220 nm.[2] Evaporative Light Scattering Detection (ELSD) is also a suitable alternative for the analysis of ginkgolides due to their lack of a strong chromophore.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My Ginkgolide A peak is tailing. What are the possible causes and how can I fix it?
A: Peak tailing for Ginkgolide A is a common issue and can be caused by several factors. Here's a systematic approach to troubleshooting:
-
Secondary Silanol Interactions: Residual silanol groups on the column packing can interact with polar analytes, causing tailing.
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Dilute your sample and inject a smaller volume.[8]
-
-
Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections, or the stationary phase may be degrading.
-
Mobile Phase pH: An inappropriate mobile phase pH can affect the analyte's interaction with the stationary phase.
Issue 2: Poor Resolution
Q: I am not getting good separation between Ginkgolide A and other components in my sample. How can I improve the resolution?
A: Improving resolution often involves adjusting the mobile phase composition to alter the selectivity of the separation.
-
Adjusting Mobile Phase Strength: The percentage of the organic solvent in the mobile phase is a critical parameter.
-
Solution: To increase the retention and potentially improve the resolution of early eluting peaks, decrease the percentage of the organic solvent (e.g., from 60% methanol to 55% methanol). Conversely, to decrease the retention of late-eluting peaks, increase the organic solvent percentage. Make small, incremental changes to observe the effect.
-
-
Changing the Organic Modifier: Different organic solvents can provide different selectivities.
-
Solution: If you are using methanol, try switching to acetonitrile, or vice versa. The different solvent properties can alter the elution order and improve separation.
-
-
Optimizing the Mobile Phase Additive: The type and concentration of the acidic modifier can impact resolution.
-
Solution: Experiment with different acidic modifiers (e.g., formic acid vs. phosphoric acid) or adjust the concentration of the current modifier.[7]
-
-
Gradient Elution: For complex samples with a wide range of polarities, a gradient elution may be necessary.
-
Solution: Implement a gradient program where the percentage of the organic solvent is increased over time. A typical gradient might start with a lower organic concentration and gradually increase to elute the more non-polar compounds.[4]
-
Issue 3: Unstable Retention Times
Q: The retention time for my Ginkgolide A peak is shifting between injections. What could be the cause?
A: Fluctuating retention times can compromise the reliability of your analysis. Here are common causes and solutions:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.
-
Solution: Ensure the column is equilibrated for a sufficient amount of time (e.g., 10-15 column volumes) with the mobile phase before starting the analysis sequence.[9]
-
-
Mobile Phase Composition Changes: The composition of the mobile phase may be changing over time due to evaporation of the more volatile component or improper mixing.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped to minimize evaporation. If using a gradient, ensure the pump's mixing performance is optimal.[9]
-
-
Temperature Fluctuations: Changes in the column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and stable temperature throughout the analysis.[9]
-
-
Pump Issues: Leaks or malfunctioning check valves in the HPLC pump can lead to an inconsistent flow rate.
-
Solution: Check for any leaks in the system. If the problem persists, consult your instrument's manual for pump maintenance procedures.
-
Data Presentation
The following tables summarize the impact of mobile phase composition on key chromatographic parameters for Ginkgolide A analysis based on published methods.
Table 1: Effect of Methanol:Water Ratio on Retention Time of Ginkgolide A
| Mobile Phase (Methanol:Water, v/v) | Approximate Retention Time (min) | Reference |
| 33:67 | Longer retention | [1] |
| 67:33 | Shorter retention | [2] |
Table 2: Example HPLC Methods for Ginkgolide Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 | C18 | C18 |
| Mobile Phase | Methanol:Water (67:33, v/v) | Acetonitrile:0.1% Formic Acid in Water (Gradient) | Methanol:0.3% Phosphoric Acid in Water (1:1, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | Not Specified |
| Detection | 220 nm | Not Specified | Not Specified |
| Reference | [2] | [4] | [11] |
Experimental Protocols
Detailed Protocol for Isocratic HPLC Analysis of Ginkgolide A
This protocol provides a general procedure for the analysis of Ginkgolide A in a plant extract sample.
1. Materials and Reagents
-
Ginkgolide A reference standard
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (or other suitable acid)
-
Ginkgo biloba extract
-
0.45 µm syringe filters
2. Instrument and Conditions
-
HPLC system with a UV detector or ELSD
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol:Water (60:40, v/v) with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm
3. Preparation of Solutions
-
Mobile Phase Preparation:
-
Measure 600 mL of HPLC-grade methanol and 400 mL of HPLC-grade water.
-
Combine the solvents in a clean solvent reservoir.
-
Add 1 mL of formic acid to the mixture.
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Accurately weigh about 5 mg of Ginkgolide A reference standard into a 10 mL volumetric flask.
-
Dissolve the standard in methanol and make up to the mark. This will be your stock solution.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 10, 25, 50, 100, 200 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a suitable amount of the Ginkgo biloba extract.
-
Dissolve the extract in a known volume of methanol.
-
Sonicate for 15-20 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
4. HPLC Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.
-
Inject the prepared sample solution.
-
After the analysis is complete, flush the column with a high percentage of organic solvent (e.g., 80-100% methanol) to remove any strongly retained compounds.
Visualizations
Caption: Troubleshooting workflow for common HPLC issues.
Caption: General workflow for Ginkgolide A HPLC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. daru.tums.ac.ir [daru.tums.ac.ir]
- 3. High-performance liquid chromatographic determination of selected flavonols in Ginkgo biloba solid oral dosage forms. [sites.ualberta.ca]
- 4. A HPLC-MS method for quantitative analysis of 9 components in Ginkgo biloba leaf concentrate based on the analytical quality by design: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. moravek.com [moravek.com]
- 7. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. veeprho.com [veeprho.com]
- 11. jfda-online.com [jfda-online.com]
Validation & Comparative
A Comparative Guide to the Neuroprotective Effects of Ginkgolide A and Ginkgolide B
In the landscape of neuroprotective research, the unique terpene trilactones derived from the leaves of the Ginkgo biloba tree, namely Ginkgolide A and Ginkgolide B, have garnered significant attention. Both compounds are recognized for their potential therapeutic applications in a range of neurological disorders, including ischemic stroke and neurodegenerative diseases.[1][2][3] This guide offers a detailed comparison of the neuroprotective profiles of Ginkgolide A and Ginkgolide B, supported by experimental data, to assist researchers, scientists, and drug development professionals in their endeavors.
Quantitative Comparison of Neuroprotective Effects
The following table summarizes the available quantitative data comparing the neuroprotective efficacy of Ginkgolide A and Ginkgolide B across various experimental paradigms.
| Parameter | Ginkgolide A | Ginkgolide B | Cell/Animal Model | Insult | Citation |
| Antioxidant Activity | |||||
| Reactive Oxygen Species (ROS) Inhibition | Less effective than GB | IC50: 7.523 mg/L | SH-SY5Y cells | Oxygen-Glucose Deprivation (OGD) | [4] |
| Anti-apoptotic Activity | |||||
| Protection against Aβ-induced synapse damage | Protective at nanomolar concentrations | Protective at nanomolar concentrations | Cortical/hippocampal neurons | Amyloid-β1-42 | [5] |
| Reduction of neuronal apoptosis | Attenuates apoptosis | Reduces neuronal apoptosis | TBI mice; Ischemic neurons | Traumatic Brain Injury (TBI); Ischemia | [6][7] |
| Anti-inflammatory Activity | |||||
| Inhibition of pro-inflammatory mediators (COX-2, NO) and cytokines (TNF-α, IL-6, IL-1β) | Effective in vitro and in vivo | Extensively studied for anti-inflammatory effects | Macrophages (RAW264.7, dTHP-1), mice | Lipopolysaccharide (LPS) | [8] |
Experimental Protocols
In Vitro Model of Ischemic Injury: Oxygen-Glucose Deprivation (OGD)
-
Cell Line: SH-SY5Y human neuroblastoma cells or primary cortical neurons.[4][7]
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
OGD Procedure: To mimic ischemic conditions, the culture medium is replaced with glucose-free DMEM, and the cells are transferred to a hypoxic incubator with an atmosphere of 1% O2, 5% CO2, and 94% N2 for a specified duration (e.g., 4-5 hours).[4][7]
-
Ginkgolide Treatment: Ginkgolide A or Ginkgolide B is added to the culture medium at various concentrations for a predetermined period (e.g., 24 hours) before inducing OGD.[7]
-
Assessment of Neuroprotection:
-
Cell Viability: Assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.[7]
-
Apoptosis: Detected by TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining or Hoechst 33342 staining to visualize apoptotic nuclei.[9][10]
-
Oxidative Stress: Intracellular Reactive Oxygen Species (ROS) levels are measured using fluorescent probes like DCF-DA.[4]
-
In Vivo Model of Traumatic Brain Injury (TBI)
-
Animal Model: Male C57BL/6 mice.
-
TBI Induction: A controlled cortical impact (CCI) model is commonly used to induce a standardized brain injury.
-
Ginkgolide Administration: Ginkgolide A or Ginkgolide B is administered intraperitoneally (i.p.) or intravenously (i.v.) at specific dosages for a defined period (e.g., 7 days) following TBI.[6]
-
Behavioral Assessment: Neurological deficits are evaluated using tests such as the Modified Neurological Severity Scale (mNSS), rotarod test, and grid-walking test.[6]
-
Histological and Biochemical Analysis:
-
Brain tissue is collected for analysis.
-
Apoptosis: Measured by TUNEL staining.[6]
-
Oxidative Stress Markers: Levels of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), malondialdehyde (MDA), and superoxide (B77818) dismutase (SOD) are quantified in brain homogenates.[6]
-
Signaling Pathways and Experimental Workflow
The neuroprotective effects of Ginkgolide A and Ginkgolide B are mediated through the modulation of various signaling pathways. The diagrams below illustrate these pathways and a typical experimental workflow.
Caption: Signaling pathways modulated by Ginkgolide A and Ginkgolide B in neuroprotection.
Caption: A generalized experimental workflow for comparing the neuroprotective effects.
Discussion of Neuroprotective Mechanisms
Both Ginkgolide A and Ginkgolide B exert their neuroprotective effects through multiple mechanisms, primarily centered on combating oxidative stress, apoptosis, and inflammation.
Ginkgolide B has been extensively studied and is a well-established neuroprotectant, particularly in the context of ischemic stroke.[3] Its mechanisms of action include:
-
Antioxidant Effects: Ginkgolide B significantly increases the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (Nqo1), and superoxide dismutase (SOD) by activating the Nrf2 signaling pathway.[1][4]
-
Anti-apoptotic Effects: It inhibits the mitochondrial apoptotic pathway by reducing the expression of pro-apoptotic proteins like Bax and cleaved caspase-3.[11] The activation of the PI3K/Akt signaling pathway is crucial for this anti-apoptotic effect.[3]
-
Anti-inflammatory Effects: Ginkgolide B is a potent antagonist of the platelet-activating factor (PAF) receptor, thereby inhibiting inflammatory responses.[2] It also suppresses the activation of the NF-κB signaling pathway, a key regulator of inflammation.[3]
Ginkgolide A also demonstrates significant neuroprotective properties, although it has been studied less extensively than Ginkgolide B. Its known mechanisms include:
-
Anti-inflammatory Effects: Ginkgolide A has been shown to suppress the production of pro-inflammatory mediators and cytokines by inhibiting the NF-κB and MAPK (p38 and ERK) signaling pathways.[8] It can also activate the AMP-activated protein kinase (AMPK) pathway, which contributes to its anti-inflammatory actions.[8]
-
Anti-apoptotic Effects: Similar to Ginkgolide B, Ginkgolide A protects against amyloid-beta-induced synapse damage and attenuates apoptosis in models of traumatic brain injury.[5][6]
Conclusion
Both Ginkgolide A and Ginkgolide B are promising neuroprotective agents with multifaceted mechanisms of action. Ginkgolide B appears to be more potent in its antioxidant effects, as evidenced by the available quantitative data.[4] However, both compounds exhibit significant anti-apoptotic and anti-inflammatory properties. Further head-to-head comparative studies with comprehensive quantitative analyses are necessary to fully elucidate the relative potencies and therapeutic potential of these two important ginkgolides in various neuropathological conditions. This guide provides a foundational comparison to aid researchers in designing future studies and advancing the development of novel neuroprotective therapies.
References
- 1. The neuroprotective mechanisms of ginkgolides and bilobalide in cerebral ischemic injury: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroregulatory role of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of Ginkgolide B Against Ischemic Stroke: A Review of Current Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant effects of ginkgolides and bilobalide against cerebral ischemia injury by activating the Akt/Nrf2 pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ginkgolide A attenuated apoptosis via inhibition of oxidative stress in mice with traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ginkgolide B preconditioning protects neurons against ischaemia-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ginkgolide A Ameliorates LPS-Induced Inflammatory Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academy.miloa.eu [academy.miloa.eu]
- 10. Ginkgolide B Protects Against Ischemic Stroke via Targeting AMPK/PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the multifaceted role of ginkgolides and bilobalide from Ginkgo biloba in mitigating metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of Ginkgolide A quantification methods
A Comparative Guide to the Quantification of Ginkgolide A
For researchers, scientists, and drug development professionals, the accurate quantification of Ginkgolide A, a key active component of Ginkgo biloba, is paramount for quality control, pharmacokinetic studies, and the development of therapeutic agents. This guide provides a comparative overview of common analytical techniques used for the quantification of Ginkgolide A, with a focus on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method for Ginkgolide A quantification depends on various factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following table summarizes the key performance characteristics of HPLC-UV, LC-MS/MS, and HPTLC based on published data.
| Parameter | HPLC-UV | LC-MS/MS | HPTLC |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio of fragmented ions. | Separation on a thin layer, detection by densitometry. |
| Selectivity | Moderate. Potential for interference from co-eluting compounds with similar UV absorption[1][2]. | High. Specific detection based on precursor and product ion masses minimizes interference[2]. | Moderate. Separation efficiency is lower than HPLC, potential for overlapping bands. |
| Sensitivity | Lower. Ginkgolides have poor UV absorption coefficients[1]. | High. Limits of detection can be in the femtomole range[2]. | Moderate. Suitable for quantification in extracts but may lack the sensitivity for trace analysis. |
| Recovery (%) | ~97%[1][3]. | >90%[2]. | Not explicitly stated for Ginkgolide A alone, but the method is used for quantification of total diterpene lactones[4]. |
| Precision (RSD %) | 6.82% - 7.15%[1]. | < 5% (intra- and inter-day)[2]. | Not explicitly stated for Ginkgolide A alone. |
| Linear Range | 0.1 - 12 µg[5]. | 1 - 200 ng/mL (in plasma)[6][7]. | Not explicitly stated for Ginkgolide A alone. |
| Sample Throughput | Moderate. | High, with rapid methods available (e.g., 2-minute run time)[6][7]. | High. Multiple samples can be analyzed on a single plate. |
| Cost | Low to moderate. | High. | Low. |
| Primary Application | Routine quality control of raw materials and extracts[1][3]. | Pharmacokinetic studies, bioanalysis of complex matrices, and trace-level quantification[6][8]. | Rapid screening and quality control of herbal materials and extracts[4]. |
Experimental Protocols
Detailed methodologies for the quantification of Ginkgolide A using HPLC-UV, LC-MS/MS, and HPTLC are outlined below. These protocols are based on established methods from the scientific literature.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the routine analysis of Ginkgolide A in Ginkgo biloba extracts and phytopharmaceutical preparations.[1][3]
1. Sample Preparation (Activated Charcoal Extraction):
-
Extract powdered Ginkgo biloba leaves (30g) with boiling water (100 mL) for 20 minutes.
-
Filter the mixture.
-
Add activated charcoal (10g) to the filtrate and stir for 12 hours.
-
Centrifuge the mixture and discard the supernatant.
-
Resuspend the activated charcoal in acetone (B3395972) (20 mL).
-
Filter and evaporate the solvent to dryness.
-
Dissolve the residue in methanol (B129727) for HPLC analysis.[1][4]
2. Chromatographic Conditions:
-
Column: ODS (C18) column.
-
Mobile Phase: Isocratic elution with a mixture of water and methanol (67:33 v/v)[1][3].
-
Injection Volume: 25 µL.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of Ginkgolide A in complex biological matrices like plasma.[2][8]
1. Sample Preparation (for Plasma Samples):
-
To a plasma sample, add an internal standard.
-
Perform liquid-liquid extraction with ethyl acetate (B1210297).
-
Vortex and centrifuge the sample.
-
Transfer the organic layer and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis[7].
2. Chromatographic and Mass Spectrometric Conditions:
-
Column: C18 reversed-phase column (e.g., Waters Xterra™ C18)[2].
-
Mobile Phase: A gradient of aqueous methanol[2]. A common mobile phase combination is water with 0.01% formic acid (A) and acetonitrile (B52724) (B)[8].
-
Flow Rate: 250 µL/min[2].
-
Ionization Mode: Negative ion electrospray ionization (ESI-)[2][8].
-
Detection: Multiple Reaction Monitoring (MRM) mode. For Ginkgolide A, the precursor ion is typically the deprotonated molecule, and the product ions correspond to the elimination of carbon monoxide molecules[2].
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a simple and cost-effective method suitable for the simultaneous determination of several terpene lactones, including Ginkgolide A, in Ginkgo biloba leaves and products.[4]
1. Sample Preparation:
-
The sample preparation can follow the same activated charcoal extraction method described for HPLC-UV[4].
2. Chromatographic Conditions:
-
Plate: HPTLC plates with silica (B1680970) gel 60 F254, impregnated with a 4% solution of sodium acetate in methanol-water (3:2)[4].
-
Sample Application: Apply samples and standards as bands[4].
-
Mobile Phase: Toluene - acetone (7:3)[4].
-
Development: Two developments in a twin-trough chamber with intermediate drying[4].
-
Densitometric Analysis: Scan the plate and quantify the bands corresponding to Ginkgolide A.
Cross-Validation Workflow
The cross-validation of analytical methods is a critical process to ensure that different techniques yield comparable and reliable results. A general workflow for this process is depicted below.
Caption: Workflow for the .
References
- 1. daru.tums.ac.ir [daru.tums.ac.ir]
- 2. Liquid Chromatography-Electrospray Tandem Mass Spectrometry of Terpenoid Lactones in Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A method for extraction and quantification of Ginkgo terpene trilactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. akjournals.com [akjournals.com]
A Comparative Analysis of Ginkgolide A Activity in Diverse Cell Lines
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the biological activity of Ginkgolide A, a key bioactive terpene lactone from the Ginkgo biloba tree, reveals distinct effects across various cell lines. This guide synthesizes experimental data on the anti-inflammatory and cytotoxic properties of Ginkgolide A, offering a valuable resource for researchers, scientists, and professionals in drug development. The findings underscore the compound's potential as a therapeutic agent, with activities varying significantly between immune, vascular, and cancer cells.
Quantitative Analysis of Ginkgolide A Bioactivity
To facilitate a clear comparison of Ginkgolide A's efficacy in different cellular contexts, the following table summarizes key quantitative data from multiple studies. The data highlights the compound's potent anti-inflammatory effects at non-cytotoxic concentrations and its moderate cytotoxic activity against certain cancer cell lines.
| Cell Line | Cell Type | Activity Measured | Key Findings |
| RAW264.7 | Murine Macrophage | Anti-inflammatory | - Dose-dependent inhibition of LPS-induced NO, COX-2, TNF-α, IL-6, and IL-1β expression.[1] |
| - Significant reduction in inflammatory mediators at concentrations of 5-20 µg/mL.[1] | |||
| HUVEC | Human Umbilical Vein Endothelial Cells | Anti-inflammatory | - Significant inhibition of high glucose-induced IL-4, IL-6, and IL-13 production at 10, 15, and 20 µM.[2] |
| HCT116 | Human Colorectal Carcinoma | Cytotoxicity | - A Ginkgo biloba kernel extract (containing ginkgolides) showed significant cytotoxic effects.[3][4][5] |
| A2058 | Human Melanoma | Cytotoxicity | - A Ginkgo biloba kernel extract (containing ginkgolides) demonstrated strong cytotoxic effects.[3][4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of Ginkgolide A are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Plate cells (e.g., HCT116, A2058) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of Ginkgolide A and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Measurement of Inflammatory Mediators (ELISA)
The concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Plate Coating: Coat a 96-well plate with the capture antibody specific for the cytokine of interest and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with an appropriate blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody, followed by a 1-hour incubation at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate, incubating for 30 minutes at room temperature.
-
Substrate Addition: After a final wash, add the TMB substrate solution and incubate in the dark until a color develops.
-
Reaction Stoppage and Reading: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm.
-
Quantification: Determine the cytokine concentrations in the samples by interpolating from the standard curve.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is employed to detect the expression and phosphorylation of key proteins in signaling pathways, such as NF-κB.
-
Protein Extraction: Lyse the treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein samples (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the protein of interest (e.g., phospho-p65, IκBα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
The biological activities of Ginkgolide A are mediated through its interaction with specific cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and the experimental workflow for assessing Ginkgolide A's effects.
Experimental workflow for evaluating Ginkgolide A activity.
Anti-inflammatory Signaling Pathways of Ginkgolide A
Ginkgolide A exerts its anti-inflammatory effects by modulating key signaling cascades, primarily the NF-κB and STAT3 pathways.
Ginkgolide A's inhibitory action on inflammatory pathways.
This comparative guide provides a foundational understanding of Ginkgolide A's activity across different cell types, supported by experimental data and detailed protocols. The presented information is intended to aid researchers in the design of future studies and the exploration of Ginkgolide A's therapeutic potential.
References
- 1. Ginkgolide A Ameliorates LPS-Induced Inflammatory Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ginkgolide A reduces inflammatory response in high-glucose-stimulated human umbilical vein endothelial cells through STAT3-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic effect of Ginkgo biloba kernel extract on HCT116 and A2058 cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic effect of Ginkgo biloba kernel extract on HCT116 and A2058 cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Ginkgolide A Versus Other PAF Antagonists: A Comparative Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ginkgolide A with other notable Platelet-Activating Factor (PAF) antagonists. The data presented is compiled from various in vitro and in vivo studies to offer a comprehensive overview of their relative potencies and mechanisms of action.
Introduction to PAF and its Antagonists
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions.[1][2] It exerts its effects by binding to the PAF receptor (PAF-R), a G-protein coupled receptor found on the surface of various cells like platelets, leukocytes, and endothelial cells.[1][3] PAF antagonists are a class of compounds that inhibit the actions of PAF by blocking its receptor, thereby mitigating its downstream effects.[4] These antagonists can be of natural origin, such as the ginkgolides from Ginkgo biloba, or synthetic compounds developed for therapeutic purposes.[4]
Ginkgolide A, a terpenoid lactone isolated from Ginkgo biloba, is a known PAF antagonist. This guide compares its activity with other ginkgolides and prominent synthetic PAF antagonists.
Comparative Efficacy of PAF Antagonists
The inhibitory potency of PAF antagonists is commonly evaluated by their ability to inhibit PAF-induced platelet aggregation, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following tables summarize the available quantitative data for Ginkgolide A and other selected PAF antagonists.
Table 1: Inhibitory Concentration (IC50) of Ginkgolides on PAF-Induced Human Platelet Aggregation
| Compound | IC50 (µg/mL) | IC50 (µM)¹ | Reference |
| Ginkgolide A | 15.8 | 38.7 | [5] |
| Ginkgolide B (BN-52021) | 2.5 | 5.9 | [5] |
| Ginkgolide C | 29.8 | 67.5 | [5] |
| Ginkgolide J | 43.5 | 96.0 | [5] |
¹ Molar mass of Ginkgolide A: 408.4 g/mol , Ginkgolide B: 424.4 g/mol , Ginkgolide C: 440.4 g/mol , Ginkgolide J: 424.4 g/mol .
Table 2: Comparative Inhibitory Activity of Various PAF Antagonists
| Antagonist | Type | IC50 / Ki | Experimental System | Reference |
| Ginkgolide A | Natural | IC50: 15.8 µg/mL | Human Platelet Aggregation | [5] |
| Ginkgolide B (BN-52021) | Natural | IC50: 2.5 µg/mL | Human Platelet Aggregation | [5] |
| Ki: 1.3 µM | [3H]-PAF binding to human neutrophils | [6][7] | ||
| IC50: 0.273 µM | PAF-R binding | [8] | ||
| WEB 2086 (Apafant) | Synthetic | IC50: 0.17 µM | Human Platelet Aggregation | [9] |
| Ki: 9.9 nM | [3H]-PAF binding to human PAF receptors | [10] | ||
| CV-3988 | Synthetic | IC50: 0.16 µM | [3H]-PAF binding to human platelets | [11] |
| Ki: 0.872 µM | PAF-R binding | [12] | ||
| Rupatadine | Synthetic | IC50: 0.68 µM | Human Platelet-Rich Plasma Aggregation | [13] |
| Ki: 0.55 µM | [3H]WEB-2086 binding to rabbit platelet membranes | [13] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods for evaluating these antagonists, the following diagrams illustrate the PAF signaling pathway and a typical experimental workflow for assessing PAF antagonists.
Detailed Experimental Protocols
PAF-Induced Platelet Aggregation Inhibition Assay
This assay measures the ability of a compound to inhibit platelet aggregation induced by PAF.
Materials:
-
Freshly drawn human venous blood collected in tubes containing 3.2% sodium citrate.
-
Platelet-Activating Factor (PAF).
-
Test compounds (e.g., Ginkgolide A, other antagonists).
-
Phosphate Buffered Saline (PBS).
-
Platelet aggregometer.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP (supernatant).
-
Carefully collect the PRP.
-
Centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 10 minutes to obtain Platelet-Poor Plasma (PPP), which is used as a reference (100% aggregation).
-
-
Platelet Aggregation Assay:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Pre-warm the PRP samples to 37°C for 5-10 minutes.
-
Add a specific volume of the test compound (PAF antagonist) at various concentrations to the PRP and incubate for a defined period (e.g., 2-5 minutes) at 37°C with stirring in the aggregometer cuvette.
-
Initiate platelet aggregation by adding a sub-maximal concentration of PAF (determined from a prior dose-response curve).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes). The aggregation is measured as the percentage of the maximal light transmission of PPP.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the antagonist compared to the control (PAF-induced aggregation without the inhibitor).
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value (the concentration of the antagonist that inhibits 50% of the PAF-induced platelet aggregation).[14]
-
PAF Receptor Binding Assay
This assay determines the affinity of a compound for the PAF receptor.
Materials:
-
Isolated platelet membranes or cells expressing PAF receptors.
-
Radiolabeled PAF (e.g., [³H]-PAF).
-
Test compounds (unlabeled antagonists).
-
Binding buffer (e.g., Tris-HCl buffer with MgCl₂ and bovine serum albumin).
-
Glass fiber filters.
-
Scintillation counter.
Methodology:
-
Membrane Preparation:
-
Prepare platelet membranes by sonication and differential centrifugation of PRP.
-
-
Competitive Binding Assay:
-
In a multi-well plate, add the platelet membrane preparation, a fixed concentration of [³H]-PAF, and varying concentrations of the unlabeled test antagonist.
-
To determine non-specific binding, a parallel set of wells should contain a large excess of unlabeled PAF.
-
Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a time sufficient to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound [³H]-PAF from the free radioligand.
-
Wash the filters with ice-cold binding buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific [³H]-PAF binding against the logarithm of the antagonist concentration.
-
Determine the IC50 value, which is the concentration of the antagonist that displaces 50% of the specifically bound [³H]-PAF.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.[11][15]
-
Conclusion
Ginkgolide A demonstrates notable PAF antagonistic activity, although it is generally less potent than Ginkgolide B (BN-52021).[5] When compared to synthetic antagonists like WEB 2086 and CV-3988, Ginkgolide A exhibits a higher IC50, indicating lower potency in in vitro platelet aggregation and receptor binding assays.[5][9][11] The selection of a PAF antagonist for research or therapeutic development will depend on a variety of factors including potency, specificity, bioavailability, and safety profile. The experimental protocols provided herein offer standardized methods for the comparative evaluation of these compounds.
References
- 1. Platelet-activating factor receptor - Wikipedia [en.wikipedia.org]
- 2. Platelet-activating factor: receptors and signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroregulatory role of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of platelet activating factor (PAF)-induced aggregation of human thrombocytes by ginkgolides: considerations on possible bleeding complications after oral intake of Ginkgo biloba extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition by BN 52021 (ginkgolide B) of the binding of [3H]-platelet-activating factor to human neutrophil granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Anti-atherosclerotic effects and molecular targets of ginkgolide B from Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological actions of WEB 2086, a new specific antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Inhibition by CV-3988 of the binding of [3H]-platelet activating factor (PAF) to the platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medkoo.com [medkoo.com]
- 13. Rupatadine, a new potent, orally active dual antagonist of histamine and platelet-activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A competitive receptor binding assay for platelet-activating factor (PAF): quantification of PAF in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Purity of Ginkgolide A Standards
For researchers, scientists, and drug development professionals, the purity of a reference standard is paramount to ensuring the accuracy and validity of experimental results. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of a Ginkgolide A standard, a key bioactive component of Ginkgo biloba. We present supporting experimental data, detailed protocols, and a comparative analysis of commercially available reference standards.
Comparison of Analytical Techniques for Purity Validation
The purity of a Ginkgolide A standard can be assessed using several analytical techniques, each with its own strengths in terms of specificity, sensitivity, and the type of information it provides. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely used method for routine purity assessment. For a more detailed impurity profile, Liquid Chromatography-Mass Spectrometry (LC-MS) offers higher sensitivity and specificity. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy provides a direct and highly accurate measurement of purity without the need for a specific reference standard for each impurity.
| Analytical Technique | Principle | Information Provided | Key Advantages |
| HPLC-UV | Chromatographic separation based on polarity, with detection by UV absorbance. | Purity (% area), retention time of the main peak and impurities. | Robust, widely available, suitable for routine quality control. |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometric detection. | Purity, identification and quantification of impurities based on mass-to-charge ratio. | High sensitivity and specificity, excellent for identifying unknown impurities. |
| ¹H-qNMR | Nuclear Magnetic Resonance spectroscopy to quantify specific protons in the molecule. | Absolute purity determination against a certified internal standard. | Highly accurate and precise, does not require a Ginkgolide A reference standard for quantification. |
Comparative Analysis of Commercial Ginkgolide A Standards
The purity of commercially available Ginkgolide A reference standards can vary between suppliers. While most vendors provide a certificate of analysis (CoA), the level of detail can differ. Below is a hypothetical comparison based on typical data from leading suppliers.
| Supplier | Lot Number | Purity by HPLC-UV (%)[1] | Purity by ¹H-qNMR (%) | Major Impurities Identified by LC-MS/MS |
| Supplier A | GA-2025-01 | 99.2 | 99.5 ± 0.2 | Ginkgolide B, Bilobalide (B1667068) |
| Supplier B | 45-GA-XYZ | 98.5 | Not Provided | Related ginkgolides, unknown impurity at m/z 440 |
| Supplier C | G-A-12345 | ≥98.0 | Not Provided | Not specified |
Note: This table is illustrative. Actual values should be obtained from the supplier's Certificate of Analysis.
Experimental Workflow for Purity Validation
A systematic approach to validating the purity of a Ginkgolide A standard involves a multi-tiered analytical strategy. The workflow begins with initial identity confirmation and purity assessment by HPLC-UV, followed by more sophisticated techniques like LC-MS/MS for impurity identification and qNMR for absolute purity determination.
Detailed Experimental Protocols
Purity Determination by HPLC-UV
This method is suitable for the routine quality control of Ginkgolide A and provides a quantitative measure of purity based on the peak area percentage.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
-
Ginkgolide A reference standard and sample for testing.
Chromatographic Conditions:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B). A typical gradient could be: 0-15 min, 35% B; 15-30 min, 35-80% B; 30-41 min, 80-95% B.[2]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.[2]
-
Detection Wavelength: 220 nm.[3]
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the Ginkgolide A reference standard in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution.
-
Sample Preparation: Prepare the Ginkgolide A sample to be tested at the same concentration as the working standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Identify the Ginkgolide A peak based on the retention time of the standard. Calculate the purity of the sample by the area normalization method (Area of Ginkgolide A peak / Total area of all peaks) x 100%.
Impurity Profiling by LC-MS/MS
This method provides detailed information about the impurities present in the Ginkgolide A standard, including their molecular weights and fragmentation patterns, which aids in their identification.
Instrumentation:
-
Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ginkgolide A sample for testing.
Chromatographic and MS Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[2]
-
Flow Rate: 0.3 mL/min.[4]
-
Column Temperature: 40 °C.
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for ginkgolides.[4]
-
MS/MS Analysis: Perform a full scan to detect all ions and then product ion scans on the detected impurity masses to obtain fragmentation patterns for structural elucidation. For known impurities, a Multiple Reaction Monitoring (MRM) method can be developed for targeted quantification.[4]
Procedure:
-
Sample Preparation: Dissolve the Ginkgolide A sample in methanol to a suitable concentration (e.g., 100 µg/mL).
-
Analysis: Inject the sample into the LC-MS/MS system.
-
Data Analysis: Process the data to identify peaks corresponding to impurities. Compare their mass spectra and retention times with those of known ginkgolide-related compounds. For unknown impurities, interpret the fragmentation patterns to propose potential structures.
Absolute Purity Determination by ¹H-qNMR
This method provides a highly accurate determination of the absolute purity of the Ginkgolide A standard by comparing the integral of a specific Ginkgolide A proton signal to that of a certified internal standard.[5][6][7]
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., Acetone-d₆, DMSO-d₆).
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a known purity and a proton signal that does not overlap with the analyte signals.
-
Ginkgolide A sample for testing.
NMR Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 of the protons of interest to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the Ginkgolide A sample and the certified internal standard into an NMR tube. Add a precise volume of the deuterated solvent.
-
Analysis: Acquire the ¹H-NMR spectrum.
-
Data Analysis:
-
Integrate a well-resolved proton signal of Ginkgolide A and a signal from the internal standard.
-
Calculate the purity of Ginkgolide A using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
sample = Ginkgolide A
-
-
Conclusion
Validating the purity of a Ginkgolide A reference standard is a critical step in ensuring the reliability of research outcomes. A multi-faceted approach, combining the strengths of HPLC-UV for routine checks, LC-MS/MS for in-depth impurity profiling, and ¹H-qNMR for accurate absolute purity determination, provides the most comprehensive and robust validation. Researchers should carefully review the Certificates of Analysis from different suppliers and, where necessary, perform their own validation using the detailed protocols provided in this guide to ensure the quality of their reference standards.
References
- 1. 银杏内酯 A 来源于银杏 叶 analytical standard, ≥90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. A HPLC-MS method for quantitative analysis of 9 components in Ginkgo biloba leaf concentrate based on the analytical quality by design: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. daru.tums.ac.ir [daru.tums.ac.ir]
- 4. Simultaneous determination of ginkgolides A, B, C and bilobalide in plasma by LC-MS/MS and its application to the pharmacokinetic study of Ginkgo biloba extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of bilobalide and ginkgolides from Ginkgo biloba leaves and Ginkgo products using (1)H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Ginkgolide A Extraction Techniques
For Researchers, Scientists, and Drug Development Professionals
The extraction of Ginkgolide A, a potent terpenoid lactone from Ginkgo biloba leaves, is a critical step in the development of therapeutic agents and standardized herbal supplements. The efficiency of this process directly impacts the yield, purity, and ultimately, the economic viability of the final product. This guide provides an objective comparison of various extraction techniques for Ginkgolide A, supported by experimental data and detailed methodologies to aid researchers in selecting the most suitable method for their specific needs.
Performance Comparison of Ginkgolide A Extraction Techniques
The selection of an appropriate extraction method for Ginkgolide A is a trade-off between extraction efficiency, time, cost, and environmental impact. Modern techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) offer significant advantages over conventional methods like Soxhlet and maceration in terms of reduced extraction time and solvent consumption. However, the initial investment for specialized equipment can be a limiting factor.
The following table summarizes the quantitative data from various studies on the extraction of Ginkgolide A and related compounds. It is important to note that direct comparison of yields can be challenging due to variations in the plant material, particle size, and specific experimental conditions.
| Extraction Technique | Solvent(s) | Key Parameters | Ginkgolide A Yield | Total Ginkgolides/Terpenoid Yield | Purity | Reference(s) |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ with Ethanol (B145695) co-solvent | 30 MPa pressure, 50°C temperature, 60 mesh particle size, 30% ethanol co-solvent | 7.8 mg/g | - | High | [1] |
| Ultrasound-Assisted Extraction (UAE) | 80% Ethanol | 200 W power, 40 kHz frequency, 45°C temperature, 120 s duration | Not specified | - | Not specified | [2] |
| Microwave-Assisted Extraction (MAE) | 60% Aqueous Ethanol | 120 W power, 20 min duration | Not specified | High antioxidant capacity observed | Not specified | [3][4] |
| Conventional Solvent Extraction (Soxhlet) | Ethanol | - | Not specified | Reported to have the best performance on total yield in one study | Not specified | [5] |
| Conventional Solvent Extraction (Maceration with oxidation) | Ethyl Acetate (B1210297) (after H₂O₂ treatment) | Boiling with dilute H₂O₂, followed by ethyl acetate extraction | Not specified | 60-70% terpene trilactone content in the extract | 60-70% | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the key extraction techniques discussed.
Supercritical Fluid Extraction (SFE) Protocol
Supercritical fluid extraction utilizes a fluid at a temperature and pressure above its critical point to act as a solvent. Carbon dioxide is a commonly used supercritical fluid due to its moderate critical properties, non-toxicity, and non-flammability.
Materials and Equipment:
-
Dried and powdered Ginkgo biloba leaves (60 mesh)
-
Supercritical fluid extractor
-
CO₂ cylinder (food grade)
-
Ethanol (co-solvent)
-
Collection vessel
Procedure:
-
Load the extraction vessel with a known quantity of powdered Ginkgo biloba leaves.
-
Set the extraction parameters: pressure to 30 MPa and temperature to 50°C.
-
Introduce supercritical CO₂ into the extraction vessel.
-
Add 30% ethanol as a co-solvent to enhance the extraction of polar ginkgolides.
-
The extraction is performed for a specified duration, with the extract being collected in a collection vessel where the pressure is reduced, causing the CO₂ to return to a gaseous state and leaving behind the extracted compounds.
-
The collected extract is then further processed for the quantification of Ginkgolide A.[1]
Ultrasound-Assisted Extraction (UAE) Protocol
Ultrasound-assisted extraction employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material disrupts cell walls, enhancing solvent penetration and mass transfer.
Materials and Equipment:
-
Dried and powdered Ginkgo biloba leaves
-
Ultrasonic bath or probe sonicator (e.g., 200 W, 40 kHz)
-
Extraction solvent (e.g., 80% ethanol)
-
Flask or beaker
-
Filtration apparatus
Procedure:
-
Place a known amount of powdered Ginkgo biloba leaves into a flask.
-
Add the extraction solvent at a specific solid-to-liquid ratio.
-
Immerse the flask in an ultrasonic bath or place the probe of a sonicator into the mixture.
-
Apply ultrasonic waves at a power of 200 W and a frequency of 40 kHz.
-
Maintain the extraction temperature at 45°C for a duration of 120 seconds.[2]
-
After extraction, separate the extract from the solid residue by filtration.
-
The filtrate can then be concentrated and analyzed for Ginkgolide A content.
Microwave-Assisted Extraction (MAE) Protocol
Microwave-assisted extraction utilizes microwave energy to heat the solvent and plant material, leading to the disruption of plant cells and the release of target compounds into the solvent.
Materials and Equipment:
-
Dried and powdered Ginkgo biloba leaves
-
Microwave extraction system
-
Extraction solvent (e.g., 60% aqueous ethanol)
-
Extraction vessel
-
Filtration apparatus
Procedure:
-
Place a known quantity of powdered Ginkgo biloba leaves into the microwave extraction vessel.
-
Add the extraction solvent (60% aqueous ethanol).
-
Seal the vessel and place it in the microwave extractor.
-
Apply microwave irradiation at a power of 120 W for 20 minutes.[3][4]
-
After the extraction is complete, allow the vessel to cool to room temperature.
-
Filter the extract to separate the liquid from the solid plant material.
-
The resulting extract is then ready for further analysis.
Conventional Solvent Extraction (Soxhlet) Protocol
Soxhlet extraction is a traditional method that involves continuous extraction of a solid with a solvent. While effective, it is often time-consuming and requires larger volumes of solvent compared to modern techniques.
Materials and Equipment:
-
Dried and powdered Ginkgo biloba leaves
-
Soxhlet extractor apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)
-
Extraction thimble
-
Heating mantle
-
Extraction solvent (e.g., ethanol)
Procedure:
-
Place a known amount of powdered Ginkgo biloba leaves into an extraction thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Fill the round-bottom flask with the extraction solvent (ethanol).
-
Assemble the Soxhlet apparatus and place the flask on a heating mantle.
-
Heat the solvent to its boiling point. The solvent vapor travels up to the condenser, where it liquefies and drips into the thimble containing the plant material.
-
The solvent fills the thimble and extracts the ginkgolides. Once the thimble is full, the solvent and extracted compounds are siphoned back into the round-bottom flask.
-
This process is repeated for several hours until the extraction is complete.
-
After extraction, the solvent in the flask contains the extracted Ginkgolide A and is concentrated for further analysis.[5]
Visualizing the Extraction Workflow
The general workflow for the extraction of Ginkgolide A from Ginkgo biloba leaves, regardless of the specific technique employed, follows a series of fundamental steps. This process is illustrated in the diagram below.
Caption: General workflow for the extraction and purification of Ginkgolide A.
This guide provides a foundational understanding of the various techniques available for Ginkgolide A extraction. Researchers are encouraged to optimize the parameters of their chosen method based on their specific starting material and desired end-product characteristics.
References
- 1. Advances in Supercritical Carbon Dioxide Extraction of Bioactive Substances from Different Parts of Ginkgo biloba L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. An efficient microwave assisted extraction of phenolic compounds and antioxidant potential of Ginkgo biloba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficient extraction of ginkgolides and bilobalide from Ginkgo biloba leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Lot-to-Lot Variability of Ginkgolide A Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ensuring the consistency and purity of analytical standards is paramount in drug discovery and development. This guide provides a framework for assessing the lot-to-lot variability of Ginkgolide A standards, crucial components in the quality control of Ginkgo biloba extracts and derived pharmaceuticals. While direct comparative data from different suppliers is not publicly available, this document outlines the essential analytical methodologies and provides a detailed look into the biological context of Ginkgolide A's activity.
Understanding the Importance of Consistency
Ginkgolide A is a key bioactive terpene lactone found in Ginkgo biloba extracts. Its purity and consistency as a reference standard are critical for accurate quantification in raw materials and finished products, ensuring their safety and efficacy. Lot-to-lot variability in a reference standard can lead to significant deviations in analytical results, impacting regulatory compliance and the overall quality of the final therapeutic product.
Analytical Approaches to Quantify Ginkgolide A
Several sophisticated analytical techniques are employed to determine the purity and concentration of Ginkgolide A standards. High-Performance Liquid Chromatography (HPLC) is a widely used method, often coupled with various detectors.[1][2][3][4] For more specific and sensitive analysis, Liquid Chromatography with Mass Spectrometry (LC-MS/MS) is utilized. Additionally, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy serves as a primary method for determining the exact content of the standard without the need for a separate reference standard.[2][5]
Experimental Protocols for Quality Assessment
To ensure the reliability of a Ginkgolide A standard, a comprehensive quality assessment should be performed. The following are key experimental protocols that are typically detailed in a Certificate of Analysis (CoA) provided by reputable suppliers.
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of the Ginkgolide A standard by separating it from any potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV or Evaporative Light Scattering Detector (ELSD).
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol.
-
Detection: UV detection at a specific wavelength (e.g., 220 nm) or ELSD for universal detection of non-volatile compounds.
-
Procedure:
-
Prepare a standard solution of Ginkgolide A of known concentration in a suitable solvent.
-
Inject the solution into the HPLC system.
-
Run the analysis using a validated gradient elution method to separate Ginkgolide A from any impurities.
-
The purity is calculated by dividing the peak area of Ginkgolide A by the total peak area of all components in the chromatogram.
-
2. Liquid Chromatography with Mass Spectrometry (LC-MS/MS) for Identification and Quantification
-
Objective: To confirm the identity of Ginkgolide A and accurately quantify it, especially at low concentrations.
-
Instrumentation: An LC system coupled to a tandem mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Procedure:
-
Develop a specific MRM method for Ginkgolide A by selecting precursor and product ions.
-
Prepare a calibration curve using a series of known concentrations of a certified Ginkgolide A reference standard.
-
Analyze the sample lot and quantify the Ginkgolide A concentration by comparing its response to the calibration curve.
-
3. Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination
-
Objective: To determine the absolute purity of the Ginkgolide A standard by comparing the integral of a specific proton signal of Ginkgolide A to that of an internal standard of known purity and weight.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A stable compound with a known chemical structure and purity, and with proton signals that do not overlap with those of Ginkgolide A.
-
Procedure:
-
Accurately weigh the Ginkgolide A standard and the internal standard.
-
Dissolve both in a deuterated solvent.
-
Acquire a proton NMR spectrum with appropriate parameters to ensure accurate integration.
-
Calculate the purity of the Ginkgolide A standard based on the integral ratios, molar masses, and weights of the analyte and the internal standard.
-
Lot-to-Lot Variability: A Data-Driven Comparison
Obtaining and comparing Certificates of Analysis (CoAs) from different suppliers for multiple lots of Ginkgolide A is the most direct way to assess lot-to-lot variability. While specific CoAs are proprietary and not always publicly accessible, researchers should request and scrutinize them before purchase. Key parameters to compare are summarized in the table below.
| Parameter | Supplier A (Lot 1) | Supplier A (Lot 2) | Supplier B (Lot 1) | Supplier B (Lot 2) |
| Purity (HPLC, %) | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Purity (qNMR, %) | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Identity (LC-MS/MS) | Conforms | Conforms | Conforms | Conforms |
| Residual Solvents (%) | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Water Content (%) | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
Note: The lack of publicly available, direct comparative data from different suppliers is a significant challenge in creating a comprehensive, data-driven comparison guide. Researchers are strongly encouraged to request lot-specific CoAs from vendors to perform their own internal comparisons based on the parameters outlined above. Reputable suppliers will provide detailed CoAs that include the results of the analytical tests performed.[6]
Experimental Workflow for Assessing Lot-to-Lot Variability
The following diagram illustrates a logical workflow for a laboratory to assess the lot-to-lot variability of Ginkgolide A standards from different suppliers.
Ginkgolide A's Mechanism of Action: A Look at the Signaling Pathway
Ginkgolide A, along with other ginkgolides, is a known antagonist of the Platelet-Activating Factor (PAF) receptor.[1][7][8][9][10][11] PAF is a potent phospholipid mediator involved in various physiological and pathological processes, including inflammation, platelet aggregation, and neuronal signaling. By blocking the PAF receptor, Ginkgolide A can modulate these downstream signaling events.
The PAF receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins.[1] The binding of PAF to its receptor activates Gq/11, which in turn activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+). The increase in intracellular Ca2+ and the presence of DAG activate Protein Kinase C (PKC), which then phosphorylates various downstream target proteins, ultimately leading to a cellular response such as inflammation or platelet aggregation. Ginkgolide A, by competitively inhibiting the binding of PAF to its receptor, effectively blocks this entire signaling cascade.[7]
The diagram below illustrates the inhibitory effect of Ginkgolide A on the PAF receptor signaling pathway.
Conclusion and Recommendations
The selection of a high-quality, consistent Ginkgolide A reference standard is a critical step in ensuring the accuracy and reliability of analytical data in research and drug development. While this guide outlines the necessary experimental protocols for assessing lot-to-lot variability, the lack of publicly available comparative data from suppliers necessitates a proactive approach from the end-user. It is imperative for researchers to:
-
Request and meticulously review lot-specific Certificates of Analysis from multiple suppliers before making a purchase.
-
Perform in-house verification of new lots of standards using the analytical methods described above to ensure they meet the required specifications for their intended use.
-
Establish a clear set of acceptance criteria for purity, identity, and other critical quality attributes.
By implementing these rigorous quality control measures, researchers and drug development professionals can have greater confidence in the accuracy of their results and the overall quality of their work.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ABC Herbalgram Website [herbalgram.org]
- 4. Ginkgolide A from Ginkgo biloba leaves analytical standard, ≥90% (HPLC) | 15291-75-5 [sigmaaldrich.com]
- 5. Quantitative analysis of bilobalide and ginkgolides from Ginkgo biloba leaves and Ginkgo products using (1)H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Home - Cerilliant [cerilliant.com]
- 7. Neuroregulatory role of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of platelet activating factor (PAF)-induced aggregation of human thrombocytes by ginkgolides: considerations on possible bleeding complications after oral intake of Ginkgo biloba extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Platelet activating factor (PAF) antagonism with ginkgolide B protects the liver against acute injury. importance of controlling the receptor of PAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of platelet-activating factor (PAF)-induced chemotaxis and PAF binding to human eosinophils and neutrophils by the specific ginkgolide-derived PAF antagonist, BN 52021 - PubMed [pubmed.ncbi.nlm.nih.gov]
Ginkgolide A: A Comparative Analysis of its Efficacy Across Diverse Disease Models
For Researchers, Scientists, and Drug Development Professionals
Ginkgolide A, a key bioactive terpene lactone isolated from the leaves of the Ginkgo biloba tree, has garnered significant scientific interest for its therapeutic potential in a range of diseases. This guide provides an objective comparison of Ginkgolide A's efficacy across various preclinical disease models, supported by experimental data. We delve into its performance in models of neurodegenerative disease, ischemic stroke, inflammation, and cardiac remodeling, offering a comprehensive overview for researchers and drug development professionals.
Quantitative Efficacy of Ginkgolide A: A Tabular Comparison
The following tables summarize the quantitative outcomes of Ginkgolide A and related ginkgolides in different disease models. It is important to note that dosages, administration routes, and specific experimental conditions vary across studies, which should be considered when comparing efficacies.
Table 1: Efficacy in Alzheimer's Disease Model
| Animal Model | Ginkgolide Treatment | Key Outcome Measure | Result |
| APP/PS1 transgenic mice | Ginkgolide mixture (Baiyu®) | Escape latency in Morris water maze | Significantly shortened escape latency compared to untreated APP/PS1 mice[1][2] |
| APP/PS1 transgenic mice | Ginkgolide mixture (Baiyu®) | Aβ plaque deposition in the hippocampus | Reduced Aβ plaque accumulation[1][2] |
| APP/PS1 transgenic mice | Ginkgolide mixture (Baiyu®) | Inflammatory cell infiltration in the hippocampus | Decreased inflammatory cell infiltration[1][2] |
| APP/PS1 transgenic mice | Ginkgolide mixture (Baiyu®) | Neuron loss in the hippocampus | Attenuated neuron loss[1][2] |
Table 2: Efficacy in Ischemic Stroke Model
| Animal Model | Ginkgolide Treatment | Key Outcome Measure | Result |
| Rats with transient middle cerebral artery occlusion (tMCAO) | Ginkgolide B | Infarct volume | Dose-dependent decrease in infarct volume[3] |
| Mice with tMCAO | Ginkgolide K (3.5, 7.0, 14.0 mg/kg, i.p.) | Neurological deficit scores | Attenuated neurological impairments[4] |
Table 3: Efficacy in Inflammation Model
| Model | Treatment | Key Outcome Measure | Result |
| Lipopolysaccharide (LPS)-stimulated BALB/c mice | Ginkgolide A (20 mg/kg) | Serum IL-6 levels | Significantly suppressed IL-6 production[5][6] |
| Lipopolysaccharide (LPS)-stimulated BALB/c mice | Ginkgolide A (20 mg/kg) | Serum TNF-α levels | Significantly suppressed TNF-α production[5][6] |
| LPS-induced BV2 microglial cells | Ginkgolide B | IL-1β, IL-6, and TNF-α secretion | Dose-dependent decrease in secretion levels[7] |
Table 4: Efficacy in Cardiac Remodeling Model
| Animal Model | Treatment | Key Outcome Measure | Result |
| Mice with myocardial infarction | Ginkgolide A | Cardiac dysfunction and fibrosis | Alleviated cardiac dysfunction and fibrosis[8][[“]] |
| Angiotensin II-induced cardiac fibroblasts and cardiomyocytes | Ginkgolide A | Inflammatory cytokines (IL-1β, IL-6, TNF-α) | Downregulation of inflammatory cytokines[8] |
Key Signaling Pathways Modulated by Ginkgolide A
Ginkgolide A exerts its therapeutic effects by modulating several key signaling pathways involved in inflammation, apoptosis, and oxidative stress. The diagrams below, generated using the DOT language, illustrate these complex interactions.
References
- 1. Ginkgolide attenuates memory impairment and neuroinflammation by suppressing the NLRP3/caspase-1 pathway in Alzheimerâs disease | Aging [aging-us.com]
- 2. Ginkgolide attenuates memory impairment and neuroinflammation by suppressing the NLRP3/caspase-1 pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant effects of ginkgolides and bilobalide against cerebral ischemia injury by activating the Akt/Nrf2 pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ginkgolide K promotes angiogenesis in a middle cerebral artery occlusion mouse model via activating JAK2/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ginkgolide A Ameliorates LPS-Induced Inflammatory Responses In Vitro and In Vivo | MDPI [mdpi.com]
- 6. Ginkgolide A Ameliorates LPS-Induced Inflammatory Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Ginkgolide A alleviates cardiac remodeling in mice with myocardial infarction via binding to matrix metalloproteinase-9 to attenuate inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
Safety Operating Guide
Proper Disposal of Ginkgolide A (Standard): A Safety and Compliance Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical standards like Ginkgolide A is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of Ginkgolide A, ensuring the protection of personnel and the environment.
Hazard Assessment and Regulatory Compliance
Ginkgolide A's hazard classification can vary between suppliers. While some Safety Data Sheets (SDS) indicate that it does not meet the criteria for classification as a hazardous substance under GHS and CLP regulations[1][2], other suppliers classify it as a skin and eye irritant, a respiratory irritant, or acutely toxic if swallowed[3][4]. Due to these discrepancies, it is imperative to handle and dispose of Ginkgolide A with caution, adhering to the most stringent classification.
Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all federal, state, and local regulations.
Quantitative Data Summary: Hazard Classifications
The following table summarizes the varying hazard classifications for Ginkgolide A from different suppliers.
| Hazard Category | Classification Source 1[3] | Classification Source 2[4] | Classification Source 3[1][2] |
| Acute Toxicity (Oral) | Not Classified | Category 4 (H302) | Not Classified |
| Skin Irritation | Category 2 (H315) | Not Classified | Not Classified |
| Eye Irritation | Category 2A (H319) | Not Classified | Not Classified |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (H335, Respiratory Irritation) | Not Classified | Not Classified |
Step-by-Step Disposal Protocol
The recommended disposal procedure for Ginkgolide A is to treat it as a hazardous chemical waste. This ensures the highest level of safety regardless of the supplier's classification.
1. Personal Protective Equipment (PPE):
-
Before handling Ginkgolide A, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
-
2. Waste Segregation and Collection:
-
Solid Waste:
-
Place unused or expired Ginkgolide A standard, as well as any materials grossly contaminated with the solid (e.g., weighing paper, contaminated gloves), into a designated, sealable, and clearly labeled hazardous waste container.
-
The container label should include:
-
"Hazardous Waste"
-
"Ginkgolide A"
-
The specific hazards (e.g., "Irritant," "Acutely Toxic")
-
Accumulation start date
-
-
-
Liquid Waste:
-
For solutions of Ginkgolide A, collect the waste in a designated, sealed, and labeled hazardous liquid waste container.
-
Do not pour Ginkgolide A solutions down the drain[1].
-
The container should be compatible with the solvent used.
-
-
Empty Containers:
-
Empty containers of Ginkgolide A should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous liquid waste.
-
After rinsing, the container can typically be disposed of as non-hazardous waste, but consult your institutional guidelines.
-
3. Storage of Waste:
-
Store the hazardous waste container in a designated satellite accumulation area.
-
The storage area should be secure, well-ventilated, and away from incompatible materials.
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal company[5].
-
Professional disposal may involve high-temperature incineration in a facility equipped with afterburners and scrubbers to ensure complete destruction of the compound[5].
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of Ginkgolide A.
Caption: Decision workflow for the proper disposal of Ginkgolide A.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
